1-DODECYL-PYRROLE-2,5-DIONE
Description
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Properties
IUPAC Name |
1-dodecylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15(18)12-13-16(17)19/h12-13H,2-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLLJZNSZJHXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066223 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17616-03-4 | |
| Record name | N-Dodecylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17616-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017616034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Dodecyl-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Dodecyl-pyrrole-2,5-dione in Modern Drug Development
This compound, also known as N-dodecylmaleimide, is a key chemical entity in the landscape of advanced drug delivery and bioconjugation. Its structure, featuring a reactive maleimide ring coupled with a long alkyl chain, imparts a unique combination of properties that are highly sought after in the pharmaceutical sciences. The maleimide group is renowned for its ability to form stable covalent bonds with thiol groups found in cysteine residues of proteins and peptides under mild conditions. This specific reactivity is the cornerstone of its utility in creating targeted therapies such as antibody-drug conjugates (ADCs).[1][2] By attaching a cytotoxic drug to a monoclonal antibody via a maleimide-containing linker, the therapeutic agent can be delivered specifically to cancer cells, thereby minimizing systemic toxicity and enhancing efficacy.[3] The dodecyl chain, a long lipophilic tail, can influence the compound's solubility, cell membrane interaction, and pharmacokinetic profile, making it a valuable component in the design of novel drug delivery systems. This guide provides an in-depth exploration of the synthesis of this compound, offering a robust, field-proven protocol and a detailed examination of the underlying chemical principles.
The Synthetic Pathway: A Two-Step Approach to N-Dodecylmaleimide
The most prevalent and efficient method for synthesizing N-substituted maleimides, including this compound, is a two-step process commencing with the reaction of maleic anhydride with a primary amine, in this case, dodecylamine.[4][5][6] This is followed by a cyclodehydration of the resulting intermediate.[7]
The initial step involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring and the formation of an N-substituted maleamic acid intermediate, specifically N-dodecylmaleamic acid.[8] This reaction is typically rapid and can be performed at room temperature.
The second and more challenging step is the cyclodehydration of the maleamic acid to form the stable five-membered imide ring of the desired product.[7][9][10] This intramolecular condensation requires the removal of a molecule of water and is often facilitated by the use of dehydrating agents, such as acetic anhydride in the presence of a catalyst like sodium acetate, or by azeotropic distillation with an acid catalyst in a suitable solvent.[7][11][12]
Reaction Mechanism and Experimental Rationale
The overall reaction can be summarized as follows:
Step 1: Formation of N-Dodecylmaleamic Acid
The lone pair of electrons on the nitrogen atom of dodecylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride. This results in the opening of the anhydride ring to form a tetrahedral intermediate, which then collapses to yield the N-dodecylmaleamic acid. This step is an example of nucleophilic acyl substitution.
Step 2: Cyclodehydration to this compound
The cyclization of the maleamic acid intermediate is the rate-determining step and can be achieved through several methods. A common laboratory-scale method involves the use of acetic anhydride and sodium acetate.[11][12] The acetic anhydride acts as a dehydrating agent, while the sodium acetate serves as a catalyst. The mechanism involves the formation of a mixed anhydride intermediate, which facilitates the intramolecular nucleophilic attack of the amide nitrogen onto the newly formed carbonyl group, followed by the elimination of acetic acid and water to yield the maleimide. Computational studies suggest that this cyclization is under both charge and sterical control.[9]
An alternative approach involves heating the maleamic acid in a high-boiling point solvent with an acid catalyst, such as p-toluenesulfonic acid, and removing the water formed via a Dean-Stark apparatus.[13] This method drives the equilibrium towards the product side.
The choice of solvent is critical. For the initial reaction, a non-polar solvent like diethyl ether can be used, in which the maleamic acid intermediate often precipitates, allowing for easy isolation.[4] For the cyclodehydration step, solvents like toluene or tetrahydronaphthalene are suitable for azeotropic water removal, while acetic anhydride can itself act as the solvent.[12][13][14]
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Materials and Reagents
-
Maleic Anhydride (≥99%)
-
Dodecylamine (≥99%)
-
Anhydrous Diethyl Ether
-
Acetic Anhydride (≥98%)
-
Anhydrous Sodium Acetate
-
Toluene
-
Petroleum Ether or Hexane
-
Ice
-
Deionized Water
Equipment
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Part 1: Synthesis of N-Dodecylmaleamic Acid
-
In a 500 mL three-necked round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 19.6 g (0.2 mol) of maleic anhydride in 250 mL of anhydrous diethyl ether.
-
Stir the mixture until all the maleic anhydride has dissolved.
-
Prepare a solution of 37.1 g (0.2 mol) of dodecylamine in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the dodecylamine solution dropwise to the stirred maleic anhydride solution at room temperature. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the resulting thick suspension at room temperature for an additional hour.
-
Cool the mixture in an ice bath to 10-15°C.
-
Collect the precipitated N-dodecylmaleamic acid by suction filtration using a Büchner funnel.
-
Wash the solid product with cold diethyl ether and air-dry. The product should be a fine, white to off-white powder.
Part 2: Cyclodehydration to this compound
-
In a 500 mL round-bottom flask, combine the dried N-dodecylmaleamic acid from Part 1 with 70 mL of acetic anhydride and 6.5 g of anhydrous sodium acetate.
-
Heat the mixture with stirring on a steam bath or in an oil bath at 80-90°C for 30-60 minutes, until the solid dissolves.
-
Allow the reaction mixture to cool to near room temperature.
-
Pour the cooled reaction mixture into a beaker containing 500 mL of an ice-water slurry with vigorous stirring.
-
The product will precipitate as a solid. Continue stirring until the excess acetic anhydride has hydrolyzed.
-
Collect the crude this compound by suction filtration.
-
Wash the solid thoroughly with cold water, followed by a wash with cold petroleum ether or hexane.
-
Dry the product in a desiccator or under vacuum.
Purification
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or cyclohexane to yield the final product as a crystalline solid.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| Maleic Anhydride | 0.2 mol |
| Dodecylamine | 0.2 mol |
| Acetic Anhydride | ~70 mL |
| Sodium Acetate | ~6.5 g |
| Reaction Conditions | |
| Maleamic Acid Formation | Room Temperature, 1 hour |
| Cyclodehydration | 80-90°C, 30-60 minutes |
| Expected Yield | 70-85% (overall) |
| Molecular Formula | C₁₆H₂₇NO₂[15] |
| Molecular Weight | 265.39 g/mol [15] |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the dodecyl chain, including a triplet for the terminal methyl group around δ 0.88 ppm, a broad multiplet for the methylene groups between δ 1.2-1.6 ppm, and a triplet for the methylene group attached to the nitrogen around δ 3.5 ppm. A singlet corresponding to the two equivalent protons on the maleimide double bond should appear around δ 6.7 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbons of the imide ring around δ 170 ppm, and the carbons of the double bond around δ 134 ppm. The various carbons of the dodecyl chain will appear in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the imide group, typically around 1700-1770 cm⁻¹. The C-N stretching and C=C stretching bands will also be present.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (265.39 g/mol ).
Safety and Handling Precautions
It is imperative to conduct a thorough risk assessment before commencing this synthesis.
-
Maleic Anhydride: Corrosive and can cause severe skin burns and eye damage.[16][17] It is also a respiratory sensitizer and may cause allergy or asthma symptoms upon inhalation.[18][19] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dodecylamine: Corrosive and can cause skin irritation and serious eye damage. It is also harmful if swallowed. Use with adequate ventilation and appropriate PPE.
-
Acetic Anhydride: Corrosive and flammable. It reacts violently with water. Handle in a fume hood and wear appropriate PPE.
-
Toluene and Diethyl Ether: Highly flammable solvents. Ensure all operations are performed away from ignition sources.
All chemical waste should be disposed of in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound is a well-established and reproducible process that provides access to a valuable building block for the development of advanced therapeutics. By understanding the underlying chemical principles and adhering to a carefully designed experimental protocol, researchers can efficiently produce this compound in high purity. Its unique properties continue to make it a molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science, promising further innovations in targeted therapies and functional materials.
References
- Bădoiu, A., & Răducan, A. (2012). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie, 57(1), 89-95.
- Ciobanu, C. I., & Bîcu, E. (2007). Computational study of maleamic acid cyclodehydration with acetic anhydride.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. Retrieved from [Link]
- Maresca, A., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(19), 6149-6158.
- Sanyal, S. K., & Maiti, S. (1983). Cyclodehydration reaction of maleamic acids yielding two different products. Journal of the Indian Chemical Society, 60(1), 63-65.
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PrepChem. (n.d.). Synthesis of N-dodecyl maleimide. Retrieved from [Link]
- Mori, H., et al. (2003). Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. Polymer Journal, 35(7), 579-586.
- De Nanteuil, F., et al. (2021). Diverse reactivity of maleimides in polymer science and beyond.
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Grassi, L. (2015). Can anyone please suggest how I can synthesis n-ethyl maleimide from maleic anhydride?. ResearchGate. Retrieved from [Link]
- Cuka, S., & Devany, A. (2022, March 21). Synthesis of N-substituted maleimides. ACS Fall 2022.
- Delp, J., et al. (2017).
- Liu, Y., et al. (2014). Synthesis on N-Alkylated Maleimides.
- LIPE, S. M., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-134.
- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- U.S. Patent No. 7,622,597 B2. (2009).
- Schumacher, F. F., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry, 12(36), 7261-7269.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87191, 1-Dodecyl-1H-pyrrole-2,5-dione. Retrieved from [Link].
- Bernardim, B., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal, 25(6), 1383-1396.
- Bernardim, B., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology.
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Carl ROTH. (n.d.). Safety Data Sheet: Maleic anhydride. Retrieved from [Link]
- Chinese Patent No. CN101429153A. (2009). Synthesis of N- alkyl substituted maleimide.
- Al-Thebeiti, M. A. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry, 12(10), 45-50.
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Maleic anhydride. Retrieved from [Link]
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Valudor Products. (2023, July 8). Safety Data Sheet: maleic anhydride. Retrieved from [Link]
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- Sharma, S., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Life Sciences and Technology, 8(1), 1-5.
- Kočevar, M., et al. (2001). On the use of water as a solvent - simple and short one- step synthesis of maleimides. Arkivoc, 2001(5), 60-67.
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Reddit. (2020, February 29). FL1 #4 C/P SPOILER. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Supporting Information (SI). Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 1-Dodecyl-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecyl-pyrrole-2,5-dione, also commonly known as N-dodecylmaleimide, is a long-chain aliphatic N-substituted maleimide derivative. This bifunctional molecule, possessing a reactive electrophilic olefin and a hydrophobic dodecyl chain, has garnered significant interest in various scientific and industrial fields. Its unique architecture allows for its application in bioconjugation, polymer synthesis, and surface modification. The maleimide moiety provides a highly selective reactive handle for covalent attachment to thiol-containing molecules, such as cysteine residues in proteins, through a Michael addition reaction. The long dodecyl chain imparts lipophilicity, influencing its solubility and enabling its use as a hydrophobic surface modifier or as a component in amphiphilic polymer systems. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and applications.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and the design of experimental protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₇NO₂ | [1][2] |
| Molecular Weight | 265.39 g/mol | [1][2] |
| CAS Number | 17616-03-4 | [2] |
| Appearance | Off-white solid | [1] |
| Melting Point | 44-46 °C | |
| Boiling Point | 371.9 °C at 760 mmHg | [2] |
| Density | 0.987 g/cm³ | [2] |
| Refractive Index | 1.488 | [2] |
| Flash Point | 142 °C | [2] |
Solubility
Due to its long alkyl chain, this compound is expected to be readily soluble in a variety of nonpolar and moderately polar organic solvents such as hexane, toluene, chloroform, dichloromethane, ethyl acetate, and acetone. It is anticipated to have limited solubility in highly polar protic solvents like methanol and ethanol, and to be practically insoluble in water.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves a two-step, one-pot reaction between maleic anhydride and dodecylamine, followed by dehydrative cyclization.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
This protocol describes a robust method for the synthesis of this compound.[3]
Materials:
-
Maleic anhydride
-
Dodecylamine
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Maleamic Acid Intermediate:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as toluene.
-
Slowly add a solution of dodecylamine (1.0 eq) in the same solvent to the maleic anhydride solution at room temperature with stirring.
-
The reaction is typically exothermic and results in the precipitation of the N-dodecylmaleamic acid intermediate.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
-
Dehydrative Cyclization:
-
To the suspension of the maleamic acid, add acetic anhydride (2.0-3.0 eq) and a catalytic amount of anhydrous sodium acetate (0.1-0.2 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel.
-
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for confirming the structure and purity of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR (500 MHz, CDCl₃): [1]
-
δ 6.67 (s, 2H, -CH=CH- on maleimide ring)
-
δ 3.50 (t, J = 7.3 Hz, 2H, -N-CH₂-)
-
δ 1.60-1.54 (m, 2H, -N-CH₂-CH₂-)
-
δ 1.31-1.24 (m, 18H, -(CH₂)₉-CH₃)
-
δ 0.88 (t, J = 6.8 Hz, 3H, -CH₃)
¹³C NMR (125 MHz, CDCl₃): [1]
-
δ 170.8 (C=O)
-
δ 134.0 (-CH=CH-)
-
δ 38.0 (-N-CH₂-)
-
δ 31.9, 29.6, 29.5, 29.3, 29.1, 28.9, 26.8, 22.7 (-(CH₂)₁₀-)
-
δ 14.1 (-CH₃)
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:
-
~2925 and ~2855 cm⁻¹: C-H stretching vibrations of the dodecyl alkyl chain.
-
~1770 and ~1700 cm⁻¹: Asymmetric and symmetric C=O stretching vibrations of the maleimide ring, respectively. The presence of two distinct carbonyl peaks is characteristic of a cyclic imide.
-
~1400 cm⁻¹: C-N-C stretching vibration of the imide.
-
~830 cm⁻¹: =C-H out-of-plane bending of the maleimide ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 265. The fragmentation pattern would likely involve cleavage of the dodecyl chain.
Reactivity and Applications
The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond in the maleimide ring. This makes it highly susceptible to nucleophilic attack, most notably by thiols.
Michael Addition with Thiols
The reaction of the maleimide group with a thiol-containing molecule proceeds via a Michael addition to form a stable thioether bond. This reaction is highly efficient and selective for thiols under mild conditions (pH 6.5-7.5).
Caption: Michael addition of a thiol to this compound.
This specific reactivity is the cornerstone of its widespread use in several applications:
-
Bioconjugation: this compound can be used to attach hydrophobic moieties to proteins, peptides, or other biomolecules containing cysteine residues. This can be useful for studying protein-membrane interactions or for the development of targeted drug delivery systems.
-
Polymer Chemistry: The maleimide group can participate in polymerization reactions, and the dodecyl chain can be used to tune the properties of the resulting polymers, such as their solubility and thermal characteristics.
-
Surface Modification: The hydrophobic dodecyl chain can act as an anchor to nonpolar surfaces, while the maleimide group remains available for further functionalization. This allows for the creation of reactive surfaces for biosensor development or chromatography applications.
Safety Information
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. It is expected to be an irritant to the eyes, skin, and respiratory tract. Maleimides are known to be sensitizers, and repeated exposure may cause allergic reactions.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves (nitrile or neoprene), and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
This compound is a versatile molecule with a unique combination of a reactive maleimide group and a long hydrophobic alkyl chain. Its well-defined physicochemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, and materials science. This guide provides a foundational understanding of its synthesis, characterization, and applications, enabling its effective use in a variety of research and development endeavors.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-dodecyl maleimide. Retrieved from [Link]
Sources
1-dodecyl-pyrrole-2,5-dione CAS number and structure
An In-Depth Technical Guide to 1-Dodecyl-pyrrole-2,5-dione (N-Dodecylmaleimide)
Executive Summary
This compound, more commonly known as N-Dodecylmaleimide, is an amphiphilic organic compound that merges two functionally critical moieties: a reactive maleimide headgroup and a lipophilic 12-carbon dodecyl tail. This unique structure makes it an invaluable tool in bioconjugation, drug delivery, and materials science. The maleimide group offers a highly selective reaction pathway with thiol groups, enabling the covalent attachment of the molecule to cysteine-containing peptides and proteins. Simultaneously, the dodecyl chain provides a strong hydrophobic anchor, facilitating its incorporation into lipid bilayers, micelles, and other nonpolar environments. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and core applications for researchers and professionals in drug development.
Part 1: Core Molecular Profile
Nomenclature and Identifiers
The compound is identified by several names and registry numbers, critical for accurate sourcing and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | 1-dodecyl-1H-pyrrole-2,5-dione | [1][2] |
| CAS Number | 17616-03-4 | [1][2][3][4] |
| Molecular Formula | C₁₆H₂₇NO₂ | [1][2][3][4] |
| Molecular Weight | 265.39 g/mol | [2][3] |
| Common Synonyms | N-Dodecylmaleimide, N-Laurylmaleimide | [2][3][5] |
| InChI Key | SJLLJZNSZJHXQN-UHFFFAOYSA-N | [2][4] |
Chemical Structure
The structure consists of a central five-membered pyrrole-2,5-dione ring, known as a maleimide, where the nitrogen atom is substituted with a dodecyl (C12) alkyl chain.
Caption: Chemical Structure of this compound.
Physicochemical Properties
These properties are essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Unit |
| Physical Form | Solid | [4] |
| Boiling Point | 371.9 (at 760 mmHg) | °C |
| Density | 0.987 | g/cm³[5] |
| Flash Point | 142 | °C[5] |
| Storage Temp. | 4 | °C[4] |
Part 2: Synthesis and Manufacturing
Reaction Principle
The industrial synthesis of N-substituted maleimides is a robust, two-step process. It begins with the nucleophilic attack of a primary amine (dodecylamine) on maleic anhydride, opening the anhydride ring to form an intermediate maleamic acid. The subsequent step involves an acid-catalyzed dehydration and cyclization, which closes the ring to form the stable maleimide product. The choice of an acid catalyst and a high-boiling point solvent is critical to drive the dehydration to completion.
Detailed Experimental Protocol
The following protocol is adapted from established industrial synthesis methods.[6]
Materials:
-
Maleic Anhydride (120 g)
-
Dodecylamine (220 g)
-
Tetrahydronaphthalene (solvent)
-
Ortho-phosphoric acid (catalyst, 65.4 g)
-
Methoxybenzoquinone (polymerization inhibitor, 1.344 g)
-
Zinc acetate (co-catalyst, 0.1 g)
Procedure:
-
Preparation: A solution of maleic anhydride (120 g) in tetrahydronaphthalene (360 g) is prepared in a suitable reactor.
-
Amination: A separate solution of dodecylamine (220 g) in tetrahydronaphthalene (1760 g) is added to the reactor at 40°C over a period of 120 minutes. This exothermic reaction forms the N-dodecylmaleamic acid intermediate.
-
Dehydration/Cyclization: After the addition is complete, ortho-phosphoric acid, methoxybenzoquinone, and zinc acetate are added to the mixture.
-
Reaction: The mixture is heated to 210°C for one hour to drive the dehydration and ring-closure reaction.
-
Cooling & Workup: The reaction mixture is cooled to 30°C. Water is added to quench the reaction and dissolve the catalyst.
-
Extraction & Purification: The organic layer (tetrahydronaphthalene) is separated from the aqueous layer. The solvent is then removed by distillation under reduced pressure to yield the crude N-dodecylmaleimide product.
-
Analysis: The product purity is assessed, with typical yields around 83.5 mol% based on the initial dodecylamine.[6]
Synthesis Workflow
Caption: General workflow for the synthesis of N-Dodecylmaleimide.
Part 3: Chemical Reactivity and Mechanistic Insights
The Thiol-Maleimide Michael Addition: The Engine of Bioconjugation
The utility of this compound in drug development is dominated by the reactivity of the maleimide ring. The carbon-carbon double bond within the ring is highly electron-deficient due to the flanking electron-withdrawing carbonyl groups. This makes it an excellent Michael acceptor, particularly for soft nucleophiles like thiols (sulfhydryl groups).[7][8]
The reaction with a thiol, such as the side chain of a cysteine residue in a protein, proceeds via a conjugate addition mechanism. It is highly specific and occurs rapidly under mild, physiologically compatible conditions (pH 6.5-7.5), forming a stable thioether bond. This selectivity is the cornerstone of its use in creating antibody-drug conjugates (ADCs) and other targeted therapies.[7][9]
Caption: Reaction schematic for thiol-maleimide conjugation.
The Role of the Dodecyl Chain: A Hydrophobic Anchor
The 12-carbon alkyl chain imparts significant lipophilicity to the molecule. This property is not merely passive; it is a functional driver for specific applications:
-
Membrane Intercalation: The dodecyl tail can spontaneously insert into and anchor within the lipid bilayer of cell membranes or liposomes.
-
Solubility Control: It renders the molecule soluble in nonpolar organic solvents and insoluble in aqueous media.
-
Self-Assembly: In aqueous environments, the amphiphilic nature of the molecule can drive the formation of micelles or other supramolecular structures.
Part 4: Applications in Drug Development and Research
The dual functionality of N-dodecylmaleimide opens up several advanced applications.
Surface Functionalization of Liposomes for Targeted Drug Delivery
A primary application is in the creation of targeted drug delivery systems.[9][10]
Workflow:
-
Liposome Formulation: N-dodecylmaleimide is co-formulated with phospholipids and cholesterol during the liposome manufacturing process. Its dodecyl tail integrates into the lipid bilayer, leaving the maleimide headgroup exposed on the liposome surface.
-
Drug Encapsulation: A therapeutic agent (e.g., doxorubicin) is encapsulated within the liposome core.
-
Targeting Ligand Conjugation: A targeting moiety, such as an antibody fragment (Fab') or a peptide containing a native or engineered cysteine residue, is incubated with the maleimide-functionalized liposomes.
-
Covalent Attachment: The thiol group on the targeting ligand reacts with the surface-exposed maleimide, covalently tethering the ligand to the liposome.
-
Targeted Delivery: The resulting targeted liposome can now selectively bind to and be internalized by cells expressing the target receptor, delivering the drug payload with high specificity and reducing systemic toxicity.[9][10]
Creation of Amphiphilic Probes and Self-Assembling Systems
The molecule can be used as a building block to create probes for studying biological membranes. By conjugating a fluorophore or other reporter molecule to the maleimide group, researchers can create a probe that anchors in the lipid bilayer via its dodecyl tail, allowing for the study of membrane dynamics and protein interactions.
Component in Linker Technologies for ADCs
In the field of Antibody-Drug Conjugates, linker design is paramount. While hydrophilic linkers are common, hydrophobic linkers can influence the overall physicochemical properties and stability of the ADC. N-dodecylmaleimide can serve as a component in designing linkers where a degree of hydrophobicity is desired to improve drug loading or interaction with the target cell.[7]
Part 5: Safety and Handling
As a reactive chemical, proper handling is essential.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Codes: P261, P264, P280, P302+P352, P305+P351+P338.[4]
-
Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 4°C to maintain stability and reactivity.[4]
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This compound CAS#: 17616-03-4. ChemWhat. [Link]
-
1H-Pyrrole-2,5-dione, 1-dodecyl- - Substance Details. US EPA. [Link]
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1H-Pyrrole-2,5-dione, 1-dodecyl-. PubChem, NIH. [Link]
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The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of the maleimide derivative 1: (a) 1-dodecylamine, ZnBr2,... ResearchGate. [Link]
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A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. PubMed, NIH. [Link]
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On the use of water as a solvent - simple and short one- step synthesis of maleimides. Arkivoc. [Link]
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(PDF) A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. ResearchGate. [Link]
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A Comprehensive Technical Guide to the Solubility of N-dodecylmaleimide for Researchers and Drug Development Professionals
Introduction: The Role of N-dodecylmaleimide in Modern Bioconjugation and Drug Delivery
N-dodecylmaleimide, a molecule characterized by a reactive maleimide headgroup and a twelve-carbon alkyl chain, holds a significant position in the landscape of bioconjugation and drug delivery. The maleimide moiety is highly valued for its ability to form stable covalent bonds with thiol groups, commonly found in cysteine residues of proteins and peptides. This specific reactivity is a cornerstone of antibody-drug conjugate (ADC) development and other targeted therapeutic strategies. The N-dodecyl chain, being long and hydrophobic, imparts a lipophilic character to the molecule. This feature is instrumental in modulating the physicochemical properties of the resulting conjugates, influencing their interaction with cell membranes, and potentially enhancing drug penetration. Understanding the solubility of N-dodecylmaleimide is, therefore, a critical first step in the design and execution of robust and reproducible bioconjugation protocols and the formulation of effective drug delivery systems. This guide provides an in-depth exploration of the solubility of N-dodecylmaleimide across a range of common laboratory solvents, supported by a detailed experimental protocol for its determination.
Understanding the Solubility Profile of N-dodecylmaleimide
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. N-dodecylmaleimide possesses a dual nature; the maleimide group has some polar character due to the presence of nitrogen and oxygen atoms, while the long dodecyl tail is distinctly nonpolar. This molecular structure dictates its solubility behavior.
The dominant feature of N-dodecylmaleimide is its long alkyl chain, which renders the molecule largely hydrophobic. Consequently, it exhibits poor solubility in highly polar solvents such as water. Conversely, its nonpolar tail ensures good solubility in a variety of organic solvents. The following table summarizes the expected solubility of N-dodecylmaleimide in a range of common laboratory solvents, based on its chemical structure and data from related compounds.
| Solvent | Polarity | Expected Solubility of N-dodecylmaleimide | Rationale |
| Water | High | Insoluble | The hydrophobic dodecyl chain dominates, preventing dissolution in the highly polar water.[1][2] |
| Hexane | Low | Soluble | As a nonpolar alkane, hexane is an excellent solvent for the hydrophobic dodecyl chain.[3] |
| Toluene | Low | Soluble | The aromatic, nonpolar nature of toluene allows for favorable interactions with the alkyl chain. |
| Chloroform | Medium | Soluble | Chloroform is a versatile solvent capable of dissolving a wide range of organic compounds. |
| Dichloromethane (DCM) | Medium | Soluble | Similar to chloroform, DCM is a good solvent for many organic molecules. |
| Tetrahydrofuran (THF) | Medium | Soluble | THF's ether structure provides a balance of polarity that can accommodate the maleimide group while the nonpolar character of the ring interacts favorably with the alkyl chain.[4][5] |
| Acetone | Medium | Soluble | Acetone is a polar aprotic solvent that can dissolve a wide array of organic compounds.[6] |
| Ethyl Acetate | Medium | Soluble | The ester functionality and alkyl components of ethyl acetate make it a suitable solvent. |
| Ethanol | High | Sparingly Soluble to Soluble | The presence of the hydroxyl group makes ethanol polar, but the ethyl chain allows for some interaction with the dodecyl group. Solubility is likely to be moderate. |
| Methanol | High | Sparingly Soluble | Being more polar than ethanol, methanol is a poorer solvent for the long alkyl chain.[7] |
| Dimethylformamide (DMF) | High | Soluble | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules, including those with polar functional groups.[8] |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving many otherwise poorly soluble compounds.[9][10] |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol provides a reliable method for the qualitative and semi-quantitative determination of N-dodecylmaleimide solubility. This procedure is designed to be self-validating by systematically exploring a range of solvent polarities.
Materials and Equipment:
-
N-dodecylmaleimide (solid)
-
A selection of solvents (e.g., water, hexane, toluene, chloroform, THF, acetone, ethanol, methanol, DMF, DMSO)
-
Small test tubes or vials (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Pipettes
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of N-dodecylmaleimide.
Detailed Protocol:
-
Preparation: Accurately weigh a specific amount of N-dodecylmaleimide, for instance, 10 mg, and place it into a small, labeled test tube. Repeat this for each solvent to be tested.[2]
-
Solvent Addition: To the first test tube, add a measured volume of the chosen solvent, for example, 1 mL.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for at least 30 to 60 seconds.[1] This ensures that the compound has had ample opportunity to dissolve.
-
Observation: After mixing, visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble at that concentration (in this example, 10 mg/mL).
-
Incremental Solvent Addition (for sparingly soluble compounds): If the solid has not fully dissolved, add another measured volume of the solvent (e.g., 0.5 mL) and repeat the vortexing and observation steps. Continue this process until the solid dissolves or it becomes clear that it is insoluble.
-
Recording Results:
-
Soluble: If the compound dissolves completely, record the result as "soluble" and note the approximate concentration (e.g., soluble at >10 mg/mL).
-
Sparingly Soluble: If a large volume of solvent is required for a small amount of compound to dissolve, record it as "sparingly soluble."
-
Insoluble: If the solid remains undissolved even after the addition of a significant volume of solvent, record it as "insoluble."
-
-
Repeat for All Solvents: Systematically repeat this procedure for each of the selected solvents.
Causality Behind Experimental Choices and Self-Validation
The choice of solvents with a wide range of polarities is intentional and forms the basis of the protocol's self-validating nature. By starting with highly polar (water) and highly nonpolar (hexane) solvents, the extremes of the solubility spectrum are established. The subsequent testing in solvents of intermediate polarity provides a more nuanced understanding of the compound's solubility profile. If the results align with the "like dissolves like" principle (i.e., good solubility in nonpolar and poor solubility in polar solvents), it provides a high degree of confidence in the experimental findings.
The use of a fixed initial amount of solute and a measured volume of solvent allows for a semi-quantitative assessment of solubility. This is more informative than simply adding an unmeasured amount of solid to a solvent. The vigorous mixing step is critical to overcome any kinetic barriers to dissolution, ensuring that the observed result reflects the thermodynamic solubility limit under the experimental conditions.
Logical Framework for Solubility Prediction
The solubility of N-dodecylmaleimide can be logically predicted by considering the contributions of its constituent parts: the maleimide headgroup and the dodecyl tail.
Caption: Logical relationship between molecular structure, solvent polarity, and solubility.
Conclusion: Practical Implications for Research and Drug Development
A thorough understanding of N-dodecylmaleimide's solubility is paramount for its effective use. For researchers in drug development, selecting an appropriate solvent system is crucial for:
-
Reaction Efficiency: Ensuring that N-dodecylmaleimide and the target molecule (e.g., a monoclonal antibody) are both soluble and stable in the reaction medium is key to achieving high conjugation yields. Solvents like DMF or DMSO are often employed in these reactions.[11]
-
Purification: The differential solubility of the starting materials and the final conjugate can be exploited during purification steps, such as precipitation or chromatography.
-
Formulation: For in vivo applications, the solubility of the final drug conjugate will influence its bioavailability and pharmacokinetic profile. The lipophilic nature imparted by the dodecyl chain can be advantageous for membrane permeability but may necessitate the use of co-solvents or specialized formulation strategies.
By applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently handle N-dodecylmaleimide, optimizing its use in the creation of next-generation therapeutics.
References
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
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YouTube. (2021, January 22). Qualitative Tests for the OH Group in Organic Compounds: Solubility and Ceric (IV) Nitrate Tests. Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. Polymers, 9(12), 706. [Link]
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ResearchGate. (n.d.). Solubility of the polymers. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). n-dodecyl-β-D-maltopyranoside. Technical Data Sheet. Retrieved from [Link]
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European Bioinformatics Institute. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). ChEMBL. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility parameters of solvents and homopolymers. DMF: N,N-dimethylformamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-dodecyl maleimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Toluene Solubilization Induces Different Modes of Mixed Micelle Growth. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1646–1657. [Link]
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National Center for Biotechnology Information. (n.d.). Toluene. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility behavior of polyimides in different organic solvents. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 633. [Link]
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ScienceDirect. (n.d.). Solubility of maleic anhydride in methanol + (acetone, ethyl acetate) from 278.15 to 323.15 K. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. Retrieved from [Link]
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C2H7N; 2. Methanol; CH Temperature, pressure Niepel, W. (n.d.). Retrieved from [Link]
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Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]
-
ResearchGate. (n.d.). My compounds are sparingly soluble DMF and DMSO so How can I get NMR of these compounds?. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hexane. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of naringin in ethanol and water mixtures from 283.15 to 318.15 K. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Solubility of octacosane and hexatriacontane in different n-alkane solvents. Retrieved from [Link]
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Solvent Miscibility Table. (n.d.). Retrieved from [Link]
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Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]
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Spectroscopic Characterization of 1-Dodecyl-pyrrole-2,5-dione: An In-Depth Technical Guide
Introduction
1-Dodecyl-pyrrole-2,5-dione, also known as N-dodecylmaleimide, is a key chemical intermediate in bioconjugation, polymer synthesis, and materials science. Its molecular architecture, featuring a reactive maleimide ring and a long hydrophobic alkyl chain, allows for the covalent modification of thiols and participation in Diels-Alder reactions, making it a versatile building block for creating functional materials and bioconjugates. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural elucidation of its derivatives. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic data of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for confirming the identity and purity of this compound. The spectrum is characterized by distinct signals corresponding to the protons of the maleimide ring and the dodecyl chain.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Data Interpretation
The ¹H NMR spectrum of this compound in CDCl₃ exhibits the following key signals:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.67 | Singlet | 2H | C3-H, C4-H |
| 3.50 | Triplet | 2H | C1'-H₂ |
| 1.54-1.60 | Multiplet | 2H | C2'-H₂ |
| 1.24-1.31 | Multiplet | 18H | C3'-H₂ to C11'-H₂ |
| 0.88 | Triplet | 3H | C12'-H₃ |
The singlet at 6.67 ppm is characteristic of the two equivalent olefinic protons of the maleimide ring. The downfield shift is due to the electron-withdrawing effect of the two adjacent carbonyl groups. The signal at 3.50 ppm, a triplet, corresponds to the methylene group (C1') directly attached to the nitrogen atom of the imide. The multiplicity is due to coupling with the adjacent methylene group (C2'). The large multiplet between 1.24 and 1.31 ppm represents the overlapping signals of the nine methylene groups in the middle of the dodecyl chain. The upfield triplet at 0.88 ppm is the terminal methyl group (C12') of the alkyl chain.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum.
Data Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows the following resonances:
| Chemical Shift (δ) ppm | Assignment |
| 170.9 | C2, C5 (C=O) |
| 134.0 | C3, C4 (C=C) |
| 38.0 | C1' |
| 31.9 | C10' |
| 29.6, 29.5, 29.3, 29.1 | C4' - C9' |
| 28.5 | C3' |
| 26.7 | C2' |
| 22.7 | C11' |
| 14.1 | C12' |
The signal at 170.9 ppm is assigned to the two equivalent carbonyl carbons (C2 and C5) of the imide ring. The olefinic carbons (C3 and C4) resonate at 134.0 ppm. The methylene carbon attached to the nitrogen (C1') appears at 38.0 ppm. The remaining signals in the aliphatic region correspond to the carbons of the dodecyl chain, with the terminal methyl carbon (C12') appearing at the most upfield position of 14.1 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is dominated by strong absorptions from the carbonyl groups and the C-H bonds of the alkyl chain.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Processing: Perform a background scan of the clean ATR crystal. Acquire the sample spectrum and ratio it against the background to obtain the absorbance spectrum.
Data Interpretation
The FT-IR spectrum of this compound displays the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2924, 2854 | Strong | C-H stretching (alkyl chain) |
| 1778 | Strong | Symmetric C=O stretching (imide) |
| 1717 | Strong | Asymmetric C=O stretching (imide) |
| 1405 | Medium | Symmetric C-N-C stretching |
| ~3100 | Weak | =C-H stretching (maleimide ring) |
The most prominent features in the spectrum are the strong C-H stretching vibrations of the dodecyl chain just below 3000 cm⁻¹. The key diagnostic peaks for the maleimide functionality are the two strong carbonyl stretching bands. The symmetric C=O stretch appears at a higher frequency (1778 cm⁻¹), while the asymmetric stretch is observed at a lower frequency (1717 cm⁻¹).[1] This splitting is characteristic of cyclic imides. The symmetric C-N-C stretching vibration is found around 1405 cm⁻¹.[1] A weak absorption around 3100 cm⁻¹ can be attributed to the C-H stretching of the olefinic protons in the maleimide ring.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide serve as a reliable reference for researchers in the fields of chemical synthesis, materials science, and bioconjugation. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectroscopic data, enabling confident structural verification and purity assessment of this versatile chemical compound.
References
-
National Center for Biotechnology Information.
Sources
An In-depth Technical Guide to the Thermal Stability and Decomposition of N-dodecylmaleimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-dodecylmaleimide, a long-chain alkyl-substituted maleimide, finds application in various fields, including polymer synthesis and bioconjugation. Its thermal stability is a critical parameter influencing its processing, storage, and performance in high-temperature applications. This guide provides a comprehensive overview of the thermal stability and decomposition of N-dodecylmaleimide. It delves into the theoretical aspects of its decomposition, outlines detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the analysis of its decomposition byproducts. This document is intended to serve as a valuable resource for researchers and professionals working with N-dodecylmaleimide and related compounds.
Introduction: The Significance of Thermal Stability in N-Alkylmaleimides
N-substituted maleimides are a class of compounds widely utilized for their reactivity in Michael additions, making them invaluable in bioconjugation and polymer chemistry. The nature of the N-substituent plays a pivotal role in defining the physicochemical properties of the maleimide, including its thermal stability. For N-dodecylmaleimide, the presence of a long aliphatic chain introduces considerations distinct from those for maleimides with smaller substituents.
The thermal stability of N-dodecylmaleimide is a crucial factor in:
-
Polymerization Processes: In the synthesis of polymers where N-dodecylmaleimide is a monomer, the reaction temperature must be carefully controlled to prevent its degradation, which could otherwise lead to undesirable byproducts and affect the polymer's properties.
-
Bioconjugate Stability: While bioconjugation reactions are typically conducted at physiological temperatures, subsequent processing or storage conditions might involve elevated temperatures. Understanding the thermal limits of the N-dodecylmaleimide linker is essential for maintaining the integrity of the conjugate.
-
Material Science Applications: In applications where materials containing N-dodecylmaleimide are exposed to heat, its decomposition can lead to material failure.
This guide provides a detailed exploration of the thermal behavior of N-dodecylmaleimide, offering both theoretical insights and practical experimental guidance.
Theoretical Framework of N-dodecylmaleimide Decomposition
The thermal decomposition of N-dodecylmaleimide is a complex process that can proceed through several pathways. The decomposition is influenced by factors such as the heating rate, atmosphere (inert or oxidative), and the presence of catalysts. The molecule has two primary components susceptible to thermal degradation: the maleimide ring and the N-dodecyl chain.
Potential Decomposition Pathways
Based on the thermal degradation of related N-alkyl compounds and amides, the following decomposition pathways for N-dodecylmaleimide can be postulated:
-
Homolytic Cleavage of the N-Alkyl Bond: This is a likely primary decomposition step, where the bond between the nitrogen of the maleimide ring and the first carbon of the dodecyl chain breaks, forming a maleimidyl radical and a dodecyl radical. This process is often the rate-determining step in the decomposition of similar N-alkyl compounds.
-
Decomposition of the Dodecyl Chain: The dodecyl radical can undergo further fragmentation through β-scission, leading to the formation of smaller, volatile hydrocarbons such as alkenes and alkanes. Studies on the thermal degradation of alkyl-imidazolium salts have shown that thermal stability tends to decrease with increasing alkyl chain length, suggesting that the long alkyl chain is a point of thermal instability.[1][2]
-
Maleimide Ring Opening and Fragmentation: The maleimide ring itself can undergo decomposition, especially at higher temperatures. This can involve ring-opening reactions, potentially initiated by hydrolysis if moisture is present, or fragmentation into smaller gaseous products like carbon monoxide, carbon dioxide, and nitrogen oxides, particularly in an oxidative atmosphere.[3][4] The hydrolysis of N-alkylmaleimides to their corresponding N-alkyl-maleamic acids is a known reaction pathway.[3]
-
Retro-Michael Addition: While more commonly observed in the context of thiol-maleimide adducts, a retro-Michael type reaction could theoretically occur under certain conditions, though it is less likely to be a primary thermal decomposition pathway for the parent maleimide.
Influence of the Atmosphere
The atmosphere under which thermal decomposition occurs significantly impacts the byproducts.
-
Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the primary decomposition mechanisms are expected to be homolytic cleavage and chain fragmentation, leading mainly to hydrocarbon byproducts. This process is often referred to as pyrolysis.[5]
-
Oxidative Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, the decomposition process will involve oxidation reactions. This will lead to a wider range of byproducts, including aldehydes, ketones, carboxylic acids, and oxides of carbon and nitrogen. The onset of decomposition is also typically at a lower temperature in an oxidative atmosphere.
Experimental Characterization of Thermal Stability
The thermal stability of N-dodecylmaleimide is best characterized using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For the identification of decomposition byproducts, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the technique of choice.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] This technique is ideal for determining the onset temperature of decomposition and quantifying the mass loss at different stages.
| N-Substituent | Onset Decomposition Temp. (Tonset) in N2 (°C) |
| Ethyl | ~220 - 240 |
| Hexyl | ~200 - 220 |
| Dodecyl | ~180 - 200 (estimated) |
Note: This data is illustrative and intended to show a general trend. Actual values for N-dodecylmaleimide would need to be determined experimentally.
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and the balance is calibrated.
-
Select an appropriate crucible, typically alumina or platinum.[8]
-
-
Sample Preparation:
-
Instrument Setup and Execution:
-
Place the crucible in the TGA instrument.
-
Set the desired atmosphere (e.g., nitrogen for pyrolysis or air for oxidative decomposition) with a constant flow rate (e.g., 20-50 mL/min).[8]
-
Program the temperature profile. A typical dynamic scan involves heating from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[10]
-
Start the experiment and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is often taken as the temperature at which a significant deviation from the baseline is observed.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[6]
-
Diagram of the TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
A DSC thermogram for N-dodecylmaleimide would be expected to show:
-
A sharp endothermic peak corresponding to its melting point.
-
At higher temperatures, one or more exothermic peaks associated with decomposition. Decomposition is often an exothermic process.[11]
| Thermal Event | Temperature (°C) | Enthalpy (J/g) |
| Melting (Tm) | ~40 - 50 | Endothermic |
| Decomposition | >180 | Exothermic |
Note: This data is illustrative. Actual values must be determined experimentally.
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and heat flow using standards like indium.[13]
-
-
Sample Preparation:
-
Instrument Setup and Execution:
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify and integrate the peaks to determine the transition temperatures (melting point, decomposition temperature) and the enthalpy of each transition.[13]
-
Diagram of the DSC Experimental Workflow
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Analysis of Decomposition Byproducts
Identifying the molecules formed during the thermal decomposition of N-dodecylmaleimide is crucial for understanding the degradation mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose.[7][16]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
In Py-GC-MS, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[16]
Based on the postulated decomposition pathways, the expected pyrolysis products of N-dodecylmaleimide include:
-
A series of α-olefins and n-alkanes from the fragmentation of the dodecyl chain.
-
Dodecene as a major product from the cleavage of the N-alkyl bond.
-
Maleimide or its fragmentation products.
-
At higher pyrolysis temperatures, more extensive fragmentation will lead to a wider range of smaller hydrocarbons.
-
Sample Preparation: A very small amount of sample (in the microgram range) is placed in a pyrolysis tube.[16]
-
Pyrolysis: The sample is rapidly heated to the desired pyrolysis temperature (e.g., 600 °C) in the pyrolyzer, which is coupled to the GC inlet.
-
GC Separation: The volatile pyrolysis products are swept by a carrier gas into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a molecular fingerprint for the identification of each component.
Diagram of the Proposed Decomposition Pathway
Caption: Proposed thermal decomposition pathway for N-dodecylmaleimide.
Conclusion and Future Perspectives
The thermal stability of N-dodecylmaleimide is a critical consideration for its practical applications. This guide has provided a comprehensive framework for understanding and evaluating its thermal behavior. While direct experimental data for N-dodecylmaleimide remains to be published, the principles and methodologies outlined here, based on related compounds, offer a robust starting point for its characterization.
Future research should focus on obtaining precise TGA and DSC data for N-dodecylmaleimide and a series of other long-chain N-alkylmaleimides to quantitatively establish the relationship between alkyl chain length and thermal stability. Furthermore, detailed analysis of the decomposition byproducts under various conditions using techniques like Py-GC-MS will provide a deeper understanding of the decomposition mechanisms. Such studies will be invaluable for the rational design of more thermally stable maleimide-based materials and conjugates.
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Awad, W. H., Gilman, J. W., et al. (2017). Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. NIST. [Link]
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Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]
-
Dagnac, T. (1994). N,N-Dialkyl-amides thermal degradation at low temperatures. INIS-IAEA. [Link]
-
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). EPFL. [Link]
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-
Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE. [Link]
-
ResearchGate. (2025). Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites | Request PDF. ResearchGate. [Link]
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-
Torontech. (2025). TGA Sample Preparation: A Complete Guide. Torontech. [Link]
-
Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]
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-
Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link]
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XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]
- Zhang, Y., et al. (2014). Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein. Analytical Biochemistry, 448, 73-79.
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reaction mechanism of 1-dodecyl-pyrrole-2,5-dione with thiols
An In-depth Technical Guide: The Reaction Mechanism of 1-Dodecyl-pyrrole-2,5-dione with Thiols for Advanced Bioconjugation
Abstract
The conjugation of thiols with maleimides represents a cornerstone of modern bioconjugation chemistry, prized for its high selectivity, rapid kinetics, and mild reaction conditions. This technical guide provides an in-depth examination of the reaction mechanism between this compound (N-dodecylmaleimide) and thiol-containing molecules. We will dissect the core Michael addition mechanism, explore the critical parameters that govern reaction efficiency and specificity—most notably pH—and elucidate the competing side reactions that dictate the ultimate stability of the resulting conjugate. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to enable the design of robust and stable bioconjugates for therapeutic and diagnostic applications.
The Core Reaction: A Thiol-Michael Addition
The fundamental chemistry underpinning the reaction of N-dodecylmaleimide with a thiol is the Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] In this specific case, the nucleophile is a thiolate anion (RS⁻), which attacks one of the electrophilic carbons of the carbon-carbon double bond within the maleimide ring.[3][4] This process results in the formation of a stable, covalent thioether bond, creating a thiosuccinimide linkage.[2]
The reaction's efficiency is largely driven by the electron-deficient nature of the maleimide double bond, which is activated by the two adjacent carbonyl groups.[3] This high reactivity allows the conjugation to proceed rapidly under physiological conditions, often without the need for a catalyst, particularly in polar solvents like water, DMSO, or DMF.[4][5] Due to its efficiency and selectivity, the thiol-maleimide reaction is widely considered a type of "click chemistry".[2][5]
Caption: Core mechanism of the thiol-maleimide Michael addition.
Critical Parameters Governing the Reaction
Precise control over the reaction conditions is paramount for achieving high-yield, selective conjugation while minimizing undesirable side reactions.
The Decisive Role of pH
The pH of the reaction medium is the most critical factor influencing both the rate and selectivity of the thiol-maleimide conjugation.[4]
-
The Reactive Species : The reaction is initiated by the nucleophilic thiolate anion (RS⁻) , not the protonated thiol (RSH). The concentration of the thiolate is dictated by the pKa of the thiol and the pH of the solution.
-
Optimal pH Range (6.5 - 7.5) : This range represents a crucial balance. It is sufficiently basic to ensure that a significant fraction of the thiol exists as the reactive thiolate, allowing the reaction to proceed efficiently.[4][5] Concurrently, it is acidic enough to keep most primary amines (e.g., the ε-amino group of lysine, pKa ~10.5) in their protonated, non-nucleophilic ammonium form (R-NH₃⁺). This ensures high chemoselectivity for cysteine residues over lysine residues.[5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5][6]
-
Acidic Conditions (pH < 6.5) : The concentration of the thiolate anion is significantly reduced, leading to a much slower reaction rate.
-
Basic Conditions (pH > 7.5) : While the reaction rate with thiols may increase, selectivity is lost. Primary amines become deprotonated and can compete with thiols in reacting with the maleimide, leading to a heterogeneous product mixture.[5][7] Furthermore, the maleimide ring itself becomes more susceptible to hydrolysis at higher pH.[5]
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH for Selective Thiol Reaction | 6.5 - 7.5 | Balances thiol reactivity with minimizing amine reactivity and maleimide hydrolysis. | [4][5][7] |
| pH for Amine Reactivity | > 7.5 | Lysine and other primary amines become competitive nucleophiles. | [5] |
| pH for Maleimide Hydrolysis | > 8.0 | Rate of hydrolysis of the maleimide ring increases significantly. | [5][8] |
| pH to Suppress Thiazine Rearrangement | ~ 5.0 | For N-terminal cysteine, acidic pH protonates the amine, preventing rearrangement. | [2][9] |
Solvent, Stoichiometry, and Temperature
-
Solvent : The reaction proceeds well in polar solvents such as water, PBS, HEPES, Tris buffers, DMSO, and DMF.[5][10] These solvents help to form and stabilize the reactive thiolate ion.[5] For labeling proteins, aqueous buffers are standard, while organic co-solvents like DMSO or DMF are often necessary to dissolve hydrophobic maleimide derivatives (e.g., fluorescent dyes).[10][11]
-
Molar Ratio : To drive the conjugation to completion, a molar excess of the maleimide reagent is typically used. For protein labeling, molar ratios of maleimide to thiol often range from 10:1 to 20:1.[12] However, the optimal ratio is system-dependent and should be determined empirically.[11]
-
Temperature and Time : The reaction is commonly performed at room temperature (20-25°C) for 2 hours or at 4°C overnight.[12][13] Lower temperatures can be advantageous for enhancing the stability of sensitive biomolecules, though this will extend the required reaction time.[12]
The Competing Fates of the Conjugate: Stability and Side Reactions
While the formation of the thiosuccinimide adduct is efficient, its long-term stability is not absolute. The conjugate exists in a dynamic state, influenced by several competing pathways that are critical to understand, particularly for in vivo applications like antibody-drug conjugates (ADCs).[14][15]
Pre-Conjugation: Maleimide Hydrolysis
The maleimide ring itself is susceptible to hydrolysis, especially at pH values above 7.5.[5] This reaction opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[5] This underscores a critical experimental principle: aqueous solutions of maleimide-containing reagents should be prepared immediately before use to prevent inactivation. [5]
Caption: Hydrolysis of the maleimide ring renders it inactive.
Post-Conjugation: Retro-Michael vs. Ring Hydrolysis
Once the thiosuccinimide adduct is formed, its stability is governed by a competition between a reversible retro-Michael reaction and an irreversible hydrolysis of the succinimide ring.[14]
-
Retro-Michael Reaction (Reversibility) : The thiol-maleimide linkage can revert to its starting components. In a biological environment rich in other thiols, such as glutathione, this can lead to "thiol exchange," where the conjugated payload is transferred from its intended target to other molecules.[14][16] This is a primary mechanism of instability for ADCs in vivo, potentially causing off-target toxicity and reduced efficacy.[15]
-
Thiosuccinimide Ring Hydrolysis (Stabilization) : The succinimide ring of the conjugate can itself be hydrolyzed. This is a highly desirable outcome, as the resulting succinamic acid thioether is stable and no longer susceptible to the retro-Michael reaction.[14][15] Strategies to enhance stability often focus on promoting this hydrolytic stabilization. This can be achieved by a post-conjugation pH adjustment or by designing maleimide linkers with N-substituents that accelerate ring-opening hydrolysis.[15][17] Electron-withdrawing N-aryl substituents, for instance, have been shown to significantly increase the rate of this stabilizing hydrolysis compared to N-alkyl substituents.[18][19]
Caption: General experimental workflow for thiol-maleimide conjugation.
Analytical Techniques for Monitoring and Characterization
| Technique | Purpose | Description | Reference(s) |
| Reverse-Phase HPLC | Monitor reaction progress, purify conjugate | Separates components based on hydrophobicity. Allows for quantification of starting materials, product, and byproducts. | [12][20] |
| LC-MS | Confirm conjugate identity | Couples liquid chromatography with mass spectrometry to confirm the molecular weight of the final product. | [21] |
| Spectrophotometry | Quantify free thiols | Ellman's Reagent (DTNB) reacts with free thiols to produce a colored product, allowing for quantification of thiol consumption during the reaction. | [22] |
| UV-Vis Spectroscopy | Determine Degree of Labeling (DOL) | By measuring absorbance at 280 nm (for protein) and the λmax of the label, the ratio of label to protein can be calculated. |
Conclusion
The reaction of this compound with thiols is a powerful and versatile tool in the arsenal of the drug development professional and research scientist. Its success hinges on a deep understanding of the underlying Michael addition mechanism and meticulous control over key experimental parameters, particularly pH. While the initial conjugation is highly efficient and selective, the long-term stability of the resulting thiosuccinimide adduct is a critical consideration. The competing pathways of retro-Michael reaction and stabilizing ring hydrolysis must be carefully managed to ensure the integrity and efficacy of the final bioconjugate. By leveraging the principles and protocols outlined in this guide, researchers can confidently design and execute conjugation strategies to create the next generation of advanced therapeutics and diagnostics.
References
-
Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]
-
Machida, M., et al. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media. J-Stage. [Link]
-
BioActs. Maleimide Conjugation Protocol for Thiol Dyes. (2024). [Link]
-
Kalia, J., et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science. [Link]
-
Bednar, R. A. (1991). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry. [Link]
-
Northrop, B. H., Frayne, S. H., & Choudhary, U. (2015). Thiol–Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Polymer Chemistry. [Link]
-
Bio-Techne. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. [Link]
-
Grout, R. J., et al. (1983). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Tumey, L. N., et al. (2016). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Bioconjugate Chemistry. [Link]
-
UCL Discovery. Minireview: addressing the retro-michael instability of maleimide bioconjugates. [Link]
-
Bio-Synthesis Inc. Maleimide labeling of thiolated biomolecules. (2022). [Link]
-
MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2021). [Link]
-
Zhang, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Frontiers in Immunology. [Link]
-
Poole, T. H., et al. (2018). Mechanisms of Alkyl and Aryl Thiol Addition to N-Methylmaleimide. The Journal of Organic Chemistry. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. [Link]
-
Christie, R. J., et al. (2015). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Applied Sciences. [Link]
-
Northrop, B. H., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry. [Link]
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commercial suppliers of 1-dodecyl-pyrrole-2,5-dione
An In-Depth Technical Guide to 1-Dodecyl-pyrrole-2,5-dione for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, also known as N-dodecylmaleimide. It is intended for researchers, scientists, and drug development professionals who are interested in the procurement, properties, and applications of this versatile chemical compound. This document delves into its commercial availability, synthesis, key applications, and the scientific principles underlying its utility in various research and development fields.
Introduction to this compound
This compound (CAS No. 17616-03-4) is a derivative of maleimide featuring a 12-carbon alkyl chain (dodecyl group) attached to the nitrogen atom.[1][2][3] This amphipathic structure, combining a hydrophilic maleimide headgroup with a long, hydrophobic alkyl tail, imparts unique properties that make it a valuable reagent in diverse fields such as polymer chemistry, surface science, and bioconjugation. The maleimide moiety is particularly notable for its high reactivity towards thiol groups, enabling the specific and efficient covalent modification of cysteine-containing peptides and proteins. This reactivity is a cornerstone of its application in drug delivery, enzyme inhibition studies, and the development of diagnostic tools.[4]
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for its effective application. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 17616-03-4 | [1][2][3] |
| Molecular Formula | C₁₆H₂₇NO₂ | [1][2][5] |
| Molecular Weight | 265.39 g/mol | [1][2] |
| IUPAC Name | 1-dodecylpyrrole-2,5-dione | [1] |
| Synonyms | N-Dodecyl maleimide, N-Laurylmaleimide | [2][3] |
| Physical Form | Solid | [5] |
| Boiling Point | 371.9°C at 760 mmHg | [2] |
| Density | 0.987 g/cm³ | [2] |
| Flash Point | 142°C | [2] |
| Storage Temperature | 4°C | [5] |
Commercial Suppliers
This compound is available from several commercial chemical suppliers. The choice of supplier may depend on factors such as required purity, quantity, availability, and cost. Below is a comparative table of prominent suppliers.
| Supplier | Product Name | Purity | Catalog Number (Example) |
| Sigma-Aldrich | 1-Dodecyl-1H-pyrrole-2,5-dione | 98% | CIAH9ABED823 (from ChemScene LLC) |
| Benchchem | This compound | Not specified | 17616-03-4 |
| BLDpharm | 1-Dodecyl-1H-pyrrole-2,5-dione | Not specified | 17616-03-4 |
| ChemicalBook | This compound | Not specified | 17616-03-4 |
| ChemNet | N-Dodecyl maleimide | Not specified | 17616-03-4 |
Note: Purity and catalog numbers are subject to change and may vary. It is recommended to consult the supplier's website for the most current information.
Synthesis and Reaction Mechanisms
Understanding the synthesis of this compound provides insight into potential impurities and informs its application. The most common synthetic route involves a two-step process starting from maleic anhydride and n-dodecylamine.
General Synthesis Pathway
The synthesis proceeds via the formation of an intermediate maleamic acid, which is subsequently cyclized to the final N-dodecylmaleimide product. This cyclization is typically achieved through dehydration, often facilitated by heat and a catalyst.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol
The following protocol is based on a described synthesis method for N-dodecyl maleimide.[6]
Materials:
-
Maleic anhydride
-
n-Dodecylamine
-
Tetrahydronaphthalene (solvent)
-
Ortho-phosphoric acid (catalyst)
-
Methoxybenzoquinone (polymerization inhibitor)
-
Zinc acetate (co-catalyst)
Procedure:
-
A solution of maleic anhydride (120 g) in tetrahydronaphthalene (360 g) is prepared in a suitable reactor.
-
A separate solution of n-dodecylamine (220 g) in tetrahydronaphthalene (1760 g) is prepared.
-
The dodecylamine solution is added to the maleic anhydride solution at 40°C over a period of 120 minutes.
-
After the addition is complete, ortho-phosphoric acid (65.4 g, 89% purity), methoxybenzoquinone (1.344 g), and zinc acetate (0.1 g) are added to the mixture.
-
The reaction mixture is heated to 210°C for one hour to drive the cyclization reaction.
-
After the reaction, the mixture is cooled to 30°C.
-
The resulting mixture is separated into an aqueous layer and an organic (tetrahydronaphthalene) layer.
-
The tetrahydronaphthalene is removed from the organic layer by distillation to yield the crude N-dodecyl maleimide product.[6]
-
Further purification can be achieved through recrystallization or chromatography if higher purity is required.
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in several advanced applications.
Bioconjugation via Maleimide-Thiol Chemistry
The maleimide group is an excellent Michael acceptor and reacts specifically with sulfhydryl (thiol) groups of cysteine residues under mild conditions (pH 6.5-7.5) to form a stable thioether bond. This specific reactivity is the foundation for its use in bioconjugation.
Caption: Workflow for protein modification using this compound.
This conjugation strategy is employed to:
-
Anchor proteins to lipid bilayers: The dodecyl chain can insert into lipid membranes, effectively tethering a modified protein to a liposome or cell surface.[4]
-
Develop targeted drug delivery systems: By conjugating a targeting ligand (e.g., an antibody) to a drug carrier that has been functionalized with this reagent.
-
Create enzyme inhibitors: The maleimide group can covalently bind to cysteine residues in the active site of certain enzymes, leading to irreversible inhibition.[4]
Polymer Synthesis
The dodecyl group enhances the solubility of the monomer and resulting polymers in common organic solvents, which is crucial for solution-based processing.[4] It is used as a monomer or co-monomer to create polymers with tailored properties for applications in organic electronics and advanced materials.[4]
Drug Discovery and Development
The pyrrole-2,5-dione scaffold is recognized as a valuable pharmacophore in medicinal chemistry.
-
Anticonvulsant Agents: Derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties, showing promise in preventing various types of seizures.[7]
-
Cholesterol Absorption Inhibitors: In the context of atherosclerosis research, certain 1H-pyrrole-2,5-dione derivatives have been synthesized and identified as potent cholesterol absorption inhibitors. These compounds have been shown to suppress the formation of macrophage-derived foam cells and reduce inflammatory responses in vitro, indicating their therapeutic potential.[8]
Safe Handling and Storage
Handling:
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place. A storage temperature of 4°C is recommended.[5]
-
Keep away from strong oxidizing agents and moisture.
Conclusion
This compound is a commercially available and highly versatile chemical reagent with significant applications in bioconjugation, polymer science, and drug discovery. Its unique amphipathic structure, combining the specific reactivity of the maleimide group with the hydrophobicity of a long alkyl chain, allows for a wide range of molecular engineering and therapeutic development possibilities. Researchers and developers can leverage these properties to create novel materials, targeted therapies, and advanced diagnostic tools. A clear understanding of its synthesis, properties, and commercial sources is paramount to its successful application in the laboratory and beyond.
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Introduction: The Indispensable Role of N-Alkylmaleimides in Modern Bioconjugation
An In-depth Technical Guide to N-Alkylmaleimides: From Core Chemistry to Advanced Bioconjugation
In the landscape of chemical biology, drug development, and materials science, the ability to covalently link molecules with precision and stability is paramount. Among the diverse toolkit of bioconjugation chemistries, the reaction between N-alkylmaleimides and thiols has emerged as a cornerstone technology.[1][2] Its prominence is due to a combination of high chemoselectivity, rapid reaction kinetics under mild, physiological conditions, and the formation of a stable thioether bond.[1] N-alkylmaleimides are derivatives of maleic acid and are characterized by a reactive carbon-carbon double bond within a five-membered imide ring. This strained and electron-deficient system is primed for nucleophilic attack, making it an ideal partner for the thiol groups found in cysteine residues of proteins and peptides.[3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of N-alkylmaleimides. We will delve into their core chemistry, dissect the critical parameters governing their reactivity, and navigate the landscape of their applications, from the construction of antibody-drug conjugates (ADCs) to the functionalization of advanced materials. The focus will be on not just the "how" but the "why," offering field-proven insights into experimental design and protocol validation.
Part 1: The Fundamental Chemistry of N-Alkylmaleimides
A mastery of N-alkylmaleimide chemistry begins with understanding its synthesis, its hallmark reactivity with thiols, and the factors that influence the stability of both the reagent and its final conjugate.
Synthesis and Characterization
The synthesis of N-alkylmaleimides is typically a straightforward two-step process that allows for the introduction of a wide variety of alkyl substituents. The most common route involves the reaction of maleic anhydride with a primary amine to form an intermediate N-alkylmaleamic acid, which is then cyclized to the desired maleimide.[4][5]
Synthetic Rationale: This two-step approach is favored for its use of readily available starting materials and generally high yields. The initial ring-opening of maleic anhydride by the amine is a rapid and often quantitative reaction. The subsequent cyclization, typically achieved through dehydration with reagents like acetic anhydride and sodium acetate or via azeotropic distillation, is the critical step for forming the stable five-membered imide ring.[4] For more sensitive substrates, milder conditions, such as those employed in a modified Mitsunobu reaction, can be utilized.[6]
Detailed Protocol: Synthesis of N-(2-hydroxyethyl)maleimide
-
Protection Step: The double bond of maleic anhydride is first protected via a Diels-Alder reaction with furan to prevent side reactions.[7]
-
Amidation: The furan-protected maleic anhydride is reacted with ethanolamine to open the anhydride ring and form the corresponding N-(2-hydroxyethyl)maleamic acid.
-
Cyclization: The maleamic acid intermediate is cyclized to the imide using a dehydrating agent, such as acetic anhydride with a catalytic amount of sodium acetate.
-
Deprotection: The final step involves a retro-Diels-Alder reaction, typically by heating the solution, to regenerate the maleimide double bond, yielding the N-(2-hydroxyethyl)maleimide product.[7]
Characterization is crucial to confirm purity. ¹H NMR spectroscopy should show characteristic peaks for the maleimide protons around 6.8 ppm.[8]
Core Reactivity: The Thiol-Michael Addition
The utility of N-alkylmaleimides is dominated by their reaction with thiols, which proceeds through a Michael addition mechanism.[1][2][9] This reaction is considered a type of "click chemistry" due to its efficiency, selectivity, and mild reaction conditions.[1][9][10] The nucleophilic species is the thiolate anion (R-S⁻), which attacks one of the electron-deficient carbons of the maleimide's α,β-unsaturated carbonyl system.[11][10] This attack forms a stable, covalent succinimidyl thioether linkage.[1][9]
Causality of Reaction Parameters:
-
pH: This is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[11][10]
-
Below pH 6.5: The concentration of the reactive thiolate anion is too low, as the thiol exists predominantly in its protonated form (R-SH), leading to a sluggish reaction.
-
Above pH 7.5: The reaction loses its chemoselectivity. Competing side reactions, such as the hydrolysis of the maleimide ring and reaction with primary amines (e.g., lysine residues), become significant.[10] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[10]
-
-
Solvent: The reaction proceeds efficiently without a catalyst in polar solvents like water, DMSO, and DMF, which help to stabilize the thiolate anion.[2][10]
-
Temperature: The reaction is typically performed at room temperature or 4°C for sensitive biomolecules.
Caption: Mechanism of the thiol-maleimide Michael addition reaction.
Stability and Side Reactions
While the thioether bond formed is relatively stable, the resulting thiosuccinimide ring can be susceptible to degradation, which is a critical consideration in drug development.
-
Retro-Michael Reaction: The initial thiol-maleimide addition is reversible. The thiosuccinimide product can undergo a retro-Michael reaction, reforming the maleimide and thiol.[10] In a biological environment rich in other thiols like glutathione, this can lead to "payload migration," where a conjugated drug is transferred from its target protein to another molecule, causing off-target toxicity and reduced efficacy.[10][12] This instability is a significant challenge for ADCs based on N-alkyl maleimides.[12][13]
-
Hydrolysis: The maleimide ring itself, and more importantly, the resulting thiosuccinimide adduct, can undergo hydrolysis (ring opening) to form a stable maleamic acid derivative.[14][15] This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively locking the conjugate in place.[13][16] The rate of this stabilizing hydrolysis is a key factor in the overall stability of the conjugate.
-
Thiazine Rearrangement: A side reaction can occur with unprotected N-terminal cysteine residues, where the N-terminal amine attacks a carbonyl of the succinimide, leading to a six-membered thiazine ring product.[9]
Caption: Competing stability and instability pathways for thiosuccinimide adducts.
Part 2: Applications in Bioconjugation and Drug Development
The unique reactivity profile of N-alkylmaleimides has made them indispensable tools across various scientific disciplines.
Antibody-Drug Conjugates (ADCs)
The most prominent application of N-alkylmaleimide chemistry is in the synthesis of ADCs.[17] In this strategy, the interchain disulfide bonds of a monoclonal antibody are partially or fully reduced to generate free cysteine thiols. A maleimide-functionalized cytotoxic drug is then conjugated to these thiols.[13] Adcetris®, an FDA-approved ADC, was produced using this methodology.[13][18]
The Stability Challenge and Next-Generation Solutions: The limited stability of ADCs made with traditional N-alkyl maleimides due to the retro-Michael reaction has driven significant innovation.[12][13]
-
N-Aryl Maleimides: Replacing the N-alkyl group with an N-aryl group accelerates the rate of the stabilizing hydrolysis reaction.[19][20] Cysteine-linked ADCs prepared with N-aryl maleimides show significantly less drug loss over time in serum compared to their N-alkyl counterparts.[19][21]
-
Hydrolysis Induction: Strategies to induce the hydrolysis of the thiosuccinimide ring post-conjugation are a promising approach to improve stability.[13][22] This can be achieved by designing maleimides with neighboring groups that catalyze the ring-opening reaction or by treating the ADC under specific buffer conditions to force hydrolysis.[16][22]
Caption: General experimental workflow for synthesizing an ADC using maleimide chemistry.
Surface Functionalization of Nanomaterials
Maleimide-thiol chemistry is widely used to attach targeting ligands, such as peptides and antibodies, to the surface of nanoparticles, liposomes, and other drug delivery systems.[23][24] This functionalization allows for the active targeting of diseased cells, enhancing therapeutic efficacy and reducing off-target effects.[25][26] For example, gold or PLGA nanoparticles can be modified to present surface maleimide groups, which are then used to covalently attach thiol-containing RGD peptides for targeting integrins overexpressed on cancer cells.[24][25]
Polymer Chemistry: Hydrogels and Crosslinking
In polymer science, N-alkylmaleimides serve as versatile crosslinking agents and functional monomers. Maleimide-functionalized polymers, such as hyaluronic acid (HA-Mal), can be crosslinked with dithiol molecules (e.g., PEG-dithiol) to form hydrogels.[8] This "click chemistry" gelation is rapid and occurs under physiological conditions, making it ideal for encapsulating cells for tissue engineering applications or for creating matrices for the controlled release of therapeutic agents.[8]
Part 3: Experimental Protocols and Data
Protocol: General Procedure for Protein-Thiol Conjugation
This protocol describes a self-validating system for conjugating a maleimide-functionalized molecule to a protein containing free cysteine residues.
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the protein (e.g., an antibody) using a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at 37°C.[18]
-
Validation: The reducing agent must be removed immediately prior to conjugation to prevent it from quenching the maleimide. Use a desalting column or spin filtration to exchange the protein into a fresh, degassed buffer (e.g., PBS, pH 7.0-7.4).
-
-
Maleimide Reagent Preparation:
-
Dissolve the N-alkylmaleimide derivative in a water-miscible organic solvent (e.g., DMSO, DMF) at a high concentration (e.g., 10-20 mM).
-
Rationale: Preparing a concentrated stock allows for the addition of a minimal volume to the protein solution, preventing potential protein precipitation caused by high concentrations of organic solvent.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the maleimide solution to the protein solution. The optimal ratio must be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
Rationale: The reaction is conducted in a degassed buffer to minimize oxidation of the free thiols.
-
-
Quenching:
-
(Optional but recommended) Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to the reaction mixture.
-
Validation: This step prevents the remaining reactive maleimides from cross-linking proteins or reacting with other components during storage or analysis.
-
-
Purification:
-
Remove the excess maleimide reagent and quenching agent by size exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
The purified conjugate should be stored under appropriate conditions, often at -20°C or -80°C.
-
Data Summary Tables
The following tables summarize key quantitative data for N-alkylmaleimides, providing a basis for experimental design.
Table 1: Comparative Stability of Maleimide-Thiol Adducts [21][27]
| Adduct Type | Condition | Half-life (t½) for Hydrolysis | Primary Degradation Pathway (in vivo) |
| N-Alkyl Maleimide Adduct | pH 7.4, 37°C | ~27 hours | Retro-Michael Reaction |
| N-Aryl Maleimide Adduct | pH 7.4, 37°C | ~1.5 hours | Hydrolysis |
| N-Fluorophenyl Maleimide Adduct | pH 7.4, 37°C | ~0.7 hours | Hydrolysis |
Table 2: pH Dependence of N-Alkylmaleimide Reactions [10][14][15]
| pH Range | Predominant Thiol Species | Maleimide-Thiol Reaction Rate | Competing Reactions |
| < 6.5 | R-SH (protonated) | Slow | Minimal |
| 6.5 - 7.5 | R-S⁻ (thiolate) | Optimal | Minimal |
| > 7.5 | R-S⁻ (thiolate) | Fast | Maleimide Hydrolysis, Reaction with Amines |
Conclusion & Future Outlook
N-alkylmaleimides are powerful and versatile reagents that have become central to the fields of bioconjugation and therapeutic development. Their high selectivity for thiols under physiological conditions provides a robust method for site-specific protein modification. However, the inherent instability of the resulting thiosuccinimide linkage in N-alkyl derivatives has been a significant hurdle, particularly for the in vivo stability of ADCs.
The field has responded with intelligent chemical design, leading to the development of next-generation maleimides, such as N-aryl derivatives, that promote rapid, stabilizing hydrolysis of the conjugate. Future innovations will likely focus on further refining the balance between reactivity and stability, creating novel maleimide structures that offer even greater control over conjugate homogeneity, stability, and therapeutic performance. As our understanding of the intricate interplay between linker chemistry and biological activity deepens, N-alkylmaleimides and their advanced derivatives will undoubtedly remain at the forefront of creating next-generation biotherapeutics and functional materials.
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potential hazards and safety data for 1-dodecyl-pyrrole-2,5-dione
An In-depth Technical Guide to the Safe Handling of 1-Dodecyl-pyrrole-2,5-dione
Introduction: Understanding the Compound
This compound, also commonly known as N-Dodecylmaleimide, is a derivative of maleimide featuring a C12 alkyl chain. This bifunctional molecule incorporates a reactive maleimide group, a well-known Michael acceptor, and a long, lipophilic dodecyl tail. This structure makes it a valuable reagent in bioconjugation, polymer science, and materials research, where it can be used to introduce hydrophobic moieties onto proteins, surfaces, or other molecules via reaction with thiols.
The maleimide ring is susceptible to reaction with nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins, forming stable thioether bonds. This reactivity, while essential for its intended applications, is also the primary source of its potential biological hazards. Understanding and mitigating these risks is paramount for ensuring laboratory safety. This guide provides a comprehensive overview of the known hazards, safety protocols, and emergency procedures for this compound.
Section 1: Chemical and Physical Identity
Proper identification is the first step in a robust safety assessment. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-dodecylpyrrole-2,5-dione | [1] |
| Synonyms | N-Dodecylmaleimide, N-Laurylmaleimide | [1][2] |
| CAS Number | 17616-03-4 | [1][3] |
| Molecular Formula | C₁₆H₂₇NO₂ | [1][3] |
| Molecular Weight | 265.39 g/mol | [1][2] |
| Physical Form | Solid | |
| Boiling Point | 371.9°C at 760 mmHg | [2] |
| Flash Point | 142°C | [2] |
| Density | 0.987 g/cm³ | [2] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on data from various suppliers, this compound is classified as a hazardous substance.[4] The primary risks are associated with irritation, acute toxicity if ingested, and potential respiratory effects.
GHS Hazard Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement Code(s) | Hazard Statement Text |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302 | Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315 | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319 | Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335 | May cause respiratory irritation. |
| Hazardous to the Aquatic Environment | (None) | (None) | H413 | May cause long lasting harmful effects to aquatic life.[5] |
Note: The GHS07 pictogram and "Warning" signal word are associated with hazards H302, H315, H319, and H335.
Caption: GHS Hazard Communication Flowchart for this compound.
Section 3: Toxicological Profile
-
Acute Effects: The primary acute risks are irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust. Ingestion is harmful and may lead to systemic effects.[4]
-
Sensitization: While not explicitly classified for this specific molecule, related maleimides like N-Ethylmaleimide are known to be skin sensitizers.[6] It is prudent to assume that this compound may also cause allergic skin reactions upon repeated exposure.
-
Chronic Effects: Data on chronic exposure is unavailable. However, due to its reactivity, repeated exposure should be minimized to avoid potential long-term health effects.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is critical. Engineering controls should be the primary method, supplemented by appropriate PPE.
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder to prevent dust inhalation.[7] An eyewash station and safety shower must be readily accessible.[8]
-
Personal Protective Equipment (PPE): The selection of PPE is crucial for preventing direct contact.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Inspect gloves for integrity before use. Use proper removal technique to avoid skin contact.[6] |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and accidental splashes.[7] |
| Skin/Body Protection | Laboratory coat. | Prevents contamination of personal clothing.[7] |
| Respiratory Protection | Not required under normal fume hood use. | If handling large quantities or if dust cannot be controlled, a NIOSH-approved particulate respirator may be necessary. |
Section 5: Safe Handling and Storage
Trustworthiness through Self-Validating Protocols: Adherence to strict handling and storage protocols is essential for safety.
Protocol 1: Standard Laboratory Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment: Don the required PPE as outlined in Section 4.
-
Dispensing: As the compound is a solid, carefully weigh the required amount in the fume hood. Avoid generating dust. Use tools like a spatula and a tared weigh boat.
-
Reaction Setup: If dissolving the compound, add the solvent to the solid slowly. The maleimide group can undergo hydrolysis, especially at pH values above 7.5, so solutions should be prepared fresh.[9]
-
Post-Handling: After use, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.
Storage Requirements
-
Temperature: Store in a cool, dry place. A recommended storage temperature is 4°C.
-
Container: Keep the container tightly closed to prevent moisture absorption.[7]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8] The material should be protected from light, as related compounds can be light-sensitive.[6][8]
Section 6: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]
Accidental Release and Fire-Fighting
-
Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] Clean the spill area with a suitable solvent and then wash with soap and water. Ensure adequate ventilation.
-
Fire-Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[7] During a fire, irritating and toxic gases such as nitrogen oxides and carbon monoxide may be generated. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Caption: Workflow for responding to an accidental laboratory spill.
Section 7: Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Dispose of this compound and any contaminated materials in a designated hazardous waste container.[6] Do not allow the chemical to enter drains or waterways, as it may be harmful to aquatic life.[5]
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Methodological & Application
Application Notes & Protocols: Leveraging 1-Dodecyl-pyrrole-2,5-dione for Advanced Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 1-Dodecyl-pyrrole-2,5-dione in Polymer Design
In the pursuit of functional polymers with precisely tailored properties, the choice of monomer is paramount. This compound, also known as N-dodecylmaleimide (NDM), has emerged as a highly versatile building block for advanced polymer synthesis. This monomer uniquely combines two key functional elements in a single molecule: a long, hydrophobic dodecyl chain and a reactive, thermally stable maleimide ring.
The incorporation of the C12 alkyl chain imparts significant hydrophobicity and enhances solubility in non-polar organic solvents, making NDM an ideal candidate for creating amphiphilic structures or modifying polymer properties for specific environments. The maleimide moiety is of particular interest for several reasons. As a cyclic imide, it introduces rigidity and steric hindrance into the polymer backbone, leading to polymers with high glass transition temperatures (Tg) and excellent thermal stability.[1][2] Furthermore, the electron-deficient double bond of the maleimide ring readily participates in free-radical polymerization, often forming alternating copolymers with electron-rich monomers like styrene.[3][4][5] This reactivity allows for the creation of polymers with a well-defined, regular structure.
Beyond its role in polymerization, the maleimide group is renowned for its specific and efficient reactivity towards thiol groups via Michael addition.[6][7][8] This functionality is invaluable in the field of drug development and bioconjugation, enabling the covalent attachment of proteins, peptides, or thiol-containing drugs to the polymer scaffold, a critical step in designing advanced drug delivery systems.[6][7][9][10] These attributes make NDM a strategic monomer for applications ranging from high-performance plastics to sophisticated biomedical materials.
Monomer Profile: this compound (NDM)
A thorough understanding of the monomer's properties is essential for successful polymerization and process optimization.
| Property | Value | Source |
| Chemical Name | 1-Dodecyl-1H-pyrrole-2,5-dione | [11] |
| Synonyms | N-Dodecylmaleimide, N-Laurylmaleimide | [11][12] |
| CAS Number | 17616-03-4 | [11][12] |
| Molecular Formula | C₁₆H₂₇NO₂ | [11] |
| Molecular Weight | 265.39 g/mol | [11] |
| Appearance | White to off-white solid | |
| Boiling Point | 371.9 °C at 760 mmHg | [11] |
| Density | 0.987 g/cm³ | [11] |
Principles of NDM Polymerization
The polymerization of NDM is most commonly achieved through free-radical polymerization, a robust and versatile technique suitable for a wide range of vinyl monomers.[13] The process is governed by the classic steps of initiation, propagation, and termination.
-
Initiation: The process begins with the thermal or photochemical decomposition of an initiator molecule (e.g., AIBN, BPO) to generate primary free radicals. These highly reactive species then attack the electron-deficient double bond of the NDM monomer, transferring the radical to the monomer and initiating the polymer chain.
-
Propagation: The newly formed monomer radical adds to another NDM monomer, regenerating the radical at the growing chain end. This step repeats rapidly, extending the polymer backbone. The rigid, planar structure of the maleimide ring hinders rotation, often resulting in polymers with high thermal stability.[1]
-
Termination: The growth of polymer chains ceases when two radical chains combine (coupling) or when a hydrogen atom is transferred from one chain to another (disproportionation).
The choice of solvent is critical and can influence polymerization kinetics.[14] Solvents like tetrahydrofuran (THF), toluene, or cyclohexanone are commonly used for N-substituted maleimides.[15][16][17]
Caption: A typical experimental workflow for the synthesis of NDM-based polymers.
Polymer Characterization
Post-synthesis, a suite of analytical techniques is employed to confirm the polymer structure, molecular weight, and thermal properties. [18][19][20]
| Technique | Purpose | Expected Result for Poly(NDM-alt-Styrene) |
|---|---|---|
| FT-IR Spectroscopy | Confirm polymerization and functional groups. | Disappearance of the monomer C=C stretch (~1590-1610 cm⁻¹). Appearance of characteristic imide C=O stretches (~1700, 1770 cm⁻¹) and aromatic peaks from styrene. |
| ¹H NMR Spectroscopy | Verify structure and composition. | Disappearance of vinyl proton signals from both monomers (~6-7 ppm). Appearance of broad signals corresponding to the polymer backbone protons. [21] |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and polydispersity index (PDI). | A unimodal distribution. PDI values for free-radical polymerization are typically in the range of 1.5–2.5. [19] |
| Differential Scanning Calorimetry (DSC) | Measure the glass transition temperature (Tg). | A high Tg, often >200 °C, indicating good thermal stability due to the rigid backbone. [2] |
| Thermogravimetric Analysis (TGA) | Assess thermal decomposition temperature. | High onset decomposition temperature, often above 350 °C, confirming excellent thermal stability. [5][17]|
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Polymerization of N-[4-(azidocarbonyl)phenyl]maleimide and N-[4-(N'-phenylureidocarbonyl)phenyl]maleimide. ScienceDirect. [Link]
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FREE RADICAL POLYMERIZATION. Courseware of polymer chemistry. [Link]
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(PDF) Synthesis, characterization and thermal properties of copoly(maleimide- methyl-methacrylate), terpoly(maleimide-methyl-methacrylate-acrylic acid), and terpoly(maleimide-methylmethacrylate-methylacrylic acid). ResearchGate. [Link]
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The Amphiphilic Bridge: A Guide to N-dodecylmaleimide in Advanced Bioconjugation
For the modern researcher at the nexus of chemistry, biology, and materials science, the covalent linkage of molecules to biological targets is a foundational technique. Among the arsenal of bioconjugation reagents, maleimides stand out for their exquisite selectivity towards thiol groups, a feature that has propelled them to the forefront of applications ranging from antibody-drug conjugates (ADCs) to sophisticated biosensors. This guide delves into a specific, yet remarkably versatile, member of this family: N-dodecylmaleimide .
The defining characteristic of N-dodecylmaleimide is its pronounced amphipathic nature, stemming from the hydrophilic maleimide head group and a long, twelve-carbon alkyl (dodecyl) tail. This dual character opens up unique avenues in bioconjugation, particularly for applications involving cellular membranes, lipid-based nanostructures, and the creation of self-assembling biomolecular systems. This document provides an in-depth exploration of the chemistry, applications, and detailed protocols for leveraging the unique properties of N-dodecylmaleimide in your research.
Part 1: The Chemistry of N-dodecylmaleimide - A Tale of Two Ends
The reactivity of N-dodecylmaleimide is governed by the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This functionality exhibits a strong preference for reaction with nucleophilic thiol groups, typically found on cysteine residues in proteins and peptides. This reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions (pH 6.5-7.5), forming a stable thioether bond.[1][2] At this pH range, the reaction with thiols is significantly faster than with other nucleophilic groups like amines, ensuring a high degree of selectivity.[3]
The dodecyl tail, a saturated hydrocarbon chain, imparts significant hydrophobicity to the molecule. This has profound implications for its solubility, handling, and the ultimate behavior of its bioconjugates. While the maleimide group confers some water solubility, the long alkyl chain renders N-dodecylmaleimide poorly soluble in aqueous buffers. This necessitates the use of organic co-solvents for efficient conjugation reactions.
Part 2: Core Applications & Field-Proven Insights
The unique amphiphilic structure of N-dodecylmaleimide makes it an ideal tool for a variety of specialized bioconjugation applications.
Anchoring Biomolecules to Lipid Bilayers and Cell Surfaces
A primary application of N-dodecylmaleimide is the stable anchoring of proteins, peptides, and other molecules to lipid-based structures like liposomes and cell membranes.[4] The hydrophobic dodecyl chain readily partitions into the lipid bilayer, while the maleimide group provides a covalent attachment point for thiol-containing biomolecules. This strategy is invaluable for:
-
Studying membrane protein interactions: By anchoring a soluble protein to a membrane, its interactions with integral or other peripheral membrane proteins can be investigated.
-
Creating targeted drug delivery systems: Liposomes decorated with targeting ligands (e.g., antibodies or peptides) can be engineered to recognize and bind to specific cell types.[5][6]
-
Cell surface engineering: The surfaces of living cells can be modified with a variety of molecules to alter their properties or to study cellular processes.[7][8][9][10]
Formulation of Advanced Lipid Nanoparticles (LNPs)
Lipid nanoparticles are at the forefront of nucleic acid delivery, as exemplified by their use in mRNA vaccines. Maleimide-functionalized lipids, including those with long alkyl chains, can be incorporated into LNP formulations. This allows for the surface functionalization of LNPs with targeting moieties, enhancing their delivery to specific tissues or cells. The "post-insertion" technique is often preferred for incorporating these functionalized lipids, as it minimizes the risk of maleimide hydrolysis during LNP formation.[11][12][13]
Inducing Self-Assembly of Bioconjugates
The conjugation of a hydrophilic biomolecule, such as a protein, with the highly hydrophobic N-dodecylmaleimide can create an amphiphilic chimera.[14][15][16] In aqueous environments, these conjugates can self-assemble into various nanostructures, such as micelles or vesicles. This property can be exploited to:
-
Develop novel drug delivery vehicles: The hydrophobic core of the self-assembled structure can encapsulate hydrophobic drugs.
-
Create ordered biomaterials: The self-assembly process can be directed to form well-defined, functional biomaterials.
Part 3: Experimental Protocols - From Theory to Benchtop
The successful use of N-dodecylmaleimide hinges on careful attention to its solubility and the stability of the maleimide group. The following protocols provide a detailed, step-by-step guide for common applications.
Protocol 1: General Protein Labeling with N-dodecylmaleimide
This protocol outlines the fundamental steps for conjugating N-dodecylmaleimide to a thiol-containing protein.
Core Principle: The protein is first treated with a reducing agent to ensure the availability of free thiol groups. N-dodecylmaleimide, dissolved in an organic co-solvent, is then added to the protein solution to initiate the conjugation reaction.
Diagram of the Workflow:
Caption: Workflow for protein conjugation with N-dodecylmaleimide.
Materials:
-
Thiol-containing protein
-
N-dodecylmaleimide
-
Degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Purification system (HIC or RP-HPLC)
Step-by-Step Methodology:
-
Prepare the Protein Solution: Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[1]
-
Reduce Disulfide Bonds (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10- to 20-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.
-
Prepare the N-dodecylmaleimide Stock Solution: Immediately before use, dissolve N-dodecylmaleimide in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the N-dodecylmaleimide stock solution to the protein solution. The final concentration of the organic co-solvent should be kept below 20% (v/v) to minimize protein denaturation. Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
Purification: Due to the hydrophobicity of the dodecyl chain, standard purification methods like dialysis are not recommended for N-dodecylmaleimide conjugates as they can lead to aggregation.[2]
-
Hydrophobic Interaction Chromatography (HIC): This is a preferred method as it separates molecules based on their hydrophobicity under non-denaturing conditions.[17][18][19] The conjugate is loaded onto the HIC column in a high-salt buffer and eluted with a decreasing salt gradient.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used for purification, but the organic solvents in the mobile phase can be denaturing to some proteins.[20][21]
-
Quantitative Data Summary:
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. |
| Molar Excess of N-dodecylmaleimide | 10-20 fold | Ensures efficient conjugation. |
| Organic Co-solvent (DMSO/DMF) | < 20% (v/v) | Maintains protein stability. |
| Reaction Time | 2 hours (RT) or Overnight (4°C) | Allows for completion of the reaction. |
Protocol 2: Incorporation of N-dodecylmaleimide-Conjugated Peptides into Liposomes via Post-Insertion
This protocol describes the preparation of liposomes functionalized with a thiol-containing peptide that has been pre-conjugated to N-dodecylmaleimide.
Core Principle: The hydrophobic N-dodecylmaleimide-peptide conjugate is first synthesized and purified. This amphiphilic molecule is then "inserted" into pre-formed liposomes by incubation at a temperature above the phase transition temperature of the lipids.
Diagram of the Workflow:
Caption: Post-insertion workflow for liposome functionalization.
Materials:
-
N-dodecylmaleimide-peptide conjugate (prepared as in Protocol 1)
-
Lipids for liposome formulation (e.g., DSPC, Cholesterol)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Extruder with polycarbonate membranes
-
Size exclusion chromatography column
Step-by-Step Methodology:
-
Synthesize and Purify the N-dodecylmaleimide-Peptide Conjugate: Follow the steps outlined in Protocol 1 to prepare and purify the amphiphilic conjugate.
-
Prepare Pre-formed Liposomes:
-
Dissolve the lipids in a suitable organic solvent (e.g., chloroform).
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen, followed by vacuum desiccation.
-
Hydrate the lipid film with the hydration buffer at a temperature above the lipid phase transition temperature.
-
Extrude the liposome suspension through polycarbonate membranes of the desired pore size to obtain unilamellar vesicles.
-
-
Post-Insertion:
-
Add the purified N-dodecylmaleimide-peptide conjugate to the pre-formed liposome suspension. A typical molar ratio of conjugate to total lipid is 1:100 to 1:1000.
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids for 1-2 hours with gentle mixing.
-
-
Purification of Functionalized Liposomes: Remove the unincorporated conjugate by size exclusion chromatography.
Key Causality Behind Experimental Choices:
-
Post-insertion vs. Pre-insertion: The post-insertion method is chosen to protect the maleimide group from hydrolysis, which can occur during the liposome formation process if a maleimide-functionalized lipid is included from the start.[12]
-
Incubation Temperature: Incubating above the lipid phase transition temperature increases the fluidity of the lipid bilayer, facilitating the insertion of the hydrophobic dodecyl tail of the conjugate.
Part 4: Characterization and Validation
The successful synthesis and purification of N-dodecylmaleimide bioconjugates must be confirmed through appropriate analytical techniques.
-
Mass Spectrometry (MS): To confirm the covalent attachment of N-dodecylmaleimide to the biomolecule and to determine the degree of labeling.[22]
-
HPLC: To assess the purity of the conjugate. For hydrophobic conjugates, HIC or RP-HPLC are the methods of choice.[20][21]
-
Dynamic Light Scattering (DLS): For conjugates that self-assemble or are incorporated into liposomes, DLS can be used to determine the size and size distribution of the resulting nanoparticles.
-
Functional Assays: It is crucial to verify that the biological activity of the protein or peptide is retained after conjugation.
Conclusion: A Powerful Tool for Interfacial Biology and Beyond
N-dodecylmaleimide represents a powerful extension of the maleimide chemistry toolkit. Its amphiphilic nature provides a robust means to interface biological molecules with lipidic environments, opening up exciting possibilities in drug delivery, cell surface engineering, and the study of membrane-associated processes. By understanding its unique properties and employing the specialized protocols outlined in this guide, researchers can confidently harness the potential of this versatile bioconjugation reagent to advance their scientific endeavors.
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LCGC International. (2019, March 1). Hydrophobic Interaction Chromatography (HIC) of Proteins. Retrieved from [Link]
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Ghomashchi, F., & Krogstad, D. V. (1995). Maleimide-functionalized lipids that anchor polypeptides to lipid bilayers and membranes. Bioconjugate chemistry, 6(3), 347–354. [Link]
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Gilar, M., Olivova, P., Daly, A. E., & Gebler, J. C. (2005). Effective Protein Separation by Coupling Hydrophobic Interaction and Reverse Phase Chromatography for Top-down Proteomics. Journal of separation science, 28(13), 1694–1703. [Link]
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Li, W., et al. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. International journal of nanomedicine, 8, 3923–3936. [Link]
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Wilhelm, S., et al. (2020). Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. ACS applied materials & interfaces, 12(7), 7936–7945. [Link]
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Oswald, M., et al. (2016). Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes. International journal of pharmaceutics, 514(1), 123–129. [Link]
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American Chemical Society. (2025). Synthesis of N-substituted maleimides. ACS Fall 2025. Retrieved from [Link]
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Christie, R. J., et al. (2017). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Applied Sciences, 7(11), 1104. [Link]
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Matusewicz, L., et al. (2023). Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2. International Journal of Molecular Sciences, 24(3), 2351. [Link]
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Ishida, T., et al. (2022). Microfluidic Post-Insertion Method for the Efficient Preparation of PEGylated Liposomes Using High Functionality and Quality Lipids. Pharmaceutics, 14(1), 10. [Link]
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Liu, J., et al. (2016). Redox-sensitive micelles self-assembled from amphiphilic hyaluronic acid-deoxycholic acid conjugates for targeted intracellular delivery of paclitaxel. Acta biomaterialia, 35, 254–265. [Link]
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Yoo, H. S., & Park, T. G. (2004). Biodegradable amphiphilic polymer-drug conjugate micelles. Journal of controlled release : official journal of the Controlled Release Society, 95(1), 1–10. [Link]
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Li, M., et al. (2022). Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity. Pharmaceutics, 14(7), 1494. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Retrieved from [Link]
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Recent Advancements in Polymer/Liposome Assembly for Drug Delivery: From Surface Modifications to Hybrid Vesicles. MDPI. (2021). [Link]
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Swierczewska, M., et al. (2015). Enhancing cell therapies from the outside in: Cell surface engineering using synthetic nanomaterials. Advanced drug delivery reviews, 91, 80–92. [Link]
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Muraoka, D., et al. (2018). Optimum Design of Amphiphilic Polymers Bearing Hydrophobic Groups for Both Cell Surface Ligand Presentation and Intercellular Cross-Linking. Bioconjugate chemistry, 29(10), 3464–3472. [Link]
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Jia, L., et al. (2020). Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography. Analytical chemistry, 92(12), 8584–8590. [Link]
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In situ distance measurements in a membrane transporter using maleimide functionalized orthogonal spin labels and 5-pulse electron double resonance spectroscopy. bioRxiv. (2021). [Link]
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Surface Engineering Strategies to Enhance the In Situ Performance of Medical Devices Including Atomic Scale Engineering. MDPI. (2022). [Link]
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Mason, A. F., & Thordarson, P. (2022, September 26). Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview [Video]. YouTube. [Link]
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Application Note: Surface Modification of Nanoparticles with 1-dodecyl-pyrrole-2,5-dione
Introduction: The Imperative of Surface Engineering in Nanotechnology
The functional performance of nanoparticles in advanced applications, from targeted drug delivery to novel material composites, is intrinsically linked to their surface chemistry.[1][2] Unmodified nanoparticles often face challenges such as aggregation, rapid clearance by the immune system, and non-specific interactions with biological systems.[1] Surface modification provides a powerful strategy to overcome these limitations, enhancing stability, biocompatibility, and enabling precise molecular targeting.[1][3]
This application note details the use of 1-dodecyl-pyrrole-2,5-dione , also known as N-dodecylmaleimide, a versatile molecule for imparting hydrophobic characteristics and providing a reactive handle for further functionalization of nanoparticles. The molecule consists of two key functional domains:
-
A Pyrrole-2,5-dione (Maleimide) Headgroup: This moiety is highly reactive towards thiol groups (sulfhydryls) present in cysteine residues of proteins and peptides, forming stable thioether bonds via a Michael addition reaction.[4][5] This specific and efficient chemistry is widely exploited for bioconjugation under mild, physiological conditions.[5][6][7]
-
A Dodecyl Alkyl Tail: This long, 12-carbon aliphatic chain imparts significant hydrophobicity to the nanoparticle surface. Modifying surfaces with hydrophobic moieties can enhance the loading of hydrophobic drugs, improve interactions with cell membranes, and influence the self-assembly behavior of nanoparticles.[8][9][10]
By strategically employing this compound, researchers can create tailored nanoparticle systems with controlled surface properties for a wide array of applications in nanomedicine, diagnostics, and materials science.[11][12]
Mechanism of Action: The Chemistry of Surface Modification
The surface modification process typically involves two conceptual stages: the introduction of the dodecyl-maleimide moiety onto the nanoparticle surface and its subsequent reaction with a thiol-containing molecule of interest.
Initial Surface Functionalization
The method of attaching this compound to a nanoparticle core depends on the nanoparticle's intrinsic surface chemistry. For nanoparticles with surface amine groups (e.g., amine-functionalized silica or polymer nanoparticles), a common strategy involves a two-step process using a heterobifunctional crosslinker.[6] However, for the direct application of this compound, the focus is often on nanoparticles where this molecule can be incorporated during synthesis or attached via hydrophobic interactions or other direct conjugation methods.
Thiol-Maleimide "Click" Chemistry
The maleimide group is an excellent Michael acceptor. It reacts specifically and efficiently with thiol groups (sulfhydryls) at neutral or near-neutral pH (typically 6.5-7.5) to form a stable covalent thioether linkage.[4][5] This reaction is often referred to as "click chemistry" due to its high yield, specificity, and mild reaction conditions.[4][5] The reaction is fastest at pH values close to the pKa of the thiol, where a sufficient concentration of the nucleophilic thiolate anion is present.
Below is a diagram illustrating the key chemical transformation in the thiol-maleimide conjugation.
Caption: Thiol-Maleimide Michael Addition Reaction.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound and its application in the surface modification of a model nanoparticle system.
Synthesis of this compound (N-dodecylmaleimide)
This protocol is adapted from established methods for the synthesis of N-alkylmaleimides from maleic anhydride and a primary amine.[13][14][15]
Materials and Reagents:
-
Maleic Anhydride
-
1-Dodecylamine
-
Toluene, dry
-
Zinc Bromide (ZnBr₂)
-
Hexamethyldisilazane (HMDS)
-
Hydrochloric Acid (HCl), 0.5 N
-
Standard laboratory glassware and reflux apparatus
Protocol:
-
Amine Addition: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in dry toluene. While stirring at room temperature, add a solution of 1-dodecylamine (1.0 eq) in dry toluene dropwise. A suspension will form. Stir the mixture for 1 hour at room temperature.[13]
-
Catalyst and Dehydrating Agent Addition: To the suspension, add zinc bromide (1.0 eq) in one portion. Heat the mixture to 80°C.[13]
-
Cyclization/Imidization: While maintaining the temperature at 80°C, add a solution of hexamethyldisilazane (1.5 eq) in dry toluene dropwise. After the addition is complete, heat the mixture to reflux (approx. 110°C) for 18-20 hours.[13]
-
Work-up: Cool the reaction mixture to room temperature and pour it into 0.5 N HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound as a solid or oil.[13]
Protocol: Surface Modification of Pre-functionalized Nanoparticles
This protocol describes the conjugation of a thiol-containing molecule (e.g., a cysteine-terminated peptide) to nanoparticles that have already been functionalized with this compound.
Materials and Reagents:
-
Nanoparticles functionalized with this compound (Maleimide-NPs), dispersed in a suitable buffer.
-
Thiol-containing ligand (e.g., cRGDfK peptide).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.4.[4][16]
-
Quenching Reagent: Cysteine or β-mercaptoethanol solution.
-
Purification equipment (centrifuge for nanoparticles, or dialysis tubing).
Workflow Diagram:
Caption: Workflow for Ligand Conjugation.
Step-by-Step Protocol:
-
Ligand Preparation: Dissolve the thiol-containing ligand in the Reaction Buffer. If the ligand contains disulfide bonds, it may require pre-reduction using a reducing agent like TCEP, followed by removal of the reducing agent.[6]
-
Conjugation Reaction: Add the ligand solution to the dispersed Maleimide-NPs. The optimal molar ratio of maleimide groups on the nanoparticles to the thiol groups of the ligand should be determined empirically, but a starting point of a 2:1 to 5:1 maleimide-to-thiol molar ratio is often effective.[4][16]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle, continuous mixing (e.g., on a rotator or orbital shaker).[4][16]
-
Quenching: To cap any unreacted maleimide groups, add a small molecule thiol, such as cysteine or β-mercaptoethanol, to the mixture and incubate for an additional 30 minutes.[6]
-
Purification: Remove excess ligand and quenching reagent. For larger nanoparticles, this can be achieved by repeated cycles of centrifugation and resuspension in fresh buffer. For smaller nanoparticles, dialysis may be more appropriate.[6][7]
-
Storage: Store the final conjugated nanoparticles in an appropriate buffer at 4°C for short-term storage. Note that the reactivity of maleimide groups can decrease over time, even at 4°C.[16]
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the physicochemical properties of the final product.[2][17]
| Technique | Purpose | Expected Outcome for Successful Modification |
| Dynamic Light Scattering (DLS) | Measures hydrodynamic diameter and size distribution (Polydispersity Index, PdI).[17] | An increase in hydrodynamic diameter post-modification. A low PdI (<0.2) indicates a monodisperse sample.[17] |
| Zeta Potential | Measures surface charge, indicating colloidal stability. | A shift in zeta potential value upon attachment of the charged or neutral ligand. |
| Transmission Electron Microscopy (TEM) | Visualizes nanoparticle morphology, size, and aggregation state.[7] | Confirmation of core nanoparticle size and morphology; absence of significant aggregation. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical functional groups. | Appearance of characteristic peaks from the dodecyl chain and the conjugated ligand (e.g., amide bands from a peptide). |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material grafted onto the nanoparticle surface. | Increased weight loss at high temperatures for modified nanoparticles compared to unmodified cores. |
| UV-Vis Spectroscopy | Can be used to quantify conjugated ligands if they possess a chromophore. | Appearance of an absorbance peak corresponding to the conjugated ligand. |
Applications and Future Directions
Nanoparticles modified with this compound possess a unique combination of hydrophobicity and reactive functionality, opening doors to numerous applications.
-
Drug Delivery: The hydrophobic surface can serve as a reservoir for lipophilic drugs, enhancing loading capacity.[8] The maleimide group can then be used to attach targeting ligands (e.g., antibodies, peptides) to direct the nanoparticle to specific disease sites, such as tumors.[5][12]
-
Bio-imaging: Targeting moieties can be attached to guide fluorescent or contrast agent-loaded nanoparticles for diagnostic imaging.
-
Advanced Materials: The hydrophobic nature of the modified nanoparticles can be exploited to improve their dispersion in non-polar polymer matrices, creating novel nanocomposites with enhanced properties.
-
Cellular Interaction Studies: The ability to tune surface hydrophobicity and attach specific biomolecules allows for systematic studies of how nanoparticle surface properties govern cellular uptake and biological response.[11][18]
The strategic use of this compound provides a robust platform for creating multifunctional nanoparticles. Future work may involve exploring the self-assembly of these amphiphilic nanoparticles into higher-order structures or developing multi-layered surface modifications for combination therapies.
References
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Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. ResearchGate. Available at: [Link]
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Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. ACS Applied Nano Materials. Available at: [Link]
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Maleimide Modification. CD Bioparticles. Available at: [Link]
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Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry. PMC - NIH. Available at: [Link]
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Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. Wilhelm Lab. Available at: [Link]
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Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. PubMed. Available at: [Link]
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Preparation and Characterization of Surface-Modified Silica-Nanoparticles. Langmuir. Available at: [Link]
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Summary of characteristics of surface-modified nanoparticles for reduce the uptake by RES. ResearchGate. Available at: [Link]
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Surface Modification of Metallic Nanoparticles for Targeting Drugs. MDPI. Available at: [Link]
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Surface characterization of nanomaterials and nanoparticles: Important needs and challenging opportunities. PMC - PubMed Central. Available at: [Link]
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Shaping Nanoparticles with Hydrophilic Compositions and Hydrophobic Properties as Nanocarriers for Antibiotic Delivery. ACS Central Science - ACS Publications. Available at: [Link]
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Chemical Cell Surface Modification and Analysis of Nanoparticle-Modified Living Cells. ACS Applied Bio Materials - ACS Publications. Available at: [Link]
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Application of hydrophobically modified water-soluble polymers for the dispersion of hydrophobic magnetic nanoparticles in aqueous media. Dalton Transactions (RSC Publishing). Available at: [Link]
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Maleimides Designed for Self-Assembly and Reactivity on Graphene. PMC - NIH. Available at: [Link]
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Hydrophobically modified nanoparticle suspensions to enhance water evaporation rate. Applied Physics Letters | AIP Publishing. Available at: [Link]
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(71f) Surface Modification of Hydrophobic Nanoparticles and Its Biological Application. AIChE. Available at: [Link]
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Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers. Available at: [Link]
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Hydrophobic and Hydrophilic Au and Ag Nanoparticles. Breakthroughs and Perspectives. PMC - PubMed Central. Available at: [Link]
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Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. PMC - NIH. Available at: [Link]
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Optimizing Surface Maleimide/cRGD Ratios Enhances Targeting Efficiency of cRGD-Functionalized Nanomedicines. PubMed. Available at: [Link]
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Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available at: [Link]
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Synthesis and reactivity studies of maleimide epoxy resin with aliphatic amines. ResearchGate. Available at: [Link]
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Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available at: [Link]
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1H-Pyrrole-2,5-dione, 1-dodecyl-. PubChem - NIH. Available at: [Link]
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a review on preparation method for different maleimide units, their homo and co-polymers and. Jetir.Org. Available at: [Link]
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Surface modification of the conducting polymer, polypyrrole, via affinity peptide. PubMed. Available at: [Link]
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Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. Available at: [Link]
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Design and Synthesis of Maleimide Group Containing Polymeric Materials via the Diels-Alder/Retro Diels-Alder Strategy. ResearchGate. Available at: [Link]
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Surface Modification of the Conducting Polymer, Polypyrrole, via Affinity Peptide. SciSpace. Available at: [Link]
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Surface Modification of the Conducting Polymer, Polypyrrole, via Affinity Peptide. PMC. Available at: [Link]
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One-Step Synthesis of Polypyrrole-Coated Gold Nanoparticles for Use as a Photothermally Active Nano-System. NIH. Available at: [Link]
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One-Step Synthesis of Polypyrrole-Coated Gold Nanoparticles for Use as a Photothermally Active Nano-System. Dove Medical Press. Available at: [Link]
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Application Notes and Protocols for N-dodecylmaleimide in Radical Polymerization
Introduction: Unveiling the Potential of N-dodecylmaleimide
N-dodecylmaleimide (NDM) is a versatile monomer that holds significant promise for researchers and professionals in materials science and drug development. Structurally, NDM features a reactive maleimide ring attached to a long, hydrophobic dodecyl (C12) alkyl chain. This unique combination of a polymerizable, polar head group and a nonpolar aliphatic tail imparts distinct properties to its corresponding polymer, poly(N-dodecylmaleimide), making it a valuable building block for a wide array of applications.
The maleimide group is known for its propensity to undergo free-radical polymerization, allowing for the synthesis of polymers with a polyimide backbone. The presence of the long N-alkyl substituent plays a crucial role in determining the physical and chemical properties of the resulting polymer, such as its solubility, thermal characteristics, and mechanical behavior. This guide provides a comprehensive overview of N-dodecylmaleimide as a monomer in radical polymerization, offering detailed protocols, mechanistic insights, and potential applications to empower researchers in their scientific endeavors.
Monomer Profile: N-dodecylmaleimide
A thorough understanding of the monomer's properties is fundamental to designing successful polymerization strategies.
| Property | Value | Reference |
| Synonyms | N-Laurylmaleimide, 1-dodecyl-1H-pyrrole-2,5-dione | [1] |
| CAS Number | 17616-03-4 | [1] |
| Molecular Formula | C₁₆H₂₇NO₂ | [1] |
| Molecular Weight | 265.39 g/mol | [1] |
| Boiling Point | 371.9 °C at 760 mmHg | [1] |
| Flash Point | 142 °C | [1] |
| Density | 0.987 g/cm³ | [1] |
The Role of the Dodecyl Group: A Tale of Two Moieties
The polymerization behavior of N-substituted maleimides is significantly influenced by the nature of the N-substituent. In the case of NDM, the dodecyl group imparts several key characteristics:
-
Enhanced Solubility: The long alkyl chain increases the polymer's solubility in nonpolar and moderately polar organic solvents, a significant advantage over many rigid aromatic polyimides that are often intractable.[2] This improved solubility facilitates polymer processing and characterization.
-
Internal Plasticization: The flexible dodecyl side chains act as internal plasticizers, increasing the free volume within the polymer matrix. This leads to a lower glass transition temperature (Tg) compared to polyimides with smaller or more rigid N-substituents.[3]
-
Hydrophobicity: The aliphatic tail confers a high degree of hydrophobicity to the polymer, making it suitable for applications requiring water repellency or interaction with non-aqueous environments.
-
Influence on Polymerization Kinetics: While electron-withdrawing N-substituents can decrease the rate of homopolymerization of maleimides, the electron-donating nature of the alkyl group in NDM influences its reactivity.[4]
Radical Polymerization of N-dodecylmaleimide: Mechanisms and Considerations
Radical polymerization is a robust and widely used method for synthesizing a vast range of polymers. The process for NDM follows the classical three stages of initiation, propagation, and termination.
Mechanism of Radical Polymerization
Figure 2: Experimental workflow for solution polymerization of NDM.
Application Protocols: Synthesis of Poly(N-dodecylmaleimide)
The following protocols are provided as a starting point for the synthesis of poly(N-dodecylmaleimide) via free-radical polymerization. Researchers should optimize these conditions based on their specific requirements for molecular weight and polydispersity.
Protocol 1: Solution Polymerization of N-dodecylmaleimide
This is the most common and versatile method for the polymerization of N-substituted maleimides.
Materials:
-
N-dodecylmaleimide (NDM)
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Methanol (for precipitation)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle with temperature control
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-dodecylmaleimide (e.g., 5 g, 18.8 mmol) and AIBN (e.g., 0.031 g, 0.19 mmol, 1 mol% relative to monomer) in the chosen solvent (e.g., 20 mL of toluene).
-
Degassing: Seal the flask with a rubber septum and purge the solution with a gentle stream of nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN). Allow the reaction to proceed under an inert atmosphere with continuous stirring for a specified duration (e.g., 4 to 24 hours). The reaction time will influence the monomer conversion and the molecular weight of the resulting polymer.
-
Isolation: After the desired reaction time, cool the flask to room temperature.
-
Precipitation: Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 200 mL), while stirring vigorously. The polymer will precipitate as a solid.
-
Purification: Allow the precipitate to settle, then decant the supernatant. Redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate it in methanol. Repeat this dissolution-precipitation step two to three times to remove unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization:
-
Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). [5][6]* Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Glass transition temperature (Tg) and decomposition temperature (Td) can be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively. [7][8]
Protocol 2: Bulk Polymerization of N-dodecylmaleimide
Bulk polymerization is carried out in the absence of a solvent, which can lead to a purer polymer but presents challenges in controlling the reaction exothermicity and viscosity.
Materials:
-
N-dodecylmaleimide (NDM)
-
Radical initiator (e.g., AIBN or BPO)
-
Polymerization ampoule or sealed reaction vessel
-
Vacuum line
-
Heating bath
Procedure:
-
Monomer and Initiator Addition: Place the desired amount of NDM and the initiator into a polymerization ampoule.
-
Degassing: Subject the contents of the ampoule to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Sealing: Seal the ampoule under vacuum.
-
Polymerization: Immerse the sealed ampoule in a constant temperature bath to initiate polymerization. The reaction temperature will depend on the chosen initiator.
-
Isolation: After the reaction is complete, cool the ampoule and carefully break it open. The solid polymer can be dissolved in a suitable solvent and purified by precipitation as described in the solution polymerization protocol.
Properties of Poly(N-dodecylmaleimide)
The properties of poly(NDM) are highly dependent on the polymerization conditions. The following table provides an expected range of properties.
| Property | Expected Value/Behavior | Notes |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents like THF, toluene, chloroform, and DMF. [2]Insoluble in water and lower alcohols. | The long alkyl chain enhances solubility in nonpolar solvents. [9] |
| Glass Transition Temperature (Tg) | Expected to be relatively low for a polyimide, likely below 100 °C. | The dodecyl side chains act as internal plasticizers, reducing the Tg. [3] |
| Thermal Stability | Good thermal stability, with decomposition temperatures typically above 300 °C. [7] | The polyimide backbone contributes to high thermal resistance. |
| Molecular Weight (Mn) | Can be controlled by varying the monomer-to-initiator ratio and reaction time. | Higher initiator concentrations generally lead to lower molecular weights. |
| Polydispersity Index (PDI) | Typically in the range of 1.5 - 2.5 for conventional free-radical polymerization. | Controlled radical polymerization techniques can yield polymers with lower PDI. [10] |
Potential Applications
The unique combination of a polar, thermally stable backbone and a long, hydrophobic side chain makes poly(N-dodecylmaleimide) a candidate for several advanced applications.
Hydrophobic Coatings and Surface Modification
The inherent hydrophobicity of poly(NDM) makes it an excellent material for creating water-repellent surfaces. It can be applied as a coating on various substrates to impart anti-fouling and self-cleaning properties.
Additives for Lubricants and Crude Oil
Polymers with long alkyl side chains are known to function as pour-point depressants and wax inhibitors in crude oil and lubricants. [11][12]The dodecyl chains of poly(NDM) can co-crystallize with paraffin waxes, disrupting the formation of large wax crystal networks that can lead to solidification at low temperatures. [13][14]
Drug Delivery Systems
The maleimide group is widely used in bioconjugation chemistry for its highly selective reaction with thiol groups present in proteins and peptides. [1][15]While the poly(NDM) backbone itself is hydrophobic, the maleimide functionality could potentially be introduced as end-groups or in copolymers for the attachment of targeting ligands or drugs in drug delivery systems. [16]The hydrophobic nature of the polymer could also be exploited for the encapsulation of poorly water-soluble drugs in nanoparticle formulations. [17]
Conclusion
N-dodecylmaleimide is a monomer with significant potential for the synthesis of functional polymers via radical polymerization. Its long alkyl side chain provides a unique handle to tune the properties of the resulting polyimide, leading to materials with enhanced solubility, internal plasticization, and hydrophobicity. The protocols and information provided in this guide serve as a foundation for researchers to explore the synthesis and characterization of poly(N-dodecylmaleimide) and to develop innovative applications in diverse fields ranging from advanced coatings to petroleum additives and smart drug delivery systems.
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- "Effects of N-substituents on the Polymerization Properties of Maleimid" by Dilip R. Abayasekara. VCU Scholars Compass.
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- Solubility behavior of polyimides in different organic solvents.
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- Glass transition temperature (T g ) of pure polyimides and their blends.
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Application Notes & Protocols: Electrosynthesis of Hydrophobic Surfaces using 1-dodecyl-pyrrole-2,5-dione
Introduction: Engineering Water-Repellency at the Molecular Level
The creation of surfaces that repel water, known as hydrophobic surfaces, is a cornerstone of modern materials science with profound implications across diverse fields, from biomedical devices and microfluidics to marine anti-fouling and corrosion-resistant coatings.[1][2] Hydrophobicity is fundamentally a property dictated by surface chemistry and topography. A surface is generally considered hydrophobic if the contact angle of a water droplet on it exceeds 90 degrees.[3] This behavior arises from low surface energy, which minimizes the interfacial energy between the solid surface and the water.
This guide details a robust and versatile method for fabricating hydrophobic coatings through the electrochemical polymerization of 1-dodecyl-pyrrole-2,5-dione , also known as N-dodecylmaleimide.[4][5] This monomer is uniquely suited for this purpose, combining a polymerizable pyrrole-2,5-dione (maleimide) headgroup with a long, nonpolar dodecyl (C12) alkyl tail. During electropolymerization, the maleimide groups form a stable polymer backbone adhered to a conductive substrate, while the dodecyl chains orient away from the surface, creating a dense, low-energy "forest" of alkyl chains that imparts potent water-repellency.
Electropolymerization offers exceptional control over coating thickness, uniformity, and adhesion, making it a superior technique for precise surface engineering compared to passive methods like dip-coating or spraying.[6][7] This document provides a comprehensive, field-proven methodology, from monomer synthesis to film deposition and characterization, designed for researchers, scientists, and drug development professionals seeking to implement this powerful surface modification technique.
Part 1: Synthesis of the Monomer: this compound
The foundational step is the synthesis of the N-dodecylmaleimide monomer. The most common and efficient route involves a two-step, one-pot reaction between maleic anhydride and 1-dodecylamine. The process begins with the formation of an N-dodecylmaleamic acid intermediate, followed by cyclodehydration to yield the final maleimide product.[8][9]
Protocol 1.1: Monomer Synthesis
Materials & Reagents:
-
Maleic Anhydride (99%)
-
1-Dodecylamine (98%)
-
Toluene (Anhydrous)
-
Acetic Anhydride
-
Sodium Acetate (Anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve maleic anhydride (0.1 mol, 9.8 g) in 200 mL of anhydrous toluene. Stir the solution at room temperature until the anhydride is fully dissolved.
-
Amine Addition: Slowly add 1-dodecylamine (0.1 mol, 18.5 g) dropwise to the stirred solution. An exothermic reaction will occur, and a white precipitate of the intermediate maleamic acid will form. Continue stirring for 1 hour at room temperature after the addition is complete.
-
Cyclodehydration: To the suspension, add acetic anhydride (0.15 mol, 15.3 g) and anhydrous sodium acetate (0.02 mol, 1.6 g). The sodium acetate acts as a catalyst for the ring-closing reaction.
-
Reflux: Heat the mixture to reflux (approx. 110°C) using a heating mantle and stir for 3-4 hours. The reaction progress can be monitored by the disappearance of the maleamic acid precipitate and the formation of a clear solution. Water is removed as an azeotrope with toluene.
-
Workup: Cool the reaction mixture to room temperature. Wash the solution sequentially with 100 mL of water and 100 mL of brine to remove unreacted reagents and byproducts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. The resulting product, this compound, is typically a pale yellow solid or oil.[8] Further purification can be achieved by recrystallization from ethanol if necessary.
Part 2: Electropolymerization for Hydrophobic Film Deposition
Electrochemical polymerization is an anodic oxidation process where the monomer is oxidized at the surface of a working electrode to form reactive radical cations.[10][11] These radicals then couple to form dimers, oligomers, and ultimately, a cross-linked polymer film that deposits onto the electrode surface.[7][12] The long dodecyl chains are sterically hindered from participating in the polymerization and thus form a hydrophobic outer layer.
Protocol 2.1: Electropolymerization
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): e.g., Platinum disc, stainless steel plate, Indium Tin Oxide (ITO) coated glass
-
Counter Electrode (CE): Platinum wire or mesh
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
This compound (synthesized monomer)
-
Acetonitrile (CH₃CN, anhydrous, HPLC grade)
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)
Step-by-Step Procedure:
-
Substrate Preparation: Thoroughly clean the working electrode. For metallic substrates, polish with alumina slurry, then sonicate in acetone, ethanol, and deionized water. For ITO glass, sonicate in a sequence of detergent, deionized water, and isopropanol. Dry the electrode under a stream of nitrogen.
-
Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile. Add the this compound monomer to this solution to a final concentration of 10-50 mM.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode. Ensure the electrodes are immersed in the electrolyte solution and are not in physical contact.
-
Electropolymerization: Connect the electrodes to the potentiostat. The most common technique is Cyclic Voltammetry (CV) .
-
Potential Window: Set the potential range to scan from 0 V to approximately +1.8 V to +2.2 V (vs. Ag/AgCl). An irreversible oxidation peak corresponding to the monomer polymerization should be observed in the first scan.
-
Scan Rate: Use a scan rate of 50-100 mV/s.
-
Cycles: Perform 10-25 cycles. With each successive cycle, an increase in the current is typically observed, indicating the deposition and growth of a conductive polymer film.[6]
-
-
Post-Deposition Cleaning: After polymerization, gently rinse the coated electrode with pure acetonitrile to remove any unreacted monomer and electrolyte, then dry with a gentle stream of nitrogen.
Part 3: Characterization of the Hydrophobic Coating
Validation of the coating's properties is essential. The primary metric is the water contact angle, supplemented by surface morphology and chemical analysis.
Protocol 3.1: Water Contact Angle Measurement
This technique directly quantifies the hydrophobicity of the surface.[3][13]
-
Place the coated substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet (2-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet profile.
-
Software analysis measures the angle formed at the liquid-solid-vapor interface. A hydrophobic surface is defined by a contact angle >90°.[14] Superhydrophobic surfaces exhibit contact angles >150°.[14]
Protocol 3.2: Surface Morphology Analysis
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface topography. Electropolymerized films often exhibit a globular or nodular morphology.[15][16] This micro/nanostructure can enhance hydrophobicity by trapping air pockets (Cassie-Baxter state).
-
Atomic Force Microscopy (AFM): Measures surface roughness at the nanoscale. An increase in surface roughness post-coating is expected and contributes to water repellency.[15]
Protocol 3.3: Chemical Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the chemical structure of the deposited polymer. Key peaks to identify include C-H stretching from the dodecyl chains (~2850-2950 cm⁻¹), C=O stretching from the maleimide ring (~1700 cm⁻¹), and C-N stretching (~1100-1300 cm⁻¹).[16][17]
Table 1: Summary of Expected Characterization Results
| Technique | Parameter Measured | Expected Result for Successful Coating |
| Contact Angle Goniometry | Static Water Contact Angle | > 100° (typically 110-140°) |
| Scanning Electron Microscopy | Surface Topography | Uniform, globular/cauliflower-like morphology |
| Atomic Force Microscopy | Surface Roughness (Rq) | Increased roughness compared to bare substrate |
| FTIR Spectroscopy | Chemical Bonds | Presence of characteristic peaks for alkyl chains and the polymer backbone |
Part 4: Senior Scientist Insights & Troubleshooting
-
Causality - Choice of Solvent and Electrolyte: Anhydrous acetonitrile is the solvent of choice due to its wide electrochemical window and ability to dissolve both the monomer and the supporting electrolyte. Water must be scrupulously avoided as it can interfere with the polymerization mechanism. The electrolyte (e.g., TBAP) is crucial for providing conductivity to the solution but does not participate in the polymerization itself.[10]
-
Troubleshooting - Poor Adhesion: If the film delaminates easily, consider:
-
Substrate Cleanliness: Inadequate cleaning is the most common cause. Repeat the cleaning protocol rigorously.
-
Over-oxidation: Polymerizing at excessively high potentials or for too many cycles can lead to a brittle, poorly-adherent film. Try reducing the upper potential limit or the number of CV cycles.
-
-
Troubleshooting - Low Contact Angle: If the resulting surface is not sufficiently hydrophobic:
-
Incomplete Polymerization: Ensure the monomer concentration is adequate (at least 10 mM) and that a clear increase in current is observed during CV, indicating film growth.
-
Surface Contamination: Handle the coated samples with clean tools to avoid transferring hydrophilic contaminants to the surface.
-
-
Self-Validation: The experimental system is self-validating. The cyclic voltammogram provides real-time evidence of polymer deposition. A successful deposition (growing current peaks) should directly correlate with the observation of a hydrophobic surface in the subsequent contact angle measurement. This direct cause-and-effect relationship provides high confidence in the results.
References
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PrepChem. (n.d.). Synthesis of N-dodecyl maleimide. PrepChem.com. Retrieved from [Link]
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Biolin Scientific. (2019, November 12). Contact angle measurements on superhydrophobic surfaces in practice. Retrieved from [Link]
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Scarpino, A., et al. (2015). Maleimides Designed for Self-Assembly and Reactivity on Graphene. Molecules, 20(10), 18881-18903. Published by MDPI. Retrieved from [Link]
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Yasuda, H., & Sharma, A. K. (1981). Contact Angle of Water on Polymer Surfaces. Langmuir. Published by ACS Publications. Retrieved from [Link]
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Biolin Scientific. (2021, April 13). Water contact angle measurements for surface treatment quality control. Retrieved from [Link]
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Wang, C., et al. (2022). Prediction of Contact Angle for Oriented Hydrophobic Surface and Experimental Verification by Micro-Milling. Micromachines, 13(3), 449. Published by MDPI. Retrieved from [Link]
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Li, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. Published by Elsevier. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the maleimide derivative 1. Retrieved from [Link]
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El-Ghanam, A. M. (2004). Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Sadki, S., et al. (2000). The mechanisms of pyrrole electropolymerization. Chemical Society Reviews, 29(5), 283-293. Published by Royal Society of Chemistry. Retrieved from [Link]
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Tsuchida, A., et al. (2012). Surface modification of siliceous materials using maleimidation and various functional polymers. Polymer Journal, 44, 1102–1108. Published by Springer Nature. Retrieved from [Link]
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Liu, Y., et al. (2014). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. PLOS ONE, 9(12), e115293. Published by Public Library of Science. Retrieved from [Link]
- Google Patents. (n.d.). US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.
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CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
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Kim, M. S., et al. (2012). Facile fabrication of superhydrophobic coatings with polyimide particles using a reactive electrospraying process. Journal of Materials Chemistry, 22(32), 16589-16595. Published by Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.
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Koca, İ., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Pyrrole-2,5-dione, 1-dodecyl-. PubChem Compound Database. Retrieved from [Link]
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Aculon. (n.d.). Hydrophobic Polyimide Coatings. Retrieved from [Link]
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ResearchGate. (n.d.). The mechanism of pyrrole electropolymerization. Retrieved from [Link]
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ResearchGate. (n.d.). Electropolymerization kinetics of pyrrole in aqueous solution on graphite felt electrodes. Retrieved from [Link]
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ResearchGate. (2019, December 15). List of Hydrophobic Polymers and Coating. Retrieved from [Link]
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ResearchGate. (n.d.). Structural and Optical Characterization of Plasma Polymerized Pyrrole Monolayer Thin Films. Retrieved from [Link]
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Dong, H., et al. (2009). Functionalized polypyrrole film: synthesis, characterization, and potential applications. ACS Applied Materials & Interfaces, 1(4), 846-853. Published by ACS Publications. Retrieved from [Link]
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International Journal of Science and Research Archive. (2025, January 13). Synthesis and characterization of polypyrrole thin films. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. Retrieved from [Link]
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Semantic Scholar. (2012). Electropolymerized and polymer grafted superhydrophobic, superoleophilic, and hemi-wicking coatings. Retrieved from [Link]
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Semantic Scholar. (n.d.). Electropolymerization of hydrophobic dipyrrolyls in aqueous medium based on inclusion chemistry. Retrieved from [Link]
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Application Notes & Protocols: Functionalization of Proteins with N-dodecylmaleimide
Introduction: Harnessing Hydrophobicity for Targeted Protein Modification
The covalent modification of proteins is a cornerstone of modern biochemistry, enabling the attachment of probes, drugs, and other moieties to elucidate and manipulate biological function. Among the arsenal of bioconjugation chemistries, the reaction between a maleimide and a cysteine's thiol group stands out for its high selectivity and efficiency under mild conditions.[1][2][3] This document provides a detailed guide to the use of N-dodecylmaleimide, a specialized reagent that couples the specificity of maleimide chemistry with the potent hydrophobicity of a twelve-carbon alkyl chain.
N-dodecylmaleimide is particularly valuable for applications involving cellular membranes and hydrophobic proteins. The dodecyl tail can act as a membrane anchor, facilitate interactions with lipid bilayers, or enhance the hydrophobic character of a target protein. This makes it an invaluable tool for researchers in drug development, proteomics, and cell biology who aim to study membrane protein dynamics, create lipidated peptides, or develop novel drug delivery systems.
This guide moves beyond a simple recitation of steps. It delves into the causality behind the protocol, providing the scientific rationale for each choice, from buffer selection to purification strategy. By understanding the "why," researchers can intelligently adapt and troubleshoot the methodology for their specific protein of interest.
Core Principles of Maleimide-Thiol Chemistry
The functionalization process is predicated on the Michael addition reaction, where the nucleophilic thiol group of a cysteine residue attacks the electrophilic double bond of the maleimide ring. This forms a stable, covalent thioether bond.[4]
Caption: Covalent bond formation via Michael addition.
The success of this reaction is critically dependent on several factors, most notably pH.
-
Optimal pH (6.5 - 7.5): In this range, a sufficient population of the cysteine's thiol group exists as the more nucleophilic thiolate anion (-S⁻), while the maleimide ring remains stable. The reaction with thiols is approximately 1,000 times faster than with amines at a neutral pH of 7.0.[4][5][6]
-
Acidic pH (<6.5): The thiol group is predominantly protonated (-SH), which significantly slows the reaction rate.[4]
-
Alkaline pH (>7.5): Two competing side reactions become problematic. First, the maleimide ring becomes susceptible to hydrolysis, opening the ring to form an unreactive maleamic acid.[5][7] Second, the maleimide can lose its specificity and begin to react with the primary amines of lysine residues.[4][5][7]
Key Experimental Parameters and Optimization
Success in protein functionalization requires careful control over reaction conditions. The unique hydrophobicity of N-dodecylmaleimide adds a layer of complexity that must be managed, particularly regarding solubility.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 6.5 - 7.5 | Causality: Balances the need for a nucleophilic thiolate with the stability of the maleimide ring, ensuring high selectivity for cysteine residues.[4][5][6] |
| Temperature | 4°C to Room Temp (25°C) | Causality: Most reactions proceed efficiently at room temperature. For sensitive proteins, performing the reaction at 4°C overnight can preserve protein integrity.[1] |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | Causality: A molar excess of the maleimide reagent drives the reaction to completion.[8] The optimal ratio should be determined empirically for each specific protein. |
| Protein Concentration | 1 - 10 mg/mL | Causality: Ensures a high enough concentration for efficient reaction kinetics without promoting protein aggregation, which can be a risk with hydrophobic reagents.[1][9] |
| Buffer Selection | Phosphate (PBS), HEPES, Tris | Causality: These are non-nucleophilic buffers that do not interfere with the reaction. Critically, buffers must be free of any thiol-containing compounds (e.g., DTT, β-mercaptoethanol).[7][8][9] |
| Co-solvent | DMSO or DMF | Causality: N-dodecylmaleimide is poorly soluble in aqueous buffers. A water-miscible organic co-solvent is essential for preparing a concentrated stock solution and preventing precipitation during the reaction.[1][9] |
| Reducing Agent (if needed) | TCEP | Causality: Tris(2-carboxyethyl)phosphine (TCEP) effectively reduces disulfide bonds to free up cysteine thiols but, unlike DTT, is itself thiol-free and does not need to be removed prior to adding the maleimide.[7][8][9] |
Experimental Workflow: From Preparation to Characterization
The following diagram outlines the comprehensive workflow for the successful functionalization of a protein with N-dodecylmaleimide.
Caption: Overall experimental workflow.
Protocol 1: Protein Sample Preparation
This initial phase is critical for ensuring the target protein is in an optimal state for conjugation.
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 7.2).
-
Protein Solution: Dissolve or exchange the protein into the prepared reaction buffer at a concentration of 1-10 mg/mL.
-
(Optional) Disulfide Bond Reduction: If the target cysteine(s) are involved in disulfide bonds, they must be reduced. a. Add a 10-100 fold molar excess of TCEP to the protein solution.[8][9] b. Incubate for 20-60 minutes at room temperature.[1][9] c. Causality: TCEP is the preferred reducing agent as it does not require removal. If DTT must be used, it must be completely removed via a desalting column before proceeding, as its thiol group will competitively react with the maleimide.[7]
Protocol 2: N-dodecylmaleimide Labeling Reaction
Precise handling of the hydrophobic N-dodecylmaleimide reagent is key to a successful outcome.
-
N-dodecylmaleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of N-dodecylmaleimide in anhydrous DMSO or DMF.[8]
-
Initiate Conjugation: While gently stirring or vortexing the protein solution, add the required volume of N-dodecylmaleimide stock solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[11]
-
Incubation: Protect the reaction mixture from light (a general best practice) and incubate for 2 hours at room temperature or overnight at 4°C.
-
(Optional) Quenching: The reaction can be stopped by adding a small molecule thiol like β-mercaptoethanol or N-acetyl cysteine to scavenge any unreacted N-dodecylmaleimide.[12]
Protocol 3: Purification of the Labeled Protein
Purification is essential to remove unreacted N-dodecylmaleimide, which can interfere with downstream applications. Due to its hydrophobicity, it may associate non-covalently with the protein if not effectively removed.
-
Gel Filtration Chromatography (Size Exclusion): This is the most common and effective method.[13] a. Equilibrate a gel filtration column (e.g., a PD-10 or Zeba™ Spin desalting column) with a suitable storage buffer. b. Apply the reaction mixture to the column. c. The larger protein conjugate will elute first, while the smaller, unreacted N-dodecylmaleimide is retained in the pores and elutes later, achieving separation.[13]
-
Dialysis: This method is less effective for removing hydrophobic molecules like N-dodecylmaleimide, which may partition into the dialysis membrane or remain associated with the protein. It is generally not recommended unless extensive buffer exchange is performed with a buffer containing a mild, non-ionic detergent (e.g., n-Dodecyl β-D-maltoside) to solubilize the free reagent.[1][9][14]
Protocol 4: Characterization of the Protein Conjugate
Validation of the conjugation is a non-negotiable step. It confirms that the modification was successful and quantifies its extent.
-
Quantification of Labeling (Degree of Labeling - DOL): Since N-dodecylmaleimide lacks a convenient chromophore for spectrophotometric analysis, the DOL is best determined indirectly or through mass analysis.
-
Ellman's Reagent Assay: This colorimetric assay quantifies the number of free (unreacted) thiols remaining on the protein after the conjugation reaction. By comparing the number of free thiols before and after the reaction, the number of conjugated maleimides can be calculated.[15]
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF can be used to determine the mass of the protein before and after conjugation.[16][17] The mass shift corresponds to the number of N-dodecylmaleimide molecules added. This is the most direct and accurate method.
-
-
Confirmation of Hydrophobicity: The success of the modification can often be qualitatively confirmed by a shift in the protein's behavior.
-
Hydrophobic Interaction Chromatography (HIC): The modified protein will exhibit stronger retention on a HIC column compared to the unmodified protein.
-
Reversed-Phase HPLC (RP-HPLC): Similar to HIC, the conjugate will have a longer retention time.
-
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incomplete disulfide reduction.2. Thiol oxidation from dissolved oxygen.3. Maleimide hydrolysis due to improper storage or pH.4. Insufficient molar excess of maleimide. | 1. Increase TCEP concentration or incubation time.2. Ensure buffer is thoroughly degassed.3. Always prepare maleimide stock fresh in anhydrous solvent.[8][10] Verify reaction pH is between 6.5-7.5.[5]4. Increase the molar ratio of N-dodecylmaleimide to protein. |
| Protein Precipitation/Aggregation | 1. The inherent hydrophobicity of N-dodecylmaleimide.2. High protein concentration.3. Co-solvent (DMSO/DMF) concentration is too high. | 1. Perform the reaction at a lower protein concentration.2. Add the maleimide stock solution slowly while vortexing.3. Ensure the final co-solvent concentration does not exceed 5-10% (v/v). |
| Non-Specific Labeling | Reaction pH is too high (>7.5), leading to reaction with lysine residues. | Strictly maintain the reaction pH in the 6.5-7.5 range.[6][7] Use a calibrated pH meter to verify your buffer. |
| Loss of Protein Activity | The modified cysteine is critical for the protein's biological function or structural integrity. | Consider site-directed mutagenesis to introduce a cysteine at a less critical, surface-exposed location. |
References
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- PubMed. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics.
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- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Step Maleimide-Based Dual Functionalization of Protein N-Termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. kinampark.com [kinampark.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Nonionic, Cleavable Surfactant for Top-down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing N-dodecylmaleimide for Advanced Polymer Cross-linking
Introduction: The Strategic Advantage of N-dodecylmaleimide in Polymer Network Formation
In the landscape of materials science and drug development, the precise control over the architecture of polymer networks is paramount. Cross-linking, the process of forming covalent bonds between polymer chains, is a fundamental strategy to transition soluble polymers into insoluble, three-dimensional networks with tailored mechanical, chemical, and biological properties.[1][2] Among the plethora of cross-linking chemistries, the thiol-maleimide Michael addition reaction has emerged as a powerful tool due to its high specificity, rapid kinetics under physiological conditions, and absence of cytotoxic byproducts.[3][4][5] This application note delves into the use of a specific, yet versatile reagent, N-dodecylmaleimide , for the cross-linking of polymers.
The incorporation of a long alkyl chain, the dodecyl group, into the maleimide structure introduces a significant hydrophobic character. This unique feature allows for the creation of amphiphilic polymer networks, enhances interactions with lipid bilayers, and provides a handle for tuning the hydrophobicity and drug-loading capacity of the resulting material. This guide is intended for researchers, scientists, and drug development professionals, providing both the foundational scientific principles and detailed protocols for the effective use of N-dodecylmaleimide in polymer cross-linking applications.
Scientific Principles and Mechanistic Insights
The Thiol-Maleimide "Click" Reaction
The primary mechanism for cross-linking using N-dodecylmaleimide is the Michael-type addition reaction between the maleimide group and a thiol (sulfhydryl) group present on a polymer or a multi-thiol cross-linking agent.[4][6] This reaction is highly efficient and chemoselective, meaning the maleimide group preferentially reacts with thiols over other functional groups like amines at neutral or slightly acidic pH.[7][8]
The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the carbons of the maleimide double bond, leading to the formation of a stable, covalent thioether bond.[3][4] The rate of this reaction is pH-dependent; it is significantly faster at pH values between 6.5 and 7.5, where a sufficient concentration of the reactive thiolate anion is present without promoting significant hydrolysis of the maleimide group.[8]
Caption: Thiol-Maleimide Michael Addition Workflow.
The Role of the N-dodecyl Group
The N-dodecyl substituent on the maleimide is not merely a passive component. Its long, hydrophobic alkyl chain imparts several key properties to the cross-linking process and the final material:
-
Amphiphilicity: When used to cross-link hydrophilic polymers (e.g., polyethylene glycol (PEG), hyaluronic acid), the N-dodecyl groups can self-assemble into hydrophobic domains within the hydrophilic network, creating an amphiphilic hydrogel.
-
Enhanced Drug Loading: These hydrophobic pockets can serve as reservoirs for hydrophobic drug molecules, increasing the loading capacity and potentially modulating the release profile of the therapeutic agent.
-
Membrane Interactions: The lipid-like nature of the dodecyl chain can promote interaction with cell membranes, a desirable feature for drug delivery vehicles and biomaterials designed for cell interfacing.
-
Solubility Considerations: The hydrophobicity of N-dodecylmaleimide necessitates careful selection of solvents for the cross-linking reaction. While the thiol-maleimide reaction is often performed in aqueous buffers for biomedical applications, the use of co-solvents may be required to ensure the solubility of N-dodecylmaleimide.
Alternative Cross-linking Mechanism: Photodimerization
It is also noteworthy that maleimide groups can undergo a [2+2] cycloaddition upon exposure to UV light, leading to the formation of a cyclobutane ring and thus, cross-linking.[9][10][11] This photo-cross-linking can be an alternative or supplementary method for network formation, offering spatial and temporal control over the cross-linking process.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the cross-linking of a thiol-functionalized polymer with N-dodecylmaleimide to form a hydrogel. This protocol is a general guideline and may require optimization based on the specific polymer and desired properties of the cross-linked material.
Materials and Reagents
-
Thiol-functionalized polymer (e.g., 4-arm PEG-SH)
-
N-dodecylmaleimide
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES buffer (20 mM, pH 7.4)
-
Organic co-solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Sterile, nuclease-free water
-
Syringes and needles
-
Spatula and weighing paper
-
Vortex mixer
-
Centrifuge
Protocol 1: Hydrogel Formation via Thiol-Maleimide Cross-linking
This protocol describes the formation of a hydrogel by cross-linking a 4-arm PEG-thiol with N-dodecylmaleimide.
1. Preparation of Stock Solutions:
-
PEG-SH Stock Solution: Prepare a 10% (w/v) solution of 4-arm PEG-SH in PBS (pH 7.4). Ensure the polymer is completely dissolved. Rationale: PBS at pH 7.4 provides a physiologically relevant environment and maintains the thiol groups in a reactive state.
-
N-dodecylmaleimide Stock Solution: Prepare a 50 mM stock solution of N-dodecylmaleimide in a suitable organic solvent like DMSO. Vortex thoroughly to ensure complete dissolution. Rationale: The hydrophobic N-dodecylmaleimide requires an organic solvent for initial solubilization before being introduced to the aqueous polymer solution.
2. Cross-linking Reaction:
-
In a sterile microcentrifuge tube, add the desired volume of the PEG-SH stock solution.
-
Add the calculated volume of the N-dodecylmaleimide stock solution to achieve the desired molar ratio of thiol to maleimide groups. A 1:1 molar ratio is a good starting point.
-
Immediately and thoroughly mix the solution by vortexing for 10-15 seconds. Critical Step: Rapid and thorough mixing is crucial as the cross-linking reaction can be very fast, and inhomogeneous mixing can lead to a non-uniform hydrogel.[3]
-
Dispense the mixture into the desired mold or well plate before gelation occurs.
3. Gelation and Equilibration:
-
Allow the mixture to stand at room temperature or 37°C. Gelation time will vary depending on the polymer concentration, and the reactivity of the specific thiol and maleimide. Gelation is complete when the solution no longer flows when the container is tilted.
-
Once the hydrogel has formed, it can be swollen in an excess of buffer (e.g., PBS) or cell culture medium to remove any unreacted reagents and to allow the gel to reach its equilibrium swelling state.[12]
Sources
- 1. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of maleimide dimers in photo-cross-linked copolyimide films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Photocrosslinking of Polyacrylamides Using [2 + 2] Photodimerisation of Monothiomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-dodecyl-pyrrole-2,5-dione
Introduction
1-dodecyl-pyrrole-2,5-dione, also known as N-dodecylmaleimide, is a key chemical intermediate characterized by a reactive maleimide group and a long hydrophobic dodecyl chain. This unique structure makes it a valuable reagent in various fields, particularly in bioconjugation and materials science. The maleimide moiety allows for selective reaction with thiols, enabling the covalent attachment of the dodecyl chain to proteins, peptides, and other molecules. The long alkyl chain imparts hydrophobicity, which can be utilized to modify the solubility of biomolecules, enhance their interaction with cell membranes, or to create self-assembling systems.
Accurate quantification of this compound is critical for ensuring the quality and consistency of these processes. In drug development, precise measurement of the unconjugated reagent is essential for determining conjugation efficiency and for the safety assessment of the final product. In materials science, the concentration of the monomer can directly impact the properties of the resulting polymer. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₇NO₂ | |
| Molecular Weight | 265.39 g/mol | |
| CAS Number | 17616-03-4 | |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane) | General chemical knowledge |
| UV Absorbance | Maleimide group absorbs in the UV region, typically around 300 nm. | General chemical knowledge of maleimides |
Key Analytical Consideration: Hydrolytic Stability
A critical factor in the analysis of maleimides is their susceptibility to hydrolysis, which opens the pyrrole ring to form a maleamic acid derivative. This reaction is pH-dependent, with the rate of hydrolysis increasing significantly in alkaline conditions. The hydrolysis of N-alkylmaleimides has been shown to be proportional to the hydroxide ion concentration in the pH range of 7 to 9. Therefore, it is imperative to control the pH of samples and chromatographic mobile phases to ensure the accuracy and reproducibility of the quantification. Acidic conditions are generally preferred to minimize hydrolysis during analysis.
Analytical Methodologies
The choice of analytical technique for the quantification of this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. Both HPLC-UV and GC-MS are powerful and complementary techniques for this purpose.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is well-suited for the analysis of this compound due to its hydrophobic dodecyl chain. Detection is typically performed using a UV detector set at a wavelength where the maleimide group exhibits strong absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique that is ideal for the analysis of volatile and semi-volatile compounds. This compound is sufficiently volatile for GC analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the resulting ions. GC-MS offers excellent specificity, which is particularly useful for analyzing complex matrices.
Detailed Protocols
The following protocols provide a starting point for the quantification of this compound. Method optimization and validation are essential for specific applications.
Protocol 1: Quantification by Reversed-Phase HPLC-UV
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.
1. Materials and Reagents:
-
This compound analytical standard (≥98% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (≥98%)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with acetonitrile to achieve concentrations in the desired working range (e.g., 1-100 µg/mL).
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Mobile Phase A and B |
| Gradient Program | 0-1 min: 70% B, 1-10 min: 70-95% B, 10-12 min: 95% B, 12.1-15 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 300 nm |
5. Sample Preparation:
-
Dissolve the sample containing this compound in acetonitrile to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Protocol 2: Quantification by GC-MS
This protocol outlines a GC-MS method for the sensitive and selective quantification of this compound.
1. Materials and Reagents:
-
This compound analytical standard (≥98% purity)
-
GC-grade dichloromethane (DCM) or ethyl acetate
-
Internal standard (IS), e.g., tetradecane or another suitable long-chain alkane.
-
Volumetric flasks, pipettes, and GC vials with septa.
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Data acquisition and processing software.
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of DCM in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in DCM.
-
Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound in the desired working range (e.g., 0.1-50 µg/mL).
4. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 150 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of this compound (e.g., m/z 265 for the molecular ion, and other characteristic fragment ions) |
5. Sample Preparation:
-
Dissolve the sample in DCM.
-
Add a known amount of the internal standard to the sample.
-
Vortex the sample to ensure homogeneity.
6. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the corresponding concentration ratio.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of this compound in the samples by calculating the peak area ratio and using the calibration curve.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Method Validation
To ensure the reliability of the analytical data, the chosen method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank or placebo at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be defined based on the application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for drug substance. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, column temperature, etc. |
Conclusion
This application note provides a comprehensive guide to the quantitative analysis of this compound using HPLC-UV and GC-MS. The detailed protocols and discussion of critical analytical considerations, such as hydrolytic stability, will enable researchers, scientists, and drug development professionals to implement robust and reliable analytical methods for this important compound. The successful implementation and validation of these methods are essential for ensuring the quality and efficacy of products and processes that utilize this compound.
References
-
Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1277-1280. [Link]
-
PubChem. (n.d.). 1H-Pyrrole-2,5-dione, 1-dodecyl-. National Center for Biotechnology Information. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Dodecyl-pyrrole-2,5-dione
<
Welcome to the technical support center for the synthesis of 1-dodecyl-pyrrole-2,5-dione, also known as N-dodecylmaleimide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize synthesis yield and purity. This resource is built on established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.
I. Overview of the Synthesis
The most common and direct route to synthesizing this compound involves a two-step, one-pot reaction between maleic anhydride and 1-dodecylamine.[1][2]
-
Amidation: The primary amine of 1-dodecylamine performs a nucleophilic attack on one of the carbonyl carbons of maleic anhydride. This opens the anhydride ring to form the intermediate, N-dodecylmaleamic acid.[1][3][4] This initial reaction is typically rapid and exothermic.
-
Dehydrative Cyclization: The N-dodecylmaleamic acid intermediate is then cyclized to form the desired this compound (N-dodecylmaleimide) through the removal of a water molecule.[1] This step is the most challenging part of the synthesis and often requires a dehydrating agent and/or azeotropic removal of water to drive the reaction to completion.[1]
The overall reaction is illustrated below:
Caption: General reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.
FAQ 1: My reaction has stalled, and the yield is low. How can I improve the conversion of the maleamic acid intermediate to the final maleimide?
Possible Cause: Incomplete dehydration is the most common reason for low yields in N-substituted maleimide synthesis.[1] The ring-closure of the maleamic acid is an equilibrium process, and the presence of water can favor the reverse reaction (hydrolysis of the maleimide).
Troubleshooting Steps:
-
Azeotropic Water Removal:
-
Explanation: By using a solvent that forms an azeotrope with water (e.g., toluene, xylene), you can physically remove water from the reaction as it forms, driving the equilibrium towards the product.[5] A Dean-Stark apparatus is essential for this technique.
-
Protocol:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the N-dodecylmaleamic acid intermediate in toluene.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill over and collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap.
-
Monitor the reaction progress by TLC or other appropriate analytical methods.
-
-
-
Chemical Dehydrating Agents:
-
Explanation: The addition of a chemical dehydrating agent can facilitate the cyclization. A common method involves using acetic anhydride with a catalytic amount of a non-nucleophilic base like sodium acetate.[6]
-
Protocol:
-
-
Use of Catalysts:
Comparative Table of Dehydration Methods:
| Method | Reagents/Apparatus | Typical Conditions | Advantages | Disadvantages |
| Azeotropic Removal | Toluene or Xylene, Dean-Stark trap | Reflux | Clean reaction, easy to monitor completion | Requires higher temperatures, longer reaction times |
| Chemical Dehydration | Acetic Anhydride, Sodium Acetate | 50-100°C | Generally effective for aromatic amines[6] | Can be problematic for aliphatic amines, leading to lower yields and purity[1] |
| Lewis Acid Catalysis | ZnBr2, HMDS, Toluene | 80°C to reflux | High yields (up to 89%) reported[5][7] | Requires additional reagents, longer reaction time |
FAQ 2: The final product is a dark, oily, or impure solid. What are the likely side reactions, and how can I improve the purity?
Possible Cause: The formation of colored impurities is often due to side reactions or polymerization, especially at elevated temperatures.[1]
Troubleshooting Steps:
-
Control of Reaction Temperature:
-
Explanation: The initial reaction between maleic anhydride and 1-dodecylamine is exothermic. Uncontrolled temperature can lead to the formation of byproducts.
-
Protocol:
-
-
Purification Strategies:
-
Recrystallization: This is a standard method for purifying solid organic compounds.[9]
-
Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble.
-
Choose a solvent in which the impurities are either highly soluble or sparingly soluble at room temperature. Cyclohexane has been reported to be effective.[6]
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration.
-
-
-
Column Chromatography: For removing more persistent impurities, silica gel column chromatography can be employed.[5][10]
-
Protocol:
-
Dissolve the crude product in a minimal amount of a non-polar solvent.
-
Load the solution onto a silica gel column.
-
Elute with a suitable solvent system (e.g., a mixture of petroleum ether and diethyl ether) to separate the desired product from impurities.[5]
-
-
-
Cooling Precipitation of Impurities: Some organic acid impurities have low solubility in non-polar solvents at lower temperatures.[11]
-
Caption: Purification workflow for this compound.
FAQ 3: I am observing the formation of an unexpected isomer. What could it be and how can I avoid it?
Possible Cause: Under certain conditions, particularly when using dehydrating agents like dicyclohexylcarbodiimide (DCC), the maleamic acid can cyclize to form the thermodynamically less stable isomaleimide.[1]
Troubleshooting Steps:
-
Avoid Isomer-Promoting Reagents:
-
Explanation: DCC is known to favor the formation of isomaleimides.[1] While effective for dehydration, it may not be suitable if the maleimide is the desired product.
-
Recommendation: Opt for dehydration methods like azeotropic removal or the use of acetic anhydride/sodium acetate, which are less prone to forming the isomaleimide.
-
-
Isomer Conversion:
-
Explanation: In some cases, the isomaleimide can be converted to the more stable maleimide, often through heating or treatment with a mild base. However, preventing its formation is a more efficient strategy.
-
III. Experimental Protocols
Protocol 1: Synthesis via Azeotropic Dehydration
This protocol is a generalized procedure based on common laboratory practices.
-
Step 1: Formation of N-Dodecylmaleamic Acid
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve maleic anhydride (1 equivalent) in diethyl ether.
-
While stirring, add a solution of 1-dodecylamine (1 equivalent) in diethyl ether dropwise through the dropping funnel. Maintain the temperature below 30°C.
-
A thick white precipitate of N-dodecylmaleamic acid will form. Stir the suspension at room temperature for 1 hour.
-
Collect the intermediate by suction filtration and wash with cold diethyl ether. The product can be used in the next step without further purification.
-
-
Step 2: Dehydrative Cyclization
-
Transfer the N-dodecylmaleamic acid to a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add toluene to the flask.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from cyclohexane or by column chromatography.
-
IV. References
-
PrepChem. (n.d.). Synthesis of N-dodecyl maleimide. Retrieved from PrepChem.com
-
Pantoș, A., et al. (2018). Maleimides Designed for Self-Assembly and Reactivity on Graphene. PMC - NIH.
-
Kim, H., et al. (2021). Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. MDPI.
-
News. (2024). The reaction between maleic anhydride and amines is an important pathway.
-
US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds. Google Patents.
-
Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed.
-
A review on the mechanisms involved in the reaction of maleic anhydride with lipids. Green Chemistry (RSC Publishing).
-
US2306918A - Amine reaction product. Google Patents.
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides.
-
ResearchGate. (n.d.). Synthesis of the maleimide derivative 1: (a) 1-dodecylamine, ZnBr2, HMDS, dry toluene, 80 °C, 19 h, 89%.
-
Cava, M. P., et al. (n.d.). N-Phenylmaleimide. Organic Syntheses Procedure.
-
Organic Chemistry Portal. (n.d.). Synthesis of maleimides.
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.
-
Vandeputte, C., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry.
-
KR102213649B1 - Method for purifying n-substituted maleimide. Google Patents.
-
ResearchGate. (n.d.). Preparation of maleimide 36 from the maleic anhydride.
-
KR20180037796A - Purification method of n-substituted maleimide. Google Patents.
-
Loving, G., & Imperiali, B. (2008). A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. The Journal of Organic Chemistry.
-
Arkivoc. (n.d.). On the use of water as a solvent - simple and short one- step synthesis of maleimides.
-
Taylor & Francis Online. (n.d.). Synthesis on N-Alkylated Maleimides: Synthetic Communications.
-
Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
-
PubChem - NIH. (n.d.). 1H-Pyrrole-2,5-dione, 1-dodecyl- | C16H27NO2.
-
ResearchGate. (2025). A Concise Synthesis of Maleic Anhydride and Maleimide Natural Products Found in Antrodia camphorata.
-
PubMed. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
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ResearchGate. (2015). Can anyone please suggest how I can synthesis n-ethyl maleimide from maleic anhydride?.
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ChemicalBook. (n.d.). This compound | 17616-03-4.
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ResearchGate. (2025). Synthesis on N-Alkylated Maleimides.
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EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
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Reddit. (2017). Purification of N-iodosuccinimide.
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ResearchGate. (n.d.). Synthesis and Optimization of 2,5-Dihydroxyterephthalic Acid in a Slurry Reactor.
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ACS Publications - American Chemical Society. (n.d.). Journal of Medicinal Chemistry.
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ResearchGate. (2025). Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one.
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ResearchGate. (n.d.). Optimization of the enzymatic one pot reaction for the synthesis of uridine 5′-diphosphogalactose.
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Technical Support Center: Purification of Crude N-dodecylmaleimide
Welcome to the technical support resource for the purification of N-dodecylmaleimide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this reagent. The following sections provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.
Part 1: FAQs - Initial Assessment & Purification Strategy
This section addresses preliminary questions to help you decide on the most appropriate purification strategy for your crude N-dodecylmaleimide.
Question 1: My crude N-dodecylmaleimide is a yellow or brown solid/oil. What causes this discoloration and how does it affect my choice of purification?
Answer: The yellow to brown discoloration in crude N-dodecylmaleimide typically stems from several sources. The synthesis, often a condensation reaction between maleic anhydride and dodecylamine, can lead to small amounts of polymeric by-products or residual catalysts.[1][2] Furthermore, trace metal impurities, such as iron, can cause significant coloration even at very low concentrations.[3] Finally, like many amine-containing compounds, N-alkylmaleimides can be sensitive to air oxidation over time, leading to colored degradation products.[3]
Your initial purification strategy depends on the physical state of your product. If it is a solid, even if discolored, recrystallization is often the most efficient first step to remove the bulk of these impurities. If the product is an oil or if recrystallization fails to remove the color, column chromatography is the recommended next step.
Question 2: What are the most common impurities I should expect in my crude product?
Answer: Aside from colored impurities, the most common contaminants are typically unreacted starting materials (dodecylamine, maleic anhydride) and the intermediate N-dodecylmaleamic acid. The maleamic acid is formed by the initial reaction of the amine and anhydride and is the precursor to the final imide. Incomplete cyclization (dehydration) leaves this acid in your crude product.
A critical and often overlooked impurity is the hydrolyzed form of your product, maleic amide, which results from the opening of the maleimide ring by water.[4] This hydrolysis is accelerated at basic pH (above 7.5) and can occur during aqueous workups.[4][5] Once the ring is opened, the resulting product is unreactive towards thiols, which is critical for downstream bioconjugation applications.[4]
Caption: Synthesis and common impurity pathways for N-dodecylmaleimide.
Question 3: Should I use recrystallization or column chromatography as my primary purification method?
Answer: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is an excellent and highly scalable technique for removing small amounts of impurities from a solid product.[6] If your crude material is a solid and you have >1 gram, attempting recrystallization first is highly recommended. It is faster and uses less solvent than chromatography.
-
Column Chromatography is more powerful for separating mixtures with multiple components or when impurities have similar solubility to the product.[7] It is the method of choice if your product is an oil, if recrystallization fails, or if you need to separate the desired N-dodecylmaleimide from by-products with very similar structures. A Korean patent describes a robust industrial process involving an initial silica gel column purification followed by recrystallization.[8]
Part 2: Troubleshooting Guide - Recrystallization
Question 4: I tried to recrystallize my N-dodecylmaleimide, but it "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts or its solubility limit is exceeded at a temperature below the solvent's boiling point, forming a supersaturated liquid phase instead of a crystalline solid.[9] This is common for compounds with long alkyl chains like N-dodecylmaleimide, which have lower melting points.
Solutions:
-
Use a Larger Volume of Solvent: The most common cause is using too little solvent. The compound is dissolving in the hot solvent, but as it cools, the concentration is too high for crystals to form, so it separates as a liquid. Try the process again, adding more hot solvent until the initial oil fully dissolves.
-
Lower the Temperature of Dissolution: You may be overheating the mixture. Use a solvent system with a lower boiling point. The goal is to dissolve the solid just below its melting point.
-
Change the Solvent System: Use a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or petroleum ether) at an elevated temperature until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[9]
Question 5: My product won't crystallize, even after cooling in an ice bath. How can I induce crystallization?
Answer: Spontaneous crystallization requires nucleation, which can sometimes be slow to initiate.
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.[10]
-
Seed the Solution: If you have a small amount of pure N-dodecylmaleimide from a previous batch, add a single tiny crystal to the cold solution. This "seed crystal" will act as a template for further crystallization.[10]
-
Reduce the Volume: If too much solvent was added, the solution may not be saturated enough for crystallization. Slowly evaporate some of the solvent on a rotary evaporator and attempt to cool again.
-
Allow More Time: Some compounds, especially those with long, flexible chains, crystallize slowly. Leave the flask in a cold place (4°C) undisturbed for 24-48 hours.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Type | Rationale & Use Case |
|---|---|---|
| Isopropanol | Single Solvent | Good for moderately polar compounds. The hydroxyl group provides polarity, while the propyl group offers non-polar character. |
| Hexane / Ethyl Acetate | Two-Solvent | A classic system. Dissolve in minimal hot ethyl acetate, then add hot hexane until cloudy. Excellent for tuning polarity.[9][11] |
| Cyclohexane | Single Solvent | Effective for similar compounds like N-phenylmaleimide.[12] May work if impurities are significantly more or less polar. |
| Ethanol | Single Solvent | A general-purpose solvent for many organic solids.[9] |
Protocol 1: Step-by-Step Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair from Table 1. Test the solubility of a small sample first. The ideal solvent dissolves the crude product when hot but not when cold.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask on a hot plate and stirring.[14] Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent crystallization in the funnel.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[14]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Part 3: Troubleshooting Guide - Column Chromatography
Question 6: What is a good starting solvent system for flash column chromatography of N-dodecylmaleimide?
Answer: N-dodecylmaleimide is a relatively non-polar molecule due to the long C12 alkyl chain. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. Based on literature for similar compounds, a gradient starting from 100% hexane and slowly increasing the proportion of ethyl acetate is effective.[11] A typical system for elution might be in the range of 5% to 20% ethyl acetate in hexane.
Always determine the optimal solvent system first by running a Thin Layer Chromatography (TLC) analysis. The ideal Rf (retention factor) for the desired compound should be between 0.25 and 0.35.
Question 7: My product is streaking on the TLC plate and the column. How can I get sharp bands?
Answer: Streaking is often caused by the compound interacting too strongly with the stationary phase or by sample overloading.
Solutions:
-
Check for Acidity: The intermediate N-dodecylmaleamic acid is a carboxylic acid and will streak badly on silica gel. If your reaction was incomplete, this is a likely cause. Consider a basic wash (e.g., with aqueous sodium bicarbonate) of your crude product before chromatography, but be extremely cautious. Maleimides are prone to hydrolysis at pH > 7.5, so this wash must be done quickly and at low temperatures.[4][5]
-
Use a Less Acidic Stationary Phase: Standard silica gel is acidic and can cause issues with amine-containing or acid-sensitive compounds.[15] Consider using neutral alumina as the stationary phase or deactivating the silica gel by adding 1% triethylamine to your eluent system.
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude product).
-
Ensure Complete Dissolution: Make sure your crude product is fully dissolved in a minimum amount of your starting eluent before loading it onto the column. Any undissolved material will streak as it slowly dissolves during the run.
Caption: Troubleshooting common issues in column chromatography.
Protocol 2: Step-by-Step Flash Column Chromatography
-
TLC Analysis: Determine the appropriate eluent system by TLC. The target compound should have an Rf of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude N-dodecylmaleimide in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel by adding silica, concentrating the mixture to a dry powder on a rotary evaporator, and carefully adding this powder to the top of the column.
-
Elution: Run the column by adding the mobile phase to the top and applying positive pressure. Start with a less polar solvent system (e.g., 5% EtOAc/Hexane) and gradually increase the polarity (e.g., to 20% EtOAc/Hexane) to elute your compound.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-dodecylmaleimide.
Part 4: FAQs - Product Stability & Storage
Question 8: How can I prevent my N-dodecylmaleimide from degrading during purification and storage?
Answer: The primary degradation pathway is hydrolysis of the maleimide ring.[16][17] This is highly pH-dependent.
Prevention & Storage Recommendations:
-
Avoid High pH: During workups, avoid using strong bases. If a basic wash is necessary, use a weak base like sodium bicarbonate, keep the solution cold, and minimize contact time. The ideal pH for handling maleimides is between 6.5 and 7.5.[4]
-
Use Anhydrous Solvents: When possible, use dry solvents for chromatography and workups to minimize water exposure.
-
Storage: Store the final, pure product as a solid or oil under an inert atmosphere (argon or nitrogen) at low temperatures. For long-term stability, storage at -20°C is recommended.[5] Avoid storing maleimides in aqueous solutions or protic solvents like methanol for any extended period.[4][18]
Question 9: I've heard maleimides can polymerize. Is this a risk during purification?
Answer: Yes, maleimide polymerization can be an issue, especially if initiated by nucleophiles or bases.[19] The presence of unreacted primary amines (dodecylamine) in your crude mixture at elevated temperatures can potentially initiate anionic polymerization, leading to insoluble, gummy by-products. This is another reason why efficient removal of starting materials is crucial. Performing purification steps at or below room temperature whenever possible helps to minimize this risk.
References
-
On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society. Available at: [Link]
-
Kinetics and mechanism of the alkaline hydrolysis of maleimide. PubMed. Available at: [Link]
-
Catalysis of imido-group hydrolysis in a maleimide conjugate. PMC - NIH. Available at: [Link]
-
The hydrolysis of maleimide in alkaline solution. Canadian Science Publishing. Available at: [Link]
-
Synthesis of N-dodecyl maleimide. PrepChem.com. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]
-
Synthesis on N-Alkylated Maleimides. ResearchGate. Available at: [Link]
-
Supplementary Information for "A general and efficient method for the synthesis of N-substituted maleimides". The Royal Society of Chemistry. Available at: [Link]
-
Purification: How To. Department of Chemistry : University of Rochester. Available at: [Link]
-
Synthesis of maleimide-modified gelatin: Avoiding the peculiar case of maleimide polymerization. PubMed. Available at: [Link]
-
Recrystallization. YouTube (Professor Dave Explains). Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
- Purification method of n-substituted maleimide. Google Patents.
-
Recrystallization. YouTube (Ryan Jeske). Available at: [Link]
-
N-Phenylmaleimide. Organic Syntheses Procedure. Available at: [Link]
-
Chromatography: The Solid Phase. Department of Chemistry : University of Rochester. Available at: [Link]
-
Purification Troubleshooting. Reddit r/chemistry. Available at: [Link]
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Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Biotech Res Asia. Available at: [Link]
-
Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different pH values. ResearchGate. Available at: [Link]
-
Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. MDPI. Available at: [Link]
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preventing premature polymerization of 1-dodecyl-pyrrole-2,5-dione
Technical Support Center: 1-Dodecyl-Pyrrole-2,5-Dione
A Guide to Preventing Premature Polymerization for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound (N-dodecylmaleimide). This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical troubleshooting advice to prevent the premature polymerization of this versatile but highly reactive monomer. By understanding the underlying mechanisms and implementing proper handling techniques, you can ensure the stability and integrity of your compound for successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I just received my this compound and it appears clumpy, or I've noticed my stored material has solidified. What is happening?
This is a classic sign of premature polymerization. This compound, like other N-substituted maleimides, possesses a highly reactive carbon-carbon double bond within its maleimide ring. This bond is electron-deficient, making it susceptible to spontaneous polymerization through two primary mechanisms: free-radical and anionic polymerization.[1][2]
-
Free-Radical Polymerization: This pathway can be initiated by ambient factors such as heat, ultraviolet (UV) light, or the presence of oxygen and trace metal impurities. These initiators generate free radicals that attack the double bond, starting a chain reaction that leads to the formation of long polymer chains.[3][4]
-
Anionic Polymerization: This mechanism is often triggered by nucleophilic impurities, such as residual amines from the synthesis process or hydroxide ions from moisture.[5][6] These nucleophiles attack the double bond, creating a carbanion that propagates by attacking other monomer units.
The long dodecyl chain can also influence the physical properties, but a hard solidification is almost certainly due to unwanted polymerization.
Figure 1. Key pathways leading to premature polymerization of the monomer.
Q2: How should I properly store this compound to maximize its shelf life and prevent polymerization?
Proper storage is the most critical step in preventing premature polymerization. The goal is to mitigate the factors that initiate the chemical pathways described above. Based on safety data sheets (SDS) for similar N-substituted maleimides and general best practices, a multi-faceted approach is required.[7][8][9][10]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of thermally induced radical formation and slows down any potential side reactions. Refrigeration is often recommended to prolong product integrity.[7] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, a key component in peroxide formation which can initiate free-radical polymerization. It also prevents moisture ingress, which can lead to hydrolysis and the formation of nucleophilic species that trigger anionic polymerization.[7][8] |
| Light | Store in the Dark (Amber Vial) | Protects the compound from UV light, which provides the energy to generate free radicals. Many maleimides may discolor or degrade upon exposure to light.[7][9] |
| Container | Tightly Sealed Original Container | Prevents contamination from atmospheric moisture, oxygen, and other particulates. Ensure the cap is securely fastened after each use.[8][10] |
Actionable Protocol: Receiving and Storing the Monomer
-
Inspect Upon Receipt: Check for any signs of clumping or solidification. If it is not a free-flowing solid, polymerization may have already begun.
-
Equilibrate Before Opening: Before first use, allow the container to warm to room temperature while still sealed. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would introduce water.[11]
-
Inert Gas Blanket: After taking what you need, flush the vial headspace with a gentle stream of dry nitrogen or argon before resealing tightly.
-
Seal and Store: Wrap the cap junction with paraffin film for an extra barrier against moisture and air, then place it in the recommended cold, dark environment.
Q3: Could impurities from the synthesis be causing polymerization, and how can I purify the monomer if needed?
Absolutely. The standard synthesis of N-substituted maleimides involves a two-step reaction from maleic anhydride and a primary amine (in this case, dodecylamine), followed by cyclodehydration.[1][2][12]
Common Polymerization-Inducing Impurities:
-
Unreacted Dodecylamine: A primary amine is a potent nucleophile that can readily initiate anionic polymerization.
-
Water: Can hydrolyze the maleimide ring or act as a source of hydroxide ions.
-
Maleamic Acid: The intermediate formed in the first step. While less reactive, its presence indicates an incomplete reaction and potential for other impurities.
If you suspect purity issues or if the material is old, purification via recrystallization is recommended.
Figure 2. Workflow from synthesis to a purified, stable monomer.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent system in which the monomer is soluble at high temperatures but poorly soluble at low temperatures. A non-polar solvent like hexane or a mixed system like ethanol/water is a good starting point.
-
Dissolution: Gently heat the solvent and dissolve the minimum amount of crude monomer required to form a saturated solution. Do not overheat, as this can induce thermal polymerization.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a quick hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer it to a 4°C refrigerator or an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under a vacuum at a low temperature.
-
Storage: Immediately transfer the pure, dry product to a clean, amber vial and store it under an inert atmosphere at -20°C.
Q4: What precautions should I take during my experiment to prevent polymerization in solution?
Preventing polymerization in solution requires careful control of the experimental environment.
Key Experimental Best Practices:
-
Use High-Purity Solvents: Solvents should be anhydrous and free of amine or other nucleophilic impurities. For reactions sensitive to radicals, degassing the solvent is critical.
-
Solvent Degassing Protocol: To remove dissolved oxygen, use one of the following methods:
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle at least three times.[13]
-
Inert Gas Sparging: Bubble a fine stream of dry nitrogen or argon through the solvent for at least 30-60 minutes immediately before use.
-
-
Control Reaction Temperature: Avoid unnecessarily high temperatures. If heating is required, do so under an inert atmosphere and for the minimum time necessary. Monitor the reaction closely for any unexpected viscosity changes.
-
pH Control: Avoid strongly basic conditions (pH > 7.5) unless anionic polymerization is the desired outcome. The maleimide group can also undergo hydrolysis at high pH.[11]
-
Consider Using an Inhibitor: If the experimental conditions are harsh (e.g., elevated temperatures for a prolonged period), consider adding a free-radical inhibitor to the reaction mixture, provided it does not interfere with your desired reaction.
| Inhibitor | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 100-200 ppm | Phenolic antioxidant, acts as a radical scavenger. |
| Hydroquinone (HQ) | 100-200 ppm | Excellent radical scavenger, often used in commercial monomers.[14] |
| Phenothiazine (PTZ) | 200-500 ppm | Highly effective at elevated temperatures. |
Note: If your goal is to perform a controlled polymerization later, these inhibitors must be removed, typically by passing the monomer solution through a column of activated basic alumina.
By diligently applying these principles of proper storage, handling, purification, and experimental control, you can effectively prevent the premature polymerization of this compound and ensure the reliability of your research.
References
- Okano, M., et al. (2000). Asymmetric anionic polymerization of maleimides bearing bulky substituents. Journal of Polymer Science Part A: Polymer Chemistry, 38, 310–320.
- Hagiwara, T., et al. Anionic polymerization of N-substituted maleimide. 4. "Living" characteristics of anionic polymerization of N-phenylmaleimide. Macromolecules.
- Okano, M., et al. Asymmetric Anionic Polymerization of N-Substituted Maleimides with n-Butyllithium−Methylene-Bridged 2,2-Bis(oxazoline) Complexes. Macromolecules.
- Fujita, T., et al. (1988). Free-Radical Polymerization of Maleimide Derivatives in the Presence of Chiral Substances. Journal of Macromolecular Science: Part A - Chemistry, 25(3), 327-340.
- Matsumoto, A., et al. Radical polymerization of N-(alkyl-substituted phenyl)maleimides: synthesis of thermally stable polymers soluble in nonpolar solvents. Macromolecules.
- Okano, M., et al. Asymmetric Anionic Polymerization of N-Substituted Maleimides with n-Butyllithium−Methylene-Bridged 2,2-Bis(oxazoline) Complexes. Macromolecules.
- Okano, M., et al. Asymmetric Anionic Polymerization of N-Substituted Maleimides with n-Butyllithium−Methylene-Bridged 2,2-Bis(oxazoline) Complexes. OUCI Repository.
- Fujita, T., et al. (2006). Free-Radical Polymerization of Maleimide Derivatives in the Presence of Chiral Substances. Journal of Macromolecular Science: Part A - Chemistry, 25(3).
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Ethylmaleimide, 99+%. Retrieved from [Link]
- Guo, W., et al. (2024). Free radical copolymerization of 1,3-cyclooctadiene with maleic anhydride or N-substituted maleimides. RSC Publishing.
- Guo, W., et al. (2024). Free radical copolymerization of 1,3-cyclooctadiene with maleic anhydride or N-substituted maleimides. RSC Publishing.
-
ResearchGate. (2025). Inhibition of Polymerization of Poly-bis-maleimides in Solution. Retrieved from [Link]
-
PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Retrieved from [Link]
- Clark, S.C., et al. (2003).
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrrole-2,5-dione, 1-dodecyl-. PubChem Compound Database. Retrieved from [Link]
- Tedeschi, T., et al. (2015). Exploiting Protected Maleimides to Modify Oligonucleotides, Peptides and Peptide Nucleic Acids. Molecules, 20(4), 6933–6955.
- Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
-
ResearchGate. (2023). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this? Retrieved from [Link]
- Patel, M.H. (n.d.).
- Patel, M.H. (n.d.). A review on preparation method for different maleimide units, their homo and co-polymers. JETIR.
-
ResearchGate. (2025). Anionic polymerization of N-substituted maleimide with achiral and chiral amines as an initiator. Retrieved from [Link]
-
Frontiers. (n.d.). Perfluoropolyalkylether Maleimides for Protection From Oxygen Inhibition and Surface Modification of Photoinitiator-Free UV-Cured Polymers. Retrieved from [Link]
- Kashash, D.R., et al. (2025). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A, 8(6), 1001-1013.
- Gao, H.J., & Jin, Z.H. (2014). Synthesis and Radical Polymerizations of N-Substituted Maleimide Bearing Two Olefinic Groups.
-
ResearchGate. (2025). Study of stability of high-temperature polyimides using TG/MS technique. Retrieved from [Link]
- Fetters, L.J., et al. (n.d.).
- Patel, M.H. (n.d.).
- Fijałek, Z., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
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ResearchGate. (n.d.). Dodecyl Methacrylate Polymerization under Nanoconfinement: Reactivity and Resulting Properties. Retrieved from [Link]
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- 11. documents.thermofisher.com [documents.thermofisher.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of 1-Dodecyl-pyrrole-2,5-dione
Welcome to the technical support center for 1-dodecyl-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its use in synthesis and bioconjugation. Here, we dissect potential issues, explain the underlying chemical principles, and provide actionable, field-proven protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My thiol-maleimide conjugation yield is unexpectedly low. What could be the primary cause?
A1: A common culprit for low conjugation yields is the premature hydrolysis of the maleimide ring of this compound. The maleimide moiety is susceptible to ring-opening in aqueous solutions, especially under neutral to high pH conditions, forming an unreactive maleamic acid derivative.[1]
-
Causality: The electrophilicity of the carbon-carbon double bond in the maleimide ring, which is crucial for the Michael addition reaction with thiols, is significantly diminished upon hydrolytic ring-opening. This hydrolysis reaction is catalyzed by hydroxide ions, and its rate increases with pH.[2]
-
Troubleshooting Protocol:
-
pH Control: Maintain the reaction pH in the range of 6.5-7.5. This range is a compromise between favoring the reactive thiolate anion and minimizing both maleimide hydrolysis and competing reactions with amines.[1][3]
-
Fresh Reagents: Prepare aqueous solutions of this compound immediately before use. Avoid storing it in aqueous buffers.[1] For compounds with poor aqueous solubility, consider using a minimal amount of a compatible organic co-solvent like DMSO or DMF.[4]
-
Reaction Time: While the thiol-maleimide reaction is generally fast, monitor the reaction progress to avoid excessively long reaction times that allow for more significant hydrolysis.
-
Q2: I've successfully formed my conjugate, but it appears to be unstable and dissociates over time. What is happening and how can I prevent this?
A2: The instability you are observing is likely due to a retro-Michael reaction. The thioether bond formed in the thiosuccinimide product is potentially reversible, leading to the release of the conjugated molecule.[3][5] This is a critical concern, particularly for applications like antibody-drug conjugates (ADCs) where payload stability is paramount.
-
Causality: The retro-Michael reaction is an equilibrium process. The stability of the thiosuccinimide linkage can be influenced by factors such as the local chemical environment and the structure of the reactants.
-
Stabilization Strategy: Post-Conjugation Hydrolysis A key strategy to prevent the retro-Michael reaction is to intentionally hydrolyze the succinimide ring to the more stable succinamic acid thioether after conjugation is complete.[1][5]
Protocol for Post-Conjugation Hydrolysis:
-
After the initial conjugation reaction, raise the pH of the reaction mixture to ~9.0.
-
Incubate the mixture at room temperature for 1-2 hours.
-
Monitor the ring-opening by analytical methods such as HPLC or mass spectrometry.
-
Once the conversion to the ring-opened form is complete, readjust the pH to your desired range for purification and storage.
-
Rationale: The ring-opened succinamic acid form is significantly less prone to the retro-Michael reaction, thus providing a more stable conjugate.
-
Q3: During a reaction at elevated temperatures, I'm observing the formation of an insoluble, polymeric material. What is this side reaction?
A3: You are likely encountering the homopolymerization of this compound. Maleimides can undergo self-polymerization, particularly at higher temperatures, through a free-radical mechanism.[6][7]
-
Causality: The carbon-carbon double bond of the maleimide can react with other maleimide molecules to form long polymer chains. This process can be initiated by heat or the presence of radical initiators.[6]
-
Troubleshooting and Prevention:
-
Temperature Control: Whenever possible, conduct reactions at the lowest effective temperature.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can sometimes promote radical formation.
-
Radical Inhibitors: For reactions that must be performed at high temperatures, the addition of a radical scavenger, such as hydroquinone, can inhibit homopolymerization.[6]
-
Q4: My reaction mixture contains a significant amount of a byproduct that appears to be an adduct with my amine-containing buffer. Is this expected?
A4: Yes, this is a known side reaction. At pH values above 7.5, primary and secondary amines can act as nucleophiles and compete with thiols in a Michael addition reaction with the maleimide double bond.[1]
-
Causality: The reactivity of amines towards maleimides increases with pH as the amine becomes deprotonated and more nucleophilic. While the reaction with thiols is significantly faster at neutral pH, the reaction with amines becomes more competitive as the pH rises.[1]
-
Mitigation Strategies:
-
Strict pH Control: As mentioned previously, maintaining a pH of 6.5-7.5 is crucial for thiol selectivity.
-
Buffer Selection: Avoid using buffers containing primary or secondary amines (e.g., Tris) if possible. Opt for non-nucleophilic buffers like phosphate, HEPES, or MOPS.
-
Stoichiometry: Use a controlled molar ratio of the maleimide to the thiol to minimize the availability of unreacted maleimide that could react with other nucleophiles.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key reactions discussed:
Caption: Key reaction pathways of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues.
Caption: A step-by-step troubleshooting guide.
Summary of Reaction Conditions
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| pH | 6.5 - 7.5 | Optimal for selective thiol reaction.[1][3] | <6.5: Slow reaction rate. >7.5: Increased hydrolysis and amine side reactions.[1] |
| Temperature | As low as feasible | Minimizes homopolymerization. | High temperatures can induce polymerization.[6][7] |
| Solvent | Aqueous buffer (non-amine) | Mimics biological conditions. | Use of amine buffers can lead to side products. |
| Reagents | Freshly prepared maleimide | Avoids pre-reaction hydrolysis. | Stored aqueous solutions will hydrolyze over time.[1] |
| Atmosphere | Inert (N₂ or Ar) | Reduces oxidation of thiols and potential radical formation. | Oxygen can lead to disulfide bond formation in thiols. |
References
-
Machida, M., Machida, M. I., & Kanaoka, Y. (1977). Hydrolysis of N-Substituted Maleimides: Stability of Fluorescence Thiol Reagents in Aqueous Media. Chemical and Pharmaceutical Bulletin, 25(10), 2739-2743. Available at: [Link]
- Katritzky, A. R., Yao, J., Qi, M., Zhou, Y., & Davis, S. (1998). Ring opening reactions of succinimides. Heterocycles, 48(12), 2677-2691.
-
Lu, D., et al. (2023). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. MedChemComm, 14(10), 1895-1902. Available at: [Link]
-
Grout, R. J., & Grout, P. J. (1984). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (8), 1311-1314. Available at: [Link]
-
Zheng, K., et al. (2019). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences, 108(3), 1155-1162. Available at: [Link]
-
Jones, M. W., et al. (2019). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Available at: [Link]
-
MDPI. (2019). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 24(19), 3594. Available at: [Link]
-
PharmiWeb.com. (2022). Drawbacks of the thiol-maleimide reaction. Available at: [Link]
-
Research Square. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Preprint. Available at: [Link]
-
MDPI. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. Polymers, 15(5), 1172. Available at: [Link]
-
Park, K. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. Available at: [Link]
-
ResearchGate. (2023). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this? Available at: [Link]
-
Bio-Techne. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Available at: [Link]
-
Taylor & Francis Online. (2008). Synthesis on N-Alkylated Maleimides. Synthetic Communications, 38(19), 3247-3254. Available at: [Link]
-
NIH. (2021). Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage? Polymers, 13(8), 1259. Available at: [Link]
-
ResearchGate. Synthesis and polymerization of a new type n-substituted maleimide with flexible side chain ester-group. Available at: [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network | MDPI [mdpi.com]
- 7. Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of N-dodecylmaleimide
Welcome to the technical support center for N-dodecylmaleimide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of N-dodecylmaleimide in their experimental workflows. N-dodecylmaleimide's hydrophobic dodecyl chain presents significant solubility hurdles in aqueous media, which can impact its utility in bioconjugation and other applications.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, offering scientifically grounded solutions and detailed protocols.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of N-dodecylmaleimide.
Q1: Why is N-dodecylmaleimide poorly soluble in water?
A1: N-dodecylmaleimide possesses a long, nonpolar dodecyl (C12) alkyl chain, which is inherently hydrophobic ("water-hating").[3][4] This substantial hydrophobic portion of the molecule dominates its overall character, leading to very low solubility in polar solvents like water. The maleimide group itself is polar, but its contribution is insufficient to overcome the hydrophobicity of the long alkyl chain.
Q2: What is the approximate aqueous solubility of N-dodecylmaleimide?
Q3: Can I dissolve N-dodecylmaleimide in an organic solvent first and then dilute it into my aqueous buffer?
A3: This is a common strategy, but it must be approached with caution. While N-dodecylmaleimide is soluble in many organic solvents like DMSO, DMF, ethanol, and acetone, simply diluting this stock solution into an aqueous buffer can lead to precipitation of the compound if the final concentration of the organic solvent is not sufficient to maintain solubility.[6][7] This can result in an inaccurate final concentration and potential interference from the precipitated compound in your experiment.
Q4: Are there any safety precautions I should be aware of when handling N-dodecylmaleimide and the recommended solvents?
A4: Yes. N-dodecylmaleimide, like other maleimides, can be irritating to the skin, eyes, and respiratory tract.[8] It is recommended to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents mentioned, such as DMSO and DMF, can also carry their own hazards and may facilitate the absorption of other chemicals through the skin. Always consult the Safety Data Sheet (SDS) for N-dodecylmaleimide and any solvents used.
II. Troubleshooting Guides: Step-by-Step Solubilization Protocols
For researchers facing persistent solubility challenges, the following detailed guides provide experimentally validated methods to increase the aqueous concentration of N-dodecylmaleimide.
Guide 1: Co-solvent Systems
The use of water-miscible organic solvents, or co-solvents, is a primary strategy to increase the solubility of hydrophobic compounds.[9][10] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for nonpolar molecules.[11][12]
Scientific Rationale
Co-solvents decrease the interfacial tension between the hydrophobic solute and the aqueous solution.[10] By disrupting the hydrogen bonding network of water, they create a microenvironment that can more readily accommodate the nonpolar dodecyl chain of N-dodecylmaleimide.
Recommended Co-solvents and Working Concentrations
| Co-solvent | Typical Starting Concentration (% v/v) | Maximum Recommended Concentration (% v/v) | Considerations |
| Dimethyl Sulfoxide (DMSO) | 5-10% | < 20% | Can be toxic to some cell lines at higher concentrations. May interfere with certain enzymatic assays. |
| N,N-Dimethylformamide (DMF) | 5-10% | < 15% | Higher toxicity than DMSO. Use with caution. |
| Ethanol | 10-20% | < 30% | Can cause protein denaturation at higher concentrations. |
| Propylene Glycol | 10-20% | < 40% | Generally well-tolerated in many biological systems. |
Experimental Protocol
-
Prepare a Concentrated Stock Solution: Dissolve N-dodecylmaleimide in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-100 mM). Gentle warming or sonication may be required to fully dissolve the compound.
-
Prepare the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, TRIS) at the final working concentration.
-
Titrate the Stock Solution: While vigorously vortexing or stirring the aqueous buffer, slowly add the concentrated stock solution dropwise to the buffer.
-
Monitor for Precipitation: Visually inspect the solution for any signs of cloudiness or precipitation. If precipitation occurs, the solubility limit in that co-solvent/buffer mixture has been exceeded.
-
Final Concentration Adjustment: Adjust the volume of the stock solution added to achieve the desired final concentration of N-dodecylmaleimide, ensuring the final co-solvent concentration remains within the recommended limits.
Co-solvent method workflow.
Guide 2: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[13][14] These micelles have a hydrophobic core that can encapsulate nonpolar molecules like N-dodecylmaleimide, effectively solubilizing them in the aqueous phase.[15][16]
Scientific Rationale
The hydrophobic dodecyl tail of N-dodecylmaleimide partitions into the hydrophobic core of the surfactant micelles, while the hydrophilic maleimide headgroup may orient towards the aqueous phase. This encapsulation shields the hydrophobic portion from the water, leading to a thermodynamically stable solution.[13]
Recommended Surfactants
| Surfactant | Type | Typical Working Concentration | Considerations |
| Polysorbate 20 (Tween 20) | Non-ionic | 0.05 - 0.5% (w/v) | Commonly used in biological assays, generally low toxicity. |
| Polysorbate 80 (Tween 80) | Non-ionic | 0.05 - 0.5% (w/v) | Similar to Tween 20, may be more effective for certain compounds. |
| Triton X-100 | Non-ionic | 0.1 - 1.0% (w/v) | Can interfere with UV-Vis measurements due to its aromatic ring. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1.0% (w/v) | A strong denaturant for proteins. Use is limited to applications where protein structure is not critical. |
Experimental Protocol
-
Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.
-
Add N-dodecylmaleimide: Add solid N-dodecylmaleimide directly to the surfactant solution.
-
Facilitate Solubilization: Stir the mixture vigorously for an extended period (1-2 hours). Gentle heating (30-40°C) or sonication can accelerate the process.
-
Remove Undissolved Compound: After solubilization, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved material.
-
Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized N-dodecylmaleimide. The concentration can be determined spectrophotometrically if a standard curve is available.
Surfactant-mediated solubilization workflow.
Guide 3: Cyclodextrin-Based Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate hydrophobic "guest" molecules, like N-dodecylmaleimide, forming water-soluble inclusion complexes.[19]
Scientific Rationale
The hydrophobic dodecyl chain of N-dodecylmaleimide can fit into the nonpolar cavity of the cyclodextrin molecule, while the hydrophilic outer surface of the cyclodextrin ensures the entire complex remains soluble in water.[17] This method is often used in pharmaceutical formulations to improve drug solubility and bioavailability.[20]
Recommended Cyclodextrins
| Cyclodextrin | Cavity Size | Suitability |
| β-Cyclodextrin (β-CD) | Intermediate | Often suitable for molecules with linear alkyl chains. Limited water solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Intermediate | A chemically modified version of β-CD with significantly higher aqueous solubility, making it a preferred choice. |
| γ-Cyclodextrin (γ-CD) | Large | May be suitable if the entire N-dodecylmaleimide molecule needs to be encapsulated. |
Experimental Protocol
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (HP-β-CD is recommended for its higher solubility) in the desired aqueous buffer to create a concentrated solution (e.g., 10-20% w/v).
-
Add N-dodecylmaleimide: Add an excess of solid N-dodecylmaleimide to the cyclodextrin solution.
-
Equilibrate the Mixture: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Remove Undissolved Compound: Filter the solution through a 0.22 µm syringe filter to remove any remaining solid N-dodecylmaleimide.
-
Determine Concentration: The concentration of the solubilized N-dodecylmaleimide in the filtrate can be determined using an appropriate analytical method, such as HPLC or by UV-Vis spectrophotometry against a standard curve prepared in the same cyclodextrin solution.
III. Concluding Remarks
The poor aqueous solubility of N-dodecylmaleimide is a significant but surmountable challenge. The choice of solubilization method will depend on the specific requirements of your experiment, including the tolerance of your system to co-solvents or surfactants and the desired final concentration. We recommend starting with the co-solvent method using DMSO due to its simplicity and effectiveness. If this is not suitable for your application, surfactant-mediated solubilization or the use of cyclodextrins offer robust alternatives. Always perform small-scale pilot experiments to determine the optimal conditions for your specific application before proceeding to larger-scale experiments.
IV. References
-
WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
-
Pinnamaneni, S., et al. (2002). Pharmazie, 57(5): 291-300.
-
Industrial & Engineering Chemistry Research. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications.
-
Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?
-
Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
-
NIH. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
-
JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
-
PMC - PubMed Central - NIH. Solubilization of Hydrophobic Dyes in Surfactant Solutions.
-
JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12):19-21.
-
ChemNet. N-Dodecyl maleimide.
-
PMC - NIH. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.
-
PubChem - NIH. N-Dodecylacrylamide | C15H29NO | CID 73929.
-
BroadPharm. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
-
MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
-
PMC - PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
-
MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.
-
SciELO. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
-
PrepChem.com. Synthesis of N-dodecyl maleimide.
-
PubMed. (2019, January 2). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology.
-
Sigma-Aldrich. n-Dodecyl b-D -maltoside (D4641) - Product Information Sheet.
-
MDPI. Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers.
-
Ingenta Connect. (2025, August 6). Nimesulide Apparent Solubility Enhancement with Natural Cyclodextrins and their Polymers.
-
ResearchGate. (2025, August 6). (PDF) Soluble Polyimides Bearing Long-Chain Alkyl Groups on Their Side Chain via Polymer Reaction.
-
ResearchGate. (2025, October 13). (PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.
-
ResearchGate. (2025, October 16). (PDF) Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
-
PubChem - NIH. Glutarimide, N-dodecyl- | C17H31NO2 | CID 18184030.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems.
-
PubChem - NIH. Npc189226 | C12H25 | CID 5359624.
-
ResearchGate. (2025, August 6). Synthesis on N-Alkylated Maleimides.
-
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Hydrolysis of some N-alkylmaleimides.
-
ResearchGate. (2025, August 10). Solubility of N-(9-fluorenylmethoxycarbonyloxy)-succinimide in several aqueous co-solvent solutions revisited: Solvent effect, preferential solvation and dissolution and transfer properties.
-
PubMed. Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems.
-
ResearchGate. Solubility behavior of polyimides in different organic solvents.
-
PMC - PubMed Central. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
-
PMC - NIH. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
-
PubChem. N-Phenylmaleimide | C10H7NO2 | CID 13662.
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Dodecyl maleimide | 17616-03-4 [chemnet.com]
- 4. Npc189226 | C12H25 | CID 5359624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
storage and handling recommendations for 1-dodecyl-pyrrole-2,5-dione
This guide provides comprehensive storage and handling recommendations for 1-dodecyl-pyrrole-2,5-dione (CAS: 17616-03-4), a long-chain N-alkyl maleimide commonly utilized in bioconjugation, surface modification, and polymer synthesis. Adherence to these protocols is critical for ensuring compound integrity, experimental reproducibility, and operator safety.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the storage, handling, and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
To ensure maximum stability and prevent degradation, this compound should be stored at 2-8°C (36-46°F) . It is imperative to keep the compound in a tightly sealed container to protect it from moisture.[1] The vial should be stored in a dry, well-ventilated area and protected from light, as the maleimide group can be light-sensitive.[1] For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to minimize oxidation.
Q2: I need to make a stock solution. What solvent should I use and how should I store it?
Due to the susceptibility of the maleimide group to hydrolysis, preparing aqueous stock solutions for long-term storage is strongly discouraged. For stock solutions, use an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. When needed, an aliquot can be thawed and diluted into the appropriate aqueous reaction buffer immediately before use.
Q3: Is this compound hazardous? What personal protective equipment (PPE) is required?
Yes, this compound is classified as hazardous. It is harmful if swallowed, may cause skin irritation, and can cause serious eye irritation.[2] Therefore, strict adherence to safety protocols is essential. Always handle this compound inside a chemical fume hood. The following PPE must be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory.
-
Lab Coat: A standard laboratory coat should be worn. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
Q4: My compound has changed color during storage. Can I still use it?
A darkening in color can indicate degradation or polymerization.[3] The suitability for use depends on the specific application. For sensitive applications like bioconjugation, where purity is paramount, using a discolored batch is not recommended as it may lead to inconsistent results and low yields. For less sensitive applications, a small-scale pilot experiment may be warranted to test its efficacy. However, for best results, it is always advisable to use a fresh, properly stored reagent.
Q5: What is the primary route of degradation for this compound?
The maleimide functional group is an electrophilic Michael acceptor and is susceptible to hydrolysis, especially under neutral to basic aqueous conditions (pH > 7.5). The double bond of the maleimide ring can be attacked by water, leading to the opening of the pyrrole ring to form a maleamic acid derivative, which is unreactive towards thiols. This hydrolysis is a primary concern for the stability of the compound in aqueous buffers.
Section 2: Data & Summaries
Table 1: Storage and Handling Summary
| Parameter | Recommendation | Rationale | Source |
| Storage Temperature | 2-8°C | Minimizes degradation and potential polymerization. | [1][2] |
| Atmosphere | Store under inert gas (Argon/Nitrogen) | Prevents oxidation and moisture-driven degradation. | |
| Light Exposure | Protect from light | The maleimide group can be light-sensitive. | [1] |
| Container | Tightly sealed, opaque vial | Prevents exposure to moisture and light. | [1] |
| Handling Location | Chemical fume hood | Prevents inhalation of dust or vapors. | |
| Personal Protective Equipment | Nitrile gloves, safety goggles, lab coat | Protects against skin/eye irritation and ingestion. |
Table 2: Predicted Solubility Profile
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High (Polar, Protic) | Insoluble | The long, nonpolar dodecyl chain dominates, making the molecule hydrophobic. |
| Methanol / Ethanol | High (Polar, Protic) | Sparingly Soluble | The polar alcohol can interact with the maleimide head, but the long alkyl tail limits solubility. |
| Acetonitrile | Medium (Polar, Aprotic) | Moderately Soluble | Offers a balance of polarity to solvate the maleimide group without being repelled by the alkyl chain. |
| DMSO / DMF | High (Polar, Aprotic) | Soluble | Good general solvents for many organic compounds; can solvate both polar and nonpolar portions. |
| Dichloromethane / Chloroform | Low (Nonpolar) | Highly Soluble | The nonpolar nature of the solvent readily dissolves the long dodecyl alkyl chain. |
| Hexane / Heptane | Low (Nonpolar) | Soluble | "Like dissolves like" principle; the nonpolar solvent is ideal for the long alkyl chain. |
Note: This solubility profile is predicted based on the chemical structure. It is always recommended to test solubility on a small scale before preparing larger solutions.
Section 3: Experimental Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, particularly in the context of bioconjugation with thiol-containing molecules (e.g., cysteine residues in proteins).
Workflow for Handling and Use
Caption: Workflow for this compound from receipt to use.
Problem 1: Low or No Yield of the Desired Conjugate
-
Potential Cause A: Hydrolysis of the Maleimide Reagent. The maleimide ring is susceptible to opening in aqueous solutions, rendering it inactive.
-
Troubleshooting Steps:
-
Check Reagent Age & Storage: Ensure your stock of this compound is fresh and has been stored correctly.
-
Use Anhydrous Stock Solutions: As a best practice, always dissolve the maleimide in an anhydrous solvent like DMSO or DMF to create a concentrated stock.
-
Immediate Use: Dilute the stock solution into your aqueous reaction buffer immediately before adding it to your protein or other target molecules. Do not let the maleimide sit in the aqueous buffer for extended periods before the reaction.
-
-
-
Potential Cause B: Incorrect Reaction pH. The thiol-maleimide reaction is highly pH-dependent.
-
Troubleshooting Steps:
-
Verify Buffer pH: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5 . At this pH, the thiol group is sufficiently nucleophilic to react efficiently, while competing reactions, such as the hydrolysis of the maleimide and reaction with amines, are minimized.
-
Buffer Choice: Phosphate-buffered saline (PBS) or HEPES buffers within this pH range are excellent choices.
-
-
Problem 2: Conjugate is Unstable and Degrades Over Time
-
Potential Cause: Retro-Michael Reaction. The thiosuccinimide bond formed between the maleimide and a thiol is potentially reversible. This "retro-Michael" reaction can lead to the dissociation of your conjugate, especially in the presence of other thiols (e.g., glutathione in vivo).
-
Troubleshooting & Optimization:
-
Post-conjugation Hydrolysis: After the conjugation reaction is complete and the product is purified, you can intentionally hydrolyze the succinimide ring to form a stable succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction.
-
Protocol for Stabilization: Adjust the pH of the purified conjugate solution to 8.5-9.0 and incubate at room temperature or 37°C. Monitor the reaction by mass spectrometry; a successful hydrolysis will result in a mass increase of 18 Da. Once complete, re-neutralize the solution for storage.
-
-
References
- Sigma-Aldrich, Safety Data Sheet for 1-Dodecyl-1H-pyrrole-2,5-dione.
- Fisher Scientific, Safety Data Sheet for Pyrrole.
- Shen, B. et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology. (Specific URL not available from search results, general reference to the concept)
Sources
Technical Support Center: Scaling Up the Production of 1-Dodecyl-pyrrole-2,5-dione
Welcome to the technical support center for the synthesis and scale-up of 1-dodecyl-pyrrole-2,5-dione, also known as N-dodecylmaleimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and efficient production.
Introduction
This compound is a valuable compound, often utilized in bioconjugation and material science due to the reactivity of the maleimide group towards thiols.[1][2] The synthesis typically involves the reaction of maleic anhydride with 1-dodecylamine to form an intermediate N-dodecylmaleamic acid, which is subsequently cyclized via dehydration to yield the final product.[3][4] While the synthesis is straightforward on a lab scale, scaling up production presents unique challenges that require careful consideration of reaction conditions, purification methods, and potential side reactions.
Core Synthesis Pathway
The primary route for synthesizing this compound is a two-step process.[3][5] First, maleic anhydride reacts with 1-dodecylamine, typically in a solvent like diethyl ether or acetone at temperatures ranging from 0°C to room temperature, to form N-dodecylmaleamic acid.[3][4] The second step involves the cyclodehydration of this intermediate, often achieved by heating in the presence of a dehydrating agent such as acetic anhydride with sodium acetate or p-toluenesulfonic acid in a solvent like toluene.[3][5][6]
Caption: General two-step synthesis of this compound.
Troubleshooting Guide for Scale-Up
Scaling up the synthesis of this compound can introduce issues not observed at the bench scale. This section addresses common problems in a question-and-answer format.
Question: My reaction yield is significantly lower upon scale-up. What are the likely causes?
Answer: A decrease in yield during scale-up can be attributed to several factors, primarily related to mass and heat transfer limitations.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Mixing | In larger reactors, achieving homogeneous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions. | - Optimize Agitation: Increase the stirring speed or use a more efficient agitator (e.g., anchor or turbine stirrer). - Baffling: Ensure the reactor is properly baffled to improve mixing and prevent vortex formation. |
| Poor Heat Transfer | The acylation reaction (Step 1) is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to temperature spikes that favor side product formation. | - Controlled Addition: Add the 1-dodecylamine solution slowly to the maleic anhydride solution to manage the exotherm. - Jacketed Reactor: Utilize a reactor with a cooling jacket and a reliable temperature control system. |
| Incomplete Dehydration | The cyclization step requires the efficient removal of water. If water is not effectively removed, the equilibrium will not favor product formation, and the intermediate maleamic acid may remain. | - Azeotropic Distillation: When using a solvent like toluene, employ a Dean-Stark trap to continuously remove water. - Effective Dehydrating Agent: Ensure the molar ratio of the dehydrating agent (e.g., acetic anhydride) is sufficient for the scaled-up reaction. |
| Side Reactions | At elevated temperatures, maleimides can undergo polymerization or other degradation reactions. The longer reaction times often associated with scale-up can exacerbate these issues. | - Optimize Temperature and Time: Carefully control the reaction temperature and monitor the reaction progress (e.g., by TLC or HPLC) to avoid prolonged heating after completion. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Question: I am observing significant amounts of impurities in my final product. How can I improve the purity?
Answer: Impurities often arise from unreacted starting materials, the intermediate maleamic acid, or byproducts from side reactions. Purification strategies need to be adapted for larger quantities.
| Potential Impurity | Identification | Purification Strategy |
| Unreacted Maleic Anhydride | Can be detected by IR (anhydride C=O stretches) or NMR spectroscopy. | - Aqueous Wash: Maleic anhydride can be hydrolyzed to maleic acid with a cold water wash, which can then be removed. |
| N-Dodecylmaleamic Acid | This is the primary intermediate. Its presence indicates incomplete cyclization. | - Optimize Dehydration: Re-evaluate the dehydration step (see above). - Recrystallization: This impurity can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes). |
| Polymeric Byproducts | High molecular weight species, often appearing as an insoluble residue. | - Filtration: Filter the crude product solution to remove insoluble polymers. - Solvent Selection: Choose a recrystallization solvent in which the desired product is soluble but the polymer is not. |
| Organic Acid Impurities | These can be difficult to remove by distillation due to similar boiling points.[7] | - Cooling Precipitation: Cooling the N-substituted maleimide solution to 50-60°C can precipitate organic acid impurities as a solid.[7] - Silica Gel Chromatography: For high-purity requirements, column chromatography using a non-polar solvent can be effective.[8] |
Frequently Asked Questions (FAQs)
1. What is the optimal solvent for each step of the synthesis?
-
Step 1 (Acylation): Aprotic solvents like diethyl ether or acetone are commonly used.[3] Acetone is often preferred for scale-up due to its higher boiling point and better solubility of the starting materials.
-
Step 2 (Cyclodehydration): Toluene is a good choice as it allows for azeotropic removal of water using a Dean-Stark apparatus.[3] Acetic anhydride can also serve as both the dehydrating agent and the solvent.[5][6]
2. How critical is the reaction temperature at each stage?
-
Step 1: This step is exothermic. It is crucial to maintain a low temperature (0-25°C) to prevent the formation of byproducts.
-
Step 2: The dehydration step requires elevated temperatures, typically refluxing in toluene (around 110°C) or heating in acetic anhydride. However, prolonged exposure to high temperatures can lead to product degradation.
3. Are there alternative methods for the N-alkylation of maleimide?
Yes, other methods exist, though the reaction of maleic anhydride with a primary amine is the most common for this specific product. Alternative strategies for N-alkylation of imides in general include:
-
Mitsunobu Reaction: This involves reacting the imide with an alcohol (dodecanol in this case) in the presence of a phosphine and an azodicarboxylate.[4][9]
-
Alkylation with Alkyl Halides: This involves deprotonating the imide with a base followed by reaction with an alkyl halide (e.g., 1-bromododecane).[10] This method is more common for other imides and may be less direct for this target molecule.
4. What are the key safety considerations when scaling up this synthesis?
-
Maleic Anhydride: It is corrosive and a respiratory irritant. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE).
-
1-Dodecylamine: It is a corrosive and skin irritant. Avoid direct contact.
-
Acetic Anhydride: It is corrosive and reacts exothermically with water.
-
Toluene: It is flammable and has associated health risks. Use in a fume hood and away from ignition sources.
-
Exothermic Reaction: The initial acylation step can generate significant heat. Ensure adequate cooling capacity and controlled addition of reagents to prevent a runaway reaction.
5. How can I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): This is a simple and effective way to monitor the disappearance of starting materials and the appearance of the intermediate and final product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the concentration of reactants and products over time.
-
Spectroscopy (NMR, IR): Periodic sampling and analysis by NMR or IR can confirm the formation of the intermediate (presence of carboxylic acid and amide peaks) and the final product (disappearance of these peaks and appearance of imide peaks).
Benchmark Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Modifications may be necessary based on the scale and available equipment.
Step 1: Synthesis of N-Dodecylmaleamic Acid
-
In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add maleic anhydride (1.0 equivalent) and a suitable solvent (e.g., acetone).
-
Cool the mixture to 0-5°C using the reactor's cooling jacket.
-
Dissolve 1-dodecylamine (1.0 equivalent) in the same solvent and add it to the addition funnel.
-
Add the 1-dodecylamine solution dropwise to the stirred maleic anhydride solution, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
The N-dodecylmaleamic acid often precipitates as a white solid. It can be isolated by filtration and washed with cold solvent.
Step 2: Cyclodehydration to this compound
-
To the reactor containing the N-dodecylmaleamic acid, add toluene and a catalytic amount of p-toluenesulfonic acid (or use acetic anhydride with sodium acetate).
-
Equip the reactor with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol or hexanes) to yield pure this compound.
Caption: A simplified troubleshooting workflow for scale-up issues.
References
- KR20180037796A - Purification method of n-substituted maleimide - Google Patents.
- KR102213649B1 - Method for purifying n-substituted maleimide - Google Patents.
-
Synthesis of N-dodecyl maleimide - PrepChem.com. Available at: [Link]
-
Synthesis on N-Alkylated Maleimides - ResearchGate. Available at: [Link]
-
A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents.
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - MDPI. Available at: [Link]
-
Synthesis of the maleimide derivative 1: (a) 1-dodecylamine, ZnBr2,... - ResearchGate. Available at: [Link]
-
Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed. Available at: [Link]
-
N-Phenylmaleimide - Organic Syntheses Procedure. Available at: [Link]
-
1H-Pyrrole-2,5-dione, 1-dodecyl- - Substance Details - SRS | US EPA. Available at: [Link]
-
ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. | Request PDF - ResearchGate. Available at: [Link]
-
Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
- US3274211A - N-alkylation of amides and imides - Google Patents.
-
Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Available at: [Link]
-
Synthesis on N-Alkylated Maleimides - OUCI. Available at: [Link]
-
Mechanochemical N-alkylation of imides - OUCI. Available at: [Link]
-
Synthesis of maleimides - Organic Chemistry Portal. Available at: [Link]
-
1H-Pyrrole-2,5-dione, 1-dodecyl- | C16H27NO2 - PubChem - NIH. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech. Available at: [Link]
-
Problematic N-Alkylation : r/chemistry - Reddit. Available at: [Link]
-
On the use of water as a solvent - simple and short one- step synthesis of maleimides - Arkivoc. Available at: [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]
-
This compound CAS#: 17616-03-4; ChemWhat Code: 167678. Available at: [Link]
-
Synthesis of Antiviral Drug Tecovirimat and Its Key Maleimide Intermediates Using Organocatalytic Mumm Rearrangement at Ambient Conditions - MDPI. Available at: [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale - Radboud Repository. Available at: [Link]
-
Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. Available at: [Link]
-
Typical cycloaddition methods for the synthesis of pyrroles - ResearchGate. Available at: [Link]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. KR102213649B1 - Method for purifying n-substituted maleimide - Google Patents [patents.google.com]
- 8. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization of N-dodecylmaleimide Polymers
Welcome to the technical support center for N-dodecylmaleimide (NDM) polymers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing these unique polymers. The long alkyl side chain of poly(N-dodecylmaleimide), or poly(NDM), imparts distinct properties that can present challenges during analysis. This document provides troubleshooting advice and in-depth answers to common questions encountered in the lab.
Section 1: Solubility and Sample Preparation
Effective characterization begins with proper sample preparation, and for most analytical techniques, this means achieving complete dissolution of the polymer. The amphipathic nature of poly(NDM), with its nonpolar dodecyl chain and polar maleimide backbone, can make solvent selection non-trivial.
Frequently Asked Questions (FAQs): Solubility
Question: My poly(NDM) sample is not dissolving. What is the best solvent to use?
Answer: The principle of "like dissolves like" is a good starting point.[1] Poly(NDM) has both nonpolar (the C12 alkyl chain) and polar (the imide ring) components. Therefore, solvents that can accommodate both characteristics are often the most effective.
Commonly successful solvents for polyimides and polymers with long alkyl side chains include:
-
Tetrahydrofuran (THF)
-
Chloroform (CHCl₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
It is recommended to start with THF or chloroform. If solubility remains poor, gentle heating (e.g., 40-50 °C) and agitation (stirring or vortexing) can significantly improve dissolution kinetics.[1] Always ensure your polymer is fully dissolved to avoid issues in subsequent analyses, such as column clogging in chromatography.
Question: I've tried several solvents, but my polymer only swells or forms a gel. What does this indicate?
Answer: Swelling without complete dissolution often points to one of two issues:
-
Cross-linking: The polymer chains may be chemically linked, forming a network structure that can imbibe solvent but cannot dissolve.[1] This can be an unintentional result of the polymerization process.
-
Extremely High Molecular Weight: Polymers with exceptionally high molecular weight can become so entangled that dissolution is kinetically hindered, resulting in a gel-like state.
To troubleshoot, review your polymerization conditions for any potential cross-linking agents or reactions. If cross-linking is suspected, characterization may be limited to solid-state techniques (e.g., solid-state NMR, TGA).
Troubleshooting Guide: Dissolution Problems
| Symptom Observed | Possible Cause | Recommended Solution |
| Polymer remains a powder/solid in solvent. | Incorrect Solvent Choice: The solvent's polarity does not match the polymer. | Test a range of solvents with varying polarity (e.g., THF, Toluene, DMF).[2] |
| Polymer swells into a gel-like mass. | Partial Cross-linking or Very High MW: Chains are restricted and cannot fully separate. | Review synthesis protocol. Attempt dissolution in a better solvent at a higher temperature. If it persists, consider solid-state analysis. |
| Solution is cloudy or contains particulates. | Incomplete Dissolution or Aggregation: Not all polymer chains are solvated. | Increase dissolution time, apply gentle heat, and use sonication. Filter the solution through a 0.22 or 0.45 µm PTFE filter before analysis (especially for GPC/SEC). |
Workflow for Solvent Selection
Below is a logical workflow for identifying a suitable solvent for your poly(NDM) sample.
Caption: Decision tree for selecting an appropriate solvent.
Section 2: Molecular Weight Determination (GPC/SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for measuring a polymer's molecular weight distribution.[3][4] However, the unique structure of poly(NDM) can lead to analytical artifacts if the experiment is not set up correctly.
Frequently Asked Questions (FAQs): GPC/SEC Analysis
Question: My GPC chromatogram for poly(NDM) shows a very broad peak or multiple peaks. Is this normal?
Answer: While a broad peak can indicate a high polydispersity index (PDI), it can also be an artifact. Multiple, poorly resolved peaks may suggest aggregation or interaction with the column stationary phase. The long dodecyl chains can cause aggregation in semi-poor solvents, leading to species with a larger-than-actual hydrodynamic volume that elute earlier. Conversely, the polar imide groups can adsorb to the column packing material, causing peak tailing and delayed elution. Ensure your sample is fully dissolved and consider using a mobile phase that minimizes these secondary interactions, such as THF with a small amount of an additive like toluene if needed.
Question: The molecular weight values from my GPC seem incorrect when using polystyrene standards. Why is this happening?
Answer: This is a very common and important issue. GPC separates polymers based on their size in solution (hydrodynamic volume), not directly by molecular weight.[5] Calibration with polystyrene (PS) standards assumes that your unknown polymer has the same size-to-mass ratio as polystyrene in the same solvent.[6] Poly(NDM) is significantly stiffer and has a different chain conformation than flexible PS, meaning a poly(NDM) chain of a certain mass will have a different size than a PS chain of the same mass. This leads to inaccurate, relative molecular weight values.
For accurate, absolute molecular weight determination, you must use a multi-detector GPC/SEC system, particularly one equipped with a multi-angle light scattering (MALS) detector.[3][7] A MALS detector measures molecular weight directly, independent of elution time and calibration standards.[3]
Troubleshooting Guide: GPC/SEC Issues
| Symptom Observed | Possible Cause | Recommended Solution |
| No peaks detected or very small peaks. | Polymer Adsorption: Sample is sticking to the pre-column or analytical column. Incomplete Dissolution: Polymer was filtered out before injection. | Ensure complete dissolution. Use a different mobile phase or column type to minimize interactions. |
| Sharp, early-eluting peak ("void peak"). | Aggregation: Polymer chains are clumping together, forming large particles that elute quickly. | Improve the solvent quality. Decrease the sample concentration. Filter the sample immediately before injection. |
| Significant peak tailing. | Column Adsorption: Polar imide groups are interacting with the column packing material. | Switch to a less polar mobile phase or a different column material. Adding a small amount of a polar modifier to the mobile phase can sometimes help. |
| Inaccurate MW values. | Improper Calibration: Polystyrene standards are not representative of poly(NDM)'s structure.[6] | Use a GPC system with a MALS detector for absolute molecular weight determination.[3] If unavailable, acknowledge that results are relative to PS. |
Experimental Protocol: GPC-MALS Sample Preparation
-
Dissolution: Prepare a stock solution of poly(NDM) in high-purity, filtered THF at a concentration of approximately 2-3 mg/mL. Dissolve completely, using gentle heat if necessary.
-
Dilution: Create the final sample for injection by diluting the stock solution with the same filtered THF to a final concentration of 1 mg/mL. Lower concentrations minimize the risk of aggregation.
-
Filtration: Immediately before injection, filter the diluted sample through a 0.22 µm PTFE syringe filter directly into an autosampler vial. This removes any dust or micro-aggregates that could interfere with the light scattering signal.
-
Instrumentation Setup: Use a GPC system equipped with a refractive index (RI) detector and a MALS detector. The RI detector is crucial for measuring the concentration needed for the MALS calculation.[3]
-
Analysis: Run the sample. The software will use signals from both the MALS and RI detectors to calculate the absolute molecular weight (Mw), number-average molecular weight (Mn), and PDI (Mw/Mn) for your polymer.[8]
Section 3: Structural Verification (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of your polymer and verifying that polymerization was successful.[9][10]
Frequently Asked Questions (FAQs): NMR Analysis
Question: How can I confirm the polymerization of N-dodecylmaleimide using ¹H NMR?
Answer: The most definitive evidence of polymerization is the disappearance of the monomer's vinyl protons . In the N-dodecylmaleimide monomer, these two protons on the double bond appear as a sharp singlet at approximately δ 6.7 ppm .[11] Upon polymerization, this double bond is consumed, and the peak at 6.7 ppm will vanish. The polymer backbone protons will appear as very broad signals in the δ 2.5-4.0 ppm region, often difficult to resolve due to the restricted motion of the polymer chain.[9]
Question: The peaks in my poly(NDM) ¹H NMR spectrum are very broad. Can I get better resolution?
Answer: Peak broadening in polymer NMR is common and arises from the slow tumbling of large macromolecules in solution, which leads to shorter relaxation times.[9] While you may not achieve the sharp resolution seen with small molecules, you can improve the quality by:
-
Using a good solvent: Ensure the polymer is fully dissolved and not aggregated. Deuterated chloroform (CDCl₃) is a good first choice.
-
Heating the sample: Acquiring the spectrum at a higher temperature (e.g., 50 °C) can increase chain mobility and sharpen the peaks.
-
Increasing acquisition time: Longer experiment times can improve the signal-to-noise ratio, making broad peaks easier to interpret.
Interpreting the ¹H NMR Spectrum of Poly(NDM)
| Chemical Shift (δ, ppm) | Assignment | Expected Appearance | Notes |
| ~ 6.7 | Vinyl Protons (-CH=CH-) | Sharp singlet | MONOMER ONLY. Its absence is proof of polymerization.[11][12] |
| ~ 3.5 | Methylene Protons (-N-CH₂ -) | Broad triplet | The group directly attached to the nitrogen of the imide ring. |
| 2.5 - 4.0 | Polymer Backbone Protons | Very broad, overlapping multiplets | Difficult to resolve individual protons. Indicates the polymer backbone. |
| ~ 1.6 | Methylene Protons (-N-CH₂-CH₂ -) | Broad multiplet | The second CH₂ group in the dodecyl chain. |
| ~ 1.25 | Bulk Methylene Protons (-(CH₂ )₉-) | Large, broad signal | The dominant peak in the spectrum, representing the bulk of the alkyl chain.[11] |
| ~ 0.88 | Terminal Methyl Protons (-CH₃ ) | Broad triplet | The end of the dodecyl chain. |
Section 4: Thermal Properties (DSC & TGA)
Thermal analysis provides critical information about the stability and phase behavior of your polymer. The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][13]
Frequently Asked Questions (FAQs): Thermal Analysis
Question: What information does TGA provide for my poly(NDM)?
Answer: TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile.[14] For poly(NDM), you should expect to see a stable baseline until the onset of decomposition, typically at a high temperature (e.g., >300 °C for many polyimides).[15][16] The result is a plot showing the temperature at which the polymer begins to degrade, which is a critical parameter for any high-temperature applications.
Question: What is the expected DSC result for poly(NDM)? Will it have a melting point?
Answer: DSC measures the heat flow into or out of a sample during a controlled temperature ramp, identifying phase transitions.[13] Due to the bulky and flexible N-dodecyl side chain, poly(NDM) is generally an amorphous polymer. This means you should not expect to see a sharp melting point (Tm). Instead, you should observe a subtle, step-like change in the baseline corresponding to the glass transition temperature (Tg) .[14] The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This value is highly dependent on the polymer's molecular weight and thermal history.[13]
General Workflow for Polymer Characterization
This diagram illustrates a comprehensive workflow for characterizing a newly synthesized polymer like poly(NDM).
Caption: A logical workflow for polymer characterization.
References
-
Molecular Weight Analysis. SGS PSI - Polymer Solutions. [Link]
-
Determination of Molecular Weight Distribution (GPC/SEC). AIMPLAS. [Link]
-
Solubility behavior of polyimides in different organic solvents. ResearchGate. [Link]
-
Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. University of California, Santa Barbara. [Link]
-
Supplementary Information - N-dodecylmaleimide NMR data. The Royal Society of Chemistry. [Link]
-
DSC and TGA curves of polyimide1-3. ResearchGate. [Link]
-
Measurement of Molecular Weight by using GPC method. Shimadzu. [Link]
-
Material Characterization of Polymers by Methods of Thermal Analysis. NETZSCH Analyzing & Testing. [Link]
-
Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. MDPI. [Link]
- NMR Spectra of Polymers and Polymer Additives. Google Books.
-
Polymer Molecular Weight Determination. Intertek. [Link]
-
DSC TGA Polyimide. Scribd. [Link]
-
SOLUBILITY OF POLYMERS. Kinam Park, Purdue University. [Link]
-
Structures and Interactions in Polymer Systems Characterized by NMR Methods. Bentham Open Archives. [Link]
-
Challenges & Opportunities in Polymer Characterization through Traditional & AI Approaches. Technical University of Denmark. [Link]
-
Thermal Characterization of Polymers. Nexus Analytics. [Link]
-
1H NMR spectra (in D2O) of maleimide 11a, the conjugation product 13a... ResearchGate. [Link]
-
1H NMR spectrum of polyimide (PI-b). ResearchGate. [Link]
-
Synthesis and characterization of maleimide functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers. Materials Advances (RSC Publishing). [Link]
-
Key Challenges and Solutions in Polymer Analysis. ResolveMass Laboratories Inc. [Link]
-
Investigation of thermodynamic and solubility properties of poly (4-methyl styrene - alt - maleic anhydride) and poly (4-methyl styrene - alt - n-propyl maleimide) copolymers by inverse gas chromatography. PubMed. [Link]
Sources
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- 2. Investigation of thermodynamic and solubility properties of poly (4-methyl styrene - alt - maleic anhydride) and poly (4-methyl styrene - alt - n-propyl maleimide) copolymers by inverse gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polymersolutions.com [polymersolutions.com]
- 4. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. aimplas.net [aimplas.net]
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- 7. resolvemass.ca [resolvemass.ca]
- 8. Polymer Molecular Weight Determination [intertek.com]
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- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Removal of Unreacted 1-Dodecylpyrrole-2,5-dione
This guide is intended for researchers, scientists, and drug development professionals who are utilizing 1-dodecylpyrrole-2,5-dione (N-dodecylmaleimide) in their experimental workflows. The following troubleshooting guide and frequently asked questions (FAQs) provide in-depth technical assistance for the effective removal of unreacted N-dodecylmaleimide from a sample, ensuring the purity of your target conjugate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification process.
Problem 1: Residual N-dodecylmaleimide Detected in the Final Product After Purification by Size-Exclusion Chromatography (SEC).
Possible Cause: The hydrophobic dodecyl chain of N-dodecylmaleimide can cause it to interact non-specifically with the stationary phase of the SEC column, leading to co-elution with your product.
Solution:
-
Optimize Your Mobile Phase:
-
Increase Organic Modifier Concentration: If your biomolecule can tolerate it, a slight increase in the concentration of an organic co-solvent like acetonitrile or isopropanol in your mobile phase can disrupt hydrophobic interactions and improve the separation of the non-polar N-dodecylmaleimide from your more polar product.
-
Incorporate a Detergent: For membrane proteins or other highly hydrophobic molecules, including a non-ionic detergent (e.g., Triton X-100, Tween 20) at a concentration above its critical micelle concentration (CMC) in the mobile phase can help to solubilize the unreacted N-dodecylmaleimide and prevent its interaction with the column matrix.[1]
-
-
Alternative Purification Strategy: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
Experimental Protocol: Reverse-Phase HPLC for N-dodecylmaleimide Removal
-
Column Selection: Choose a C8 or C18 analytical or semi-preparative column based on your sample volume.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%) to allow your conjugated product to bind to the column.
-
Run a linear gradient to a high percentage of Mobile Phase B (e.g., 95-100%) over a suitable time frame (e.g., 20-30 minutes) to elute the highly retained N-dodecylmaleimide.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for peptides, 280 nm for proteins, and a wavelength suitable for your specific conjugate).
-
-
Fraction Collection: Collect fractions corresponding to your purified product peak.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., mass spectrometry, SDS-PAGE) to confirm the removal of unreacted N-dodecylmaleimide.
Problem 2: Product Loss During Liquid-Liquid Extraction Attempts to Remove N-dodecylmaleimide.
Possible Cause: Your conjugated product may have some solubility in the organic solvent used for extraction, leading to its partitioning into the organic phase along with the unreacted N-dodecylmaleimide.
Solution:
-
Solvent Selection:
-
Choose a highly non-polar organic solvent in which your product has minimal solubility. Heptane or hexane are good starting points.
-
Avoid more polar organic solvents like ethyl acetate or dichloromethane if your product shows any appreciable solubility in them.
-
-
Salting Out:
-
Increase the ionic strength of the aqueous phase by adding a salt like sodium chloride. This can decrease the solubility of your product in the organic phase, driving it to remain in the aqueous layer.
-
-
Emulsion Formation:
-
If an emulsion forms at the interface, it can trap your product. To break the emulsion, you can try gentle centrifugation or adding a small amount of a saturated salt solution.
-
Experimental Protocol: Optimized Liquid-Liquid Extraction
-
Sample Preparation: Ensure your sample is in an aqueous buffer.
-
Solvent Addition: Add an equal volume of a non-polar organic solvent (e.g., hexane or heptane).
-
Mixing: Gently invert the tube for 1-2 minutes. Avoid vigorous vortexing, which can lead to stable emulsions.
-
Phase Separation: Allow the layers to separate. If an emulsion persists, centrifuge at a low speed (e.g., 500 x g) for 5 minutes.
-
Collection: Carefully remove the aqueous layer containing your purified product.
-
Repeat: Repeat the extraction process 2-3 times with fresh organic solvent to ensure complete removal of the N-dodecylmaleimide.
Problem 3: Unreacted N-dodecylmaleimide Precipitates Out of Solution During the Reaction or Purification.
Possible Cause: N-dodecylmaleimide has poor aqueous solubility due to its long alkyl chain.[4][5] Changes in buffer composition, temperature, or concentration can cause it to precipitate.
Solution:
-
Use of Co-solvents:
-
Temperature Control:
-
Slightly warming the reaction mixture may help to keep the N-dodecylmaleimide in solution. However, be mindful of the thermal stability of your biomolecule.
-
-
Quenching the Reaction:
-
After the desired reaction time, quench any remaining unreacted N-dodecylmaleimide by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.[6] The resulting water-soluble adduct can then be more easily removed by size-exclusion chromatography or dialysis.
-
Workflow for Quenching Unreacted N-dodecylmaleimide
Caption: Workflow for quenching unreacted maleimide.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 1-dodecylpyrrole-2,5-dione that I should be aware of during purification?
A1: 1-dodecylpyrrole-2,5-dione, also known as N-dodecylmaleimide, has a molecular weight of 265.39 g/mol .[7][8] Its key feature is the long, hydrophobic dodecyl (C12) alkyl chain, which confers poor water solubility.[4][5] This hydrophobicity is the primary challenge during its removal from aqueous-based reactions. The maleimide group itself is an electrophile that is highly reactive towards thiols.[4]
| Property | Value | Reference |
| Molecular Formula | C16H27NO2 | [7][8] |
| Molecular Weight | 265.39 g/mol | [7][8] |
| Solubility | Poor in water; Soluble in organic solvents like DMF and DMSO. | [4][5] |
| Reactivity | The maleimide group reacts readily with thiols (sulfhydryl groups). | [4] |
Q2: Can I use dialysis to remove unreacted N-dodecylmaleimide?
A2: Dialysis is generally not recommended for the removal of N-dodecylmaleimide due to its poor aqueous solubility.[4][5] The hydrophobic nature of the molecule can cause it to aggregate and potentially adsorb to the dialysis membrane, leading to inefficient removal. However, if the reaction was performed in a buffer containing a significant amount of an organic co-solvent, and the dialysis buffer also contains this co-solvent, it might be partially effective. For more reliable removal, methods like RP-HPLC or quenching followed by size-exclusion chromatography are preferred.[2][3][6]
Q3: How can I confirm that all the unreacted N-dodecylmaleimide has been removed from my sample?
A3: A combination of analytical techniques is recommended for confirming the purity of your final product:
-
Reverse-Phase HPLC (RP-HPLC): This is a highly sensitive method for detecting residual N-dodecylmaleimide. You can analyze a small aliquot of your purified sample and look for the characteristic peak of the unreacted maleimide.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of your final conjugate and to detect the presence of any low molecular weight contaminants, such as unreacted N-dodecylmaleimide.
-
Thin Layer Chromatography (TLC): For a quick qualitative check, you can spot your purified sample on a TLC plate and develop it with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Unreacted N-dodecylmaleimide will have a different Rf value than your polar conjugate.
Q4: Are there any stability concerns with the thioether bond formed between the maleimide and a thiol?
A4: The thioether bond formed through the Michael addition of a thiol to a maleimide is generally stable.[2] However, under certain conditions, a retro-Michael reaction can occur, leading to the release of the conjugated molecule.[9] Additionally, the thiosuccinimide ring can be susceptible to hydrolysis, especially at higher pH values.[10] It is advisable to work within a pH range of 6.5-7.5 for the conjugation reaction to minimize side reactions.[2]
Logical Relationship of Purification Choices
Caption: Decision tree for purification strategy.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 547248, 1H-Pyrrole-2,5-dione, 1-dodecyl-. Retrieved from [Link]
-
Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules. Retrieved from [Link]
-
Augustyniak, D., et al. (2013). Chemical reactivity and antimicrobial activity of N-substituted maleimides. PubMed, 23(12), 1540-8. Retrieved from [Link]
-
ChemWhat. (n.d.). 1-DODECYL-PYRROLE-2,5-DIONE CAS#: 17616-03-4. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-dodecyl maleimide. Retrieved from [Link]
-
Grandas, A., et al. (2015). Exploiting Protected Maleimides to Modify Oligonucleotides, Peptides and Peptide Nucleic Acids. Molecules, 20(4), 6880-6909. Retrieved from [Link]
- Google Patents. (n.d.). KR102213649B1 - Method for purifying n-substituted maleimide.
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Gatti, A., et al. (2014). Maleimides Designed for Self-Assembly and Reactivity on Graphene. Molecules, 19(7), 10459-10473. Retrieved from [Link]
-
Yan, S., et al. (2011). Solubility behavior of polyimides in different organic solvents. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Maleimide, N-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]
- Unknown. (n.d.). Solvent Miscibility Table.
-
Chuang, J. H., et al. (2011). Optimal concentrations of N-decanoyl-N-methylglucamine and sodium dodecyl sulfate allow the extraction and analysis of membrane proteins. Analytical Biochemistry, 418(2), 298-300. Retrieved from [Link]
-
Sandle, T. (2022). Development and Qualification Factors for Endotoxin Removal from Proteins Using Chromatographic Columns. American Pharmaceutical Review. Retrieved from [Link]
-
ResearchGate. (2025). Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents. Retrieved from [Link]
Sources
- 1. Optimal concentrations of N-decanoyl-N-methylglucamine and sodium dodecyl sulfate allow the extraction and analysis of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H-Pyrrole-2,5-dione, 1-dodecyl- | C16H27NO2 | CID 87191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. Exploiting Protected Maleimides to Modify Oligonucleotides, Peptides and Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
Validation & Comparative
characterization of polymers synthesized with 1-dodecyl-pyrrole-2,5-dione
An In-Depth Technical Guide to the Characterization of Poly(1-dodecyl-pyrrole-2,5-dione) and its Comparison with Leading Biocompatible Polymers
For researchers and professionals in drug development, the selection of a polymer for formulating delivery systems is a critical decision that profoundly impacts therapeutic efficacy and safety. This guide provides a comprehensive analysis of poly(this compound), a member of the poly(N-substituted maleimide) family, offering a unique combination of thermal stability and hydrophobicity. We will delve into its synthesis, characterization, and performance, benchmarked against industry-standard biocompatible polymers: Poly(lactic-co-glycolic acid) (PLGA), Polylactic Acid (PLA), and Poly(ethylene glycol) (PEG).
The Rationale for N-Substituted Maleimide Polymers
Polyimides are renowned for their exceptional thermal and chemical stability, properties conferred by the rigid imide ring in the polymer backbone.[1][2] The N-substituted maleimide subclass, in particular, allows for the tuning of polymer properties by varying the N-substituent. The incorporation of a long alkyl chain, such as a dodecyl group, is a deliberate synthetic choice designed to impart specific characteristics:
-
Enhanced Solubility: The C12 alkyl chain significantly increases the polymer's solubility in a wider range of organic solvents, including less polar ones, which is a common challenge with rigid backbone polymers.[3][4] This facilitates processing and formulation.
-
Hydrophobicity: The dodecyl group creates a hydrophobic polymer, making it a prime candidate for encapsulating and controlling the release of hydrophobic active pharmaceutical ingredients (APIs).
-
Thermal Stability: While the long alkyl chain may slightly reduce the glass transition temperature (Tg) compared to aromatic N-substituents, the inherent stability of the polymaleimide backbone ensures robust thermal properties suitable for various manufacturing processes.[5]
This guide will first walk through the synthesis and characterization of poly(this compound) before presenting a comparative analysis.
Synthesis Pathway: From Monomer to Polymer
The synthesis is a two-step process: first, the creation of the this compound monomer (commonly known as N-dodecylmaleimide), followed by its free-radical polymerization.
Monomer Synthesis: N-Dodecylmaleimide
The synthesis of N-dodecylmaleimide is typically achieved through the reaction of maleic anhydride with dodecylamine, followed by cyclodehydration to form the imide ring.[6]
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// Edges {MaleicAnhydride, Dodecylamine} -> ReactionStep1; ReactionStep1 -> Intermediate [label="Forms intermediate"]; Intermediate -> ReactionStep2 [label="Heat, Acid Catalyst"]; ReactionStep2 -> FinalMonomer [label="Water removed"]; }
Monomer synthesis workflow for N-dodecylmaleimide.
The initial reaction forms the maleamic acid intermediate. The subsequent ring closure is the critical step, often requiring heat and a dehydrating agent or catalyst to proceed efficiently and avoid side reactions.[7]
| Property | Value | Source |
| Chemical Name | 1-dodecyl-1H-pyrrole-2,5-dione | [8] |
| Synonyms | N-Dodecylmaleimide, N-Laurylmaleimide | [8] |
| CAS Number | 17616-03-4 | [8] |
| Molecular Formula | C₁₆H₂₇NO₂ | [8] |
| Molecular Weight | 265.39 g/mol | [8] |
| Appearance | Off-white solid | [9] |
| Boiling Point | 371.9 °C at 760 mmHg | [8] |
| Flash Point | 142 °C | [8] |
Table 1: Physicochemical Properties of this compound Monomer.
Polymerization
Poly(N-substituted maleimides) are readily synthesized via free-radical polymerization.[1] Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are effective. The choice of solvent is crucial; solvents like tetrahydrofuran (THF) or toluene are often preferred over more reactive solvents like dimethylformamide (DMF), which can act as chain transfer agents and limit the achievable molecular weight.[3][10]
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// Edges Start -> Monomer; Start -> Initiator; {Monomer, Initiator} -> Reaction; Reaction -> Precipitation [label="Cool and pour"]; Precipitation -> Purification; Purification -> Drying; Drying -> FinalPolymer; }
Free-radical polymerization workflow.
The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the radical process. The resulting polymer is typically isolated by precipitation into a non-solvent, such as methanol, followed by filtration and drying.
In-Depth Characterization of Poly(this compound)
Thorough characterization is essential to establish structure-property relationships and ensure batch-to-batch consistency. The following techniques are fundamental.
Structural Verification (NMR & FTIR)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the polymerization by observing the disappearance of the vinyl protons of the maleimide ring (typically around 6.7 ppm) and the appearance of broad peaks corresponding to the polymer backbone.[9][11] The resonances from the dodecyl chain's protons will remain but will be broader than in the monomer spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the preservation of the imide functional group. Key peaks to monitor are the asymmetric and symmetric C=O stretching of the imide ring (approx. 1770 and 1700 cm⁻¹) and the C-N stretching (approx. 1380 cm⁻¹). The disappearance of the C=C vinyl peak from the monomer confirms polymerization.[12]
Molecular Weight Determination (GPC)
-
Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight distribution of a polymer.[13] It provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A lower PDI (closer to 1.0) indicates a more uniform distribution of polymer chain lengths. For free-radical polymerization, a PDI in the range of 1.5-2.5 is typical.[14]
Thermal Properties (TGA & DSC)
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability. Aromatic polyimides are known for their high decomposition temperatures (Td), often exceeding 400°C.[2][15] The N-dodecyl variant is expected to have a slightly lower but still robust Td.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[15] The long, flexible dodecyl chain acts as an internal plasticizer, leading to a lower Tg compared to polyimides with rigid N-substituents.
| Parameter | Expected Range / Value | Rationale / Significance |
| Mn ( g/mol ) | 10,000 - 50,000 | Dependent on reaction conditions; impacts mechanical properties. |
| Mw ( g/mol ) | 20,000 - 100,000 | Influences solution viscosity and film-forming properties. |
| PDI (Mw/Mn) | 1.5 - 2.5 | Typical for free-radical polymerization; indicates chain length uniformity. |
| Tg (°C) | 80 - 150 °C | Lower than aromatic polyimides due to the flexible dodecyl side chain. Defines the upper service temperature for rigid applications. |
| Td, 5% (°C) | > 350 °C | High thermal stability inherited from the polyimide backbone, suitable for thermal processing like melt extrusion. |
| Solubility | Soluble in THF, Chloroform, Toluene | The dodecyl chain enhances solubility in common organic solvents, aiding in processing and formulation.[3] |
Table 2: Expected Material Properties for Poly(this compound). Note: Specific values depend heavily on synthesis conditions and must be determined experimentally.
Comparative Analysis with Benchmark Polymers
The utility of poly(this compound) is best understood when compared to established biocompatible polymers used in drug delivery.
// Central Node PDDP [label="Poly(N-dodecyl-\npyrrole-2,5-dione)", pos="0,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Comparison Nodes PLGA [label="PLGA", pos="-2.5,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLA [label="PLA", pos="-2.5,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PEG [label="PEG", pos="2.5,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges with labels PDDP -> PLGA [label="Higher Td\nLower Hydrolysis Rate"]; PDDP -> PLA [label="Higher Td\nMore Hydrophobic"]; PDDP -> PEG [label="Hydrophobic vs. Hydrophilic\nThermally Stable vs. Lower Td"]; }
Conceptual comparison of key polymer properties.
| Feature | Poly(this compound) | Poly(lactic-co-glycolic acid) (PLGA) | Polylactic Acid (PLA) | Poly(ethylene glycol) (PEG) |
| Type | Synthetic, non-degradable (backbone) | Synthetic, biodegradable, thermoplastic polyester | Synthetic, biodegradable, thermoplastic polyester | Synthetic, hydrophilic polyether |
| Biocompatibility | Generally considered biocompatible, but requires specific testing.[16][17] | Excellent, FDA-approved for many applications.[18] | Excellent, FDA-approved.[19] | Excellent, FDA-approved, low immunogenicity.[20] |
| Degradation | Non-biodegradable backbone via hydrolysis. | Biodegradable by hydrolysis into lactic and glycolic acid.[21] | Slower hydrolysis than PLGA.[22] | Non-biodegradable, cleared renally if Mw < 40 kDa.[23] |
| Solubility | Soluble in many organic solvents. Insoluble in water. | Soluble in common organic solvents (e.g., DCM, Acetone).[24] | Soluble in solvents like Chloroform, DCM.[22] | Highly soluble in water and some organic solvents.[25] |
| Thermal Stability (Td) | High (>350°C) | Moderate (~200-300°C) | Moderate (~200-300°C) | Low (~200°C) |
| Drug Compatibility | Ideal for hydrophobic APIs. | Versatile for both hydrophobic and hydrophilic APIs.[18] | Best for hydrophobic APIs.[22] | Ideal for hydrophilic APIs and protein conjugation ("PEGylation").[26] |
| Release Mechanism | Primarily diffusion-controlled from a stable matrix. | Bulk erosion and diffusion. Release rate is tunable by LA:GA ratio.[21] | Slower bulk erosion and diffusion. | Diffusion (from hydrogels) or linker cleavage (conjugates).[25] |
| Key Advantage | High thermal stability for processing; very hydrophobic. | Tunable degradation rate and well-established regulatory pathway. | Good mechanical properties for structural applications (e.g., implants).[27] | "Stealth" properties to prolong circulation; high water solubility. |
| Key Limitation | Non-biodegradable backbone. | Acidic degradation byproducts can denature protein drugs. | Slower, less tunable degradation than PLGA. | Potential for anti-PEG antibodies ("accelerated blood clearance").[23] |
Table 3: Performance Comparison of Poly(this compound) with Standard Drug Delivery Polymers.
Applications and Experimental Protocols
The primary application for poly(this compound) in drug development lies in creating stable, non-eroding matrices for the sustained release of hydrophobic drugs. This includes implantable devices or long-acting injectable microparticles where a slow, diffusion-controlled release over an extended period is desired.
EXPERIMENTAL PROTOCOLS
Protocol 1: Synthesis of this compound (Monomer)
Causality: This two-step, one-pot synthesis first creates the maleamic acid via nucleophilic attack of the amine on the anhydride. The second step uses chemical dehydration with acetic anhydride and a base catalyst (triethylamine) at moderate temperature to facilitate ring closure (imidization) while minimizing polymerization or side reactions.[6][7]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve maleic anhydride (9.8 g, 0.1 mol) in 150 mL of N,N-dimethylformamide (DMF).
-
Amine Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of n-dodecylamine (18.5 g, 0.1 mol) in 50 mL of DMF dropwise over 30 minutes with vigorous stirring.
-
Intermediate Formation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. This forms the N-dodecylmaleamic acid intermediate.
-
Imidization: To the flask, add acetic anhydride (15.3 g, 0.15 mol) and triethylamine (5.1 g, 0.05 mol).
-
Heating: Heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction by TLC.
-
Isolation: Cool the mixture to room temperature and pour it into 1 L of ice-cold water. A precipitate will form.
-
Purification: Filter the solid product, wash thoroughly with water, and then recrystallize from an ethanol/water mixture to yield pure N-dodecylmaleimide as a white or off-white solid. Dry under vacuum.
Protocol 2: Free-Radical Polymerization
Causality: This protocol uses AIBN, a thermal initiator that decomposes at a known rate at 60-70°C to generate free radicals, initiating polymerization. The reaction is performed under nitrogen to prevent oxygen, a radical scavenger, from terminating the polymer chains prematurely. Precipitation into methanol, a non-solvent for the polymer but a solvent for the unreacted monomer, is a standard purification technique.[10]
-
Reaction Setup: To a Schlenk flask, add N-dodecylmaleimide (5.0 g, 18.8 mmol) and AIBN (31 mg, 0.188 mmol, 1 mol% relative to monomer).
-
Solvent Addition: Add 20 mL of anhydrous tetrahydrofuran (THF).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 65°C and stir for 24 hours. The solution will become more viscous as the polymer forms.
-
Isolation: After cooling to room temperature, slowly pour the viscous solution into 400 mL of cold methanol while stirring. The polymer will precipitate.
-
Purification: Allow the precipitate to settle, then collect the polymer by filtration. Wash the polymer with fresh methanol (2 x 50 mL).
-
Drying: Dry the polymer in a vacuum oven at 50°C to a constant weight.
Protocol 3: Characterization by GPC
Causality: GPC separates polymer chains based on their hydrodynamic volume in solution. Larger chains elute faster. Calibration with known standards (e.g., polystyrene) allows for the determination of the molecular weight distribution of the sample polymer. THF is a good solvent for both polystyrene standards and the target polymer, ensuring proper dissolution and elution.[28]
-
Sample Preparation: Prepare a solution of the synthesized poly(this compound) in HPLC-grade THF at a concentration of 1-2 mg/mL.[28]
-
Dissolution: Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used. Do not heat, as this can cause degradation.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any dust or particulates that could damage the GPC columns.
-
Instrumentation:
-
System: Agilent or Waters GPC system.
-
Mobile Phase: HPLC-grade THF at a flow rate of 1.0 mL/min.
-
Columns: A set of Styragel columns (e.g., HR-4E) suitable for organic polymers.[28]
-
Detector: Refractive Index (RI) detector.
-
Calibration: Calibrate the system using narrow PDI polystyrene standards.
-
-
Analysis: Inject the filtered sample solution and analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the polystyrene standards.
Conclusion
Poly(this compound) presents a compelling option for specific challenges in drug delivery. Its unique combination of high thermal stability, processability, and hydrophobicity makes it an excellent candidate for developing non-eroding, diffusion-controlled release systems for hydrophobic APIs. While it lacks the biodegradability of gold-standard polyesters like PLGA and PLA, its stability can be a significant advantage for long-term implants where predictable, slow release is paramount. For the drug development professional, this polymer expands the toolkit, offering a robust matrix-forming material that complements the properties of more established hydrophilic and biodegradable polymers. The choice, as always, must be dictated by the specific therapeutic goal, the nature of the API, and the desired release profile.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Polyethylene Glycol in Drug Delivery Systems. Available at: [Link][25]
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Tariq, M., et al. (2023). Poly(lactic-co-glycolic) Acid (PLGA) Nanoparticles and Transdermal Drug Delivery: An Overview. Current Pharmaceutical Design. Available at: [Link][29]
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Knop, K., et al. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Angewandte Chemie International Edition. Available at: [Link][26]
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Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers. Available at: [Link][18]
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Han, F. Y., et al. (2016). Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights. Pharmaceutics. Available at: [Link][21]
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Shiraishi, K., & Yokoyama, M. (2019). Questioning the Use of PEGylation for Drug Delivery. ACS Omega. Available at: [Link][23]
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Li, Y., et al. (2023). Recent Progress in Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Drug Delivery Carriers for Pain Management. Pharmaceutics. Available at: [Link][24]
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Aksungur, P., et al. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review. AS Medical Sciences. Available at: [Link][20]
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Ghasemian, E., et al. (2021). A Review on Designing Poly (Lactic-co-glycolic Acid) Nanoparticles as Drug Delivery Systems. Pharmaceutical Nanotechnology. Available at: [Link][30]
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ResearchGate. (n.d.). Engineering poly(ethylene glycol) particles for targeted drug delivery. Available at: [Link][28]
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Matmatch. (n.d.). Everything You Need to Know About Polylactic Acid (PLA). Available at: [Link][22]
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Xometry. (2022). PLA (Polylactic Acid): Definition, Applications, and Different Types. Available at: [Link][19]
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Ruitai Mould. (n.d.). Polylactic Acid(PLA)| What Is It, Properties, Types, & Use. Available at: [Link][31]
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iPolymer. (2023). What are the Properties of Polylactic Acid?. Available at: [Link][32]
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PrepChem.com. (n.d.). Synthesis of N-dodecyl maleimide. Available at: [Link][6]
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Bryce, M. R., et al. (1998). Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides). Polymer. Available at: [Link][3]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link][9]
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Constantinescu, C. P., et al. (2019). Biocompatibility of Polyimides: A Mini-Review. Materials. Available at: [Link][16]
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ResearchGate. (n.d.). GPC data of the polyimides. Available at: [Link][14]
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Brandolini, A. J., & Provder, T. (2001). NMR Spectra of Polymers and Polymer Additives. CRC Press.[11]
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ResearchGate. (n.d.). Thermal properties of polyimides. Available at: [Link][33]
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ResearchGate. (n.d.). Synthesis and polymerization of a new type n-substituted maleimide with flexible side chain ester-group. Available at: [Link][5]
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Meena, S. K., et al. (2023). Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. International Journal of Scientific Research in Science and Technology.[12]
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A Comparative Guide to the Reactivity of N-dodecylmaleimide vs. N-ethylmaleimide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount. The maleimide-thiol reaction stands as a cornerstone technique for the site-specific modification of cysteine residues in proteins and peptides. The choice of the N-substituent on the maleimide ring can significantly influence the reagent's properties and, consequently, the outcome of the conjugation reaction. This guide provides an in-depth comparison of two commonly used N-alkylmaleimides: the short-chain, hydrophilic N-ethylmaleimide (NEM) and the long-chain, lipophilic N-dodecylmaleimide.
Physicochemical Properties: A Tale of Two Chains
The fundamental difference between N-dodecylmaleimide and N-ethylmaleimide lies in the length and nature of their N-alkyl substituents. This seemingly simple structural variation has profound implications for their behavior in aqueous environments, directly impacting their utility in bioconjugation.
| Property | N-dodecylmaleimide | N-ethylmaleimide |
| Structure | C₁₈H₃₁NO₂ | C₆H₇NO₂ |
| Molecular Weight | 293.45 g/mol | 125.13 g/mol |
| Alkyl Chain | C₁₂H₂₅ (Dodecyl) | C₂H₅ (Ethyl) |
| Hydrophobicity | High | Low |
| Aqueous Solubility | Very Low | High |
| CMC | ~8 mM (estimated) | Not applicable |
N-ethylmaleimide (NEM) , with its short ethyl group, is a relatively polar molecule with good solubility in aqueous buffers commonly used for bioconjugation.[1] This high solubility simplifies reaction setup and minimizes the need for organic co-solvents that could potentially denature the target protein.
N-dodecylmaleimide , in stark contrast, possesses a long C12 alkyl chain, rendering it highly hydrophobic. Its aqueous solubility is extremely limited, necessitating the use of organic co-solvents such as DMSO or DMF to prepare stock solutions.[2] Furthermore, N-dodecylmaleimide is an amphipathic molecule, meaning it has both a hydrophobic tail (the dodecyl chain) and a hydrophilic head (the maleimide group). This structure allows it to self-assemble into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC) . The CMC for N-dodecylmaleimide is estimated to be around 8 mM, similar to that of sodium dodecyl sulfate (SDS), which shares the same alkyl chain length.[3][4] The formation of micelles can sequester the maleimide headgroup, potentially reducing its availability for reaction with thiols on a protein's surface.
Comparative Reactivity Analysis: Beyond Simple Kinetics
The reactivity of maleimides with thiols is a nuanced interplay of electronic effects, steric hindrance, and the local microenvironment. While both N-dodecylmaleimide and N-ethylmaleimide are N-alkyl maleimides, their differing physical properties lead to distinct reactivity profiles.
Electronic Effects
The core reactivity of the maleimide double bond is primarily influenced by the electronic nature of the N-substituent. Both the ethyl and dodecyl groups are simple alkyl chains with similar, weakly electron-donating properties. Therefore, the intrinsic electrophilicity of the maleimide ring is comparable between the two molecules. Studies comparing N-alkyl to N-aryl maleimides have shown that the more electron-withdrawing aryl groups can increase the reaction rate.[5][6] However, for N-dodecylmaleimide and N-ethylmaleimide, the electronic contribution to reactivity is expected to be largely similar.
Steric Hindrance
The sheer bulk of the dodecyl chain in N-dodecylmaleimide can present a significant steric barrier to its reaction with cysteine residues on a protein surface.[7] This is particularly true for cysteine residues located in sterically congested environments, such as within protein pockets or near other bulky amino acid side chains. The smaller ethyl group of NEM offers a much lower steric profile, allowing for more efficient access to a wider range of cysteine residues. This difference in steric hindrance can translate to slower reaction kinetics and lower overall labeling efficiency for N-dodecylmaleimide compared to NEM, especially for sterically hindered thiols.
Hydrophobic Interactions and Non-Specific Binding
The long alkyl chain of N-dodecylmaleimide has a strong propensity for hydrophobic interactions. This can be a double-edged sword. On one hand, it can lead to significant non-specific binding , where the dodecyl chain associates with hydrophobic patches on the protein surface, independent of the maleimide-thiol reaction.[8] This can lead to protein aggregation and make purification of the specifically labeled conjugate more challenging.
On the other hand, this hydrophobicity can be harnessed for specific applications. For instance, N-dodecylmaleimide is an effective reagent for labeling membrane proteins , where the dodecyl chain can insert into the lipid bilayer, bringing the maleimide group into proximity with cysteine residues within the transmembrane or juxtamembrane regions.[9][10] In such cases, the hydrophobic interactions can actually enhance the local concentration of the labeling reagent near the target site, potentially increasing labeling efficiency.
Stability of the Thioether Adduct: A Common Ground
The reaction of a maleimide with a thiol results in the formation of a thiosuccinimide linkage. A known liability of this linkage is its susceptibility to a retro-Michael reaction, which can lead to deconjugation, particularly in the presence of other thiols like glutathione in vivo.[11][12] The stability of the thiosuccinimide adduct can be enhanced by hydrolysis of the succinimide ring to form a stable succinamic acid derivative.[13]
The rate of this stabilizing hydrolysis is influenced by the N-substituent. N-aryl maleimides, for example, exhibit faster hydrolysis and form more stable conjugates than N-alkyl maleimides.[1] Since both N-dodecylmaleimide and N-ethylmaleimide are N-alkyl derivatives, the stability of the resulting thioether bond is expected to be comparable under similar conditions. The primary determinant of stability will be the local microenvironment of the conjugated cysteine residue rather than the length of the N-alkyl chain.
Experimental Considerations and Protocols
The practical application of these two reagents in the lab differs significantly due to their contrasting physicochemical properties.
General Workflow for Maleimide Labeling
The following diagram outlines a general workflow for protein labeling with maleimides.
Caption: General workflow for protein labeling with maleimide reagents.
Protocol for Labeling with N-ethylmaleimide (NEM)
Given its high aqueous solubility, working with NEM is straightforward.
-
Prepare Protein Solution: Dissolve the protein in a thiol-free buffer (e.g., phosphate-buffered saline, PBS) at pH 6.5-7.5.[2] If necessary, reduce disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Prepare NEM Stock Solution: Prepare a 10 mM stock solution of NEM in anhydrous DMSO or DMF.[14]
-
Labeling Reaction: Add a 10-20 fold molar excess of the NEM stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
Purification: Remove excess NEM and byproducts using a desalting column or dialysis.
Protocol for Labeling with N-dodecylmaleimide
The low aqueous solubility of N-dodecylmaleimide requires special attention.
-
Prepare Protein Solution: Prepare the protein solution as described for NEM.
-
Prepare N-dodecylmaleimide Stock Solution: Prepare a 10 mM stock solution in 100% anhydrous DMSO or DMF. Ensure the maleimide is fully dissolved.
-
Labeling Reaction: Slowly add the N-dodecylmaleimide stock solution to the stirring protein solution. The final concentration of the organic co-solvent should be kept to a minimum (ideally <10% v/v) to avoid protein denaturation.[12] Due to potential steric hindrance and lower effective concentration, a higher molar excess (e.g., 20-50 fold) and longer incubation times may be necessary.
-
Purification: Purification is critical to remove non-specifically bound N-dodecylmaleimide. The use of a desalting column is recommended. Dialysis may be less effective due to the potential for the hydrophobic maleimide to associate with the dialysis membrane.
Data Summary
| Feature | N-dodecylmaleimide | N-ethylmaleimide |
| Solubility | Low (requires co-solvents) | High |
| Reactivity | Potentially slower due to steric hindrance | Fast |
| Specificity | Prone to non-specific hydrophobic binding | High |
| Applications | Membrane proteins, hydrophobic environments | General protein labeling |
| Handling | More challenging due to low solubility | Straightforward |
| Adduct Stability | Similar to other N-alkyl maleimides | Similar to other N-alkyl maleimides |
Conclusion and Recommendations
The choice between N-dodecylmaleimide and N-ethylmaleimide is dictated by the specific requirements of the experiment.
Choose N-ethylmaleimide for:
-
General protein labeling: Its high solubility and low non-specific binding make it the default choice for most applications.
-
Kinetically fast reactions: The minimal steric hindrance allows for rapid and efficient labeling.
-
Ease of use: Its straightforward handling properties are ideal for routine bioconjugation.
Choose N-dodecylmaleimide for:
-
Labeling of membrane proteins: Its hydrophobic tail can facilitate partitioning into the lipid bilayer, enhancing labeling of transmembrane or juxtamembrane cysteines.
-
Probing hydrophobic environments: The dodecyl chain can act as a reporter for hydrophobic pockets on a protein's surface.
-
Applications where a hydrophobic handle is desired: The conjugated dodecyl chain can be used to anchor proteins to surfaces or incorporate them into lipid-based drug delivery systems.
Researchers should be mindful of the challenges associated with N-dodecylmaleimide, including its poor solubility, potential for non-specific binding, and the need for careful optimization of reaction conditions. However, for specific applications that leverage its unique hydrophobic properties, N-dodecylmaleimide can be a powerful and enabling tool in the bioconjugationist's arsenal.
References
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 650-658.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Str
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug
- Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjug
- The Maleimide-Thiol Reaction: An In-depth Technical Guide for Bioconjug
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalis
- Christie, R. J., et al. (2015).
- Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.
- Critical micelle concentr
- Maleimide-functionalized lipids that anchor polypeptides to lipid bilayers and membranes. ScienceDirect.
- Kinetic comparison of equimolar reactions of the thiol (1) and 14...
- Comparison of N-ethyl maleimide and N-(1-phenylethyl)
- (PDF)
- A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. The Journal of Organic Chemistry.
- Lyon, R. P., et al. (2014). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Analytical biochemistry, 459, 34–40.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. PMC - NIH.
- Synthesis on N-Alkylated Maleimides.
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- Determination of the critical micelle concentration Introduction The micelle is an aggreg
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- Methods for the determination and quantification of the reactive thiol proteome. PMC - NIH.
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- Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. bioRxiv.
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- Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. NIH.
- Nonspecific Binding: Main Factors of Occurrence and Str
- Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjug
- Rationale for a Small Molecule Non-Specific Binding. Sigma-Aldrich.
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A Senior Application Scientist's Guide to Surface Modification: The Distinct Advantages of 1-Dodecyl-pyrrole-2,5-dione
For researchers, scientists, and drug development professionals navigating the intricate world of surface chemistry, the choice of a surface modification agent is a critical decision that dictates the performance, stability, and ultimate success of their endeavors. This guide provides an in-depth technical comparison of 1-dodecyl-pyrrole-2,5-dione, a long-chain N-alkyl maleimide, against other common surface functionalization alternatives. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip you with the field-proven insights necessary to select the optimal tool for your application.
The Critical Role of the Long Dodecyl Chain: Beyond Simple Anchoring
This compound distinguishes itself in the realm of surface chemistry primarily through its unique amphipathic structure: a hydrophilic maleimide headgroup for covalent attachment and a long, hydrophobic dodecyl tail. This combination is not merely for anchoring; the dodecyl chain plays a pivotal role in the formation of highly ordered and stable self-assembled monolayers (SAMs).
The length of the alkyl chain is a fundamental design parameter in the creation of SAMs. Longer alkyl chains, such as the C12 chain of this compound, lead to stronger van der Waals interactions between adjacent molecules. This increased intermolecular attraction is a key driving force for the self-assembly process, promoting a higher degree of order and packing density within the monolayer. In contrast, short-chain thiols often result in less-ordered, liquid-like films. The enhanced stability afforded by the long dodecyl chain is crucial for applications where the modified surface is subjected to challenging biological environments.
The hydrophobic nature of the dodecyl chain also imparts a significant hydrophobic character to the modified surface. This can be a distinct advantage in applications aiming to control protein adsorption or modulate interfacial properties.
The Thiol-Maleimide "Click" Reaction: A Double-Edged Sword
The maleimide headgroup of this compound reacts with thiol (-SH) groups via a Michael addition reaction. This "click" chemistry is highly valued for its rapid reaction rates under physiological conditions and its high specificity for thiols, which are relatively rare in biological systems, allowing for targeted conjugation.[1]
However, the Achilles' heel of this chemistry lies in the stability of the resulting succinimidyl thioether linkage. This bond is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, leading to dissociation of the conjugate.[1] Furthermore, the maleimide ring itself can undergo hydrolysis, rendering it unreactive.[1]
Performance Comparison: this compound vs. Alternatives
To provide a clear comparison, we will evaluate this compound against a short-chain maleimide (N-ethylmaleimide) and two prominent non-maleimide alternatives: Julia-Kocienski-like reagents and 5-hydroxy-pyrrolones.
| Feature | This compound | N-Ethylmaleimide | Julia-Kocienski-like Reagents | 5-Hydroxy-pyrrolones |
| Reaction Chemistry | Michael Addition | Michael Addition | Sulfone-based olefination | Michael Addition |
| Specificity for Thiols | High | High | High | High |
| Reaction Rate | Fast | Fast | Moderate | Fast |
| SAM Stability | High (due to C12 chain) | Low | N/A (not typically used for SAMs) | Moderate |
| Conjugate Stability | Moderate (susceptible to retro-Michael) | Moderate (susceptible to retro-Michael) | High (stable C=C bond) | High (stable linkage) |
| Hydrolytic Stability | Moderate | Moderate | High | High[2] |
| Surface Hydrophobicity | High | Low | Dependent on attached moiety | Dependent on attached moiety |
Experimental Protocols & Methodologies
To ensure scientific integrity, the following are detailed protocols for key experiments.
Protocol 1: Formation of a this compound Self-Assembled Monolayer on Gold
This protocol outlines the steps for creating a well-ordered SAM on a gold surface.
Materials:
-
Gold-coated substrate (e.g., silicon wafer or glass slide)
-
This compound
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse copiously with deionized water, followed by anhydrous ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the cleaned, dry gold substrate into the solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Characterization:
-
The resulting SAM can be characterized using contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Diagram of SAM Formation Workflow:
Caption: Workflow for the formation of a this compound SAM on a gold substrate.
Protocol 2: Thiol-Maleimide Conjugation on a this compound Modified Surface
This protocol details the covalent attachment of a thiol-containing molecule to the maleimide-functionalized surface.
Materials:
-
This compound modified substrate
-
Thiol-containing molecule (e.g., a cysteine-terminated peptide)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Degassed deionized water
Procedure:
-
Prepare Thiol Solution: Dissolve the thiol-containing molecule in degassed PBS to the desired concentration (typically in the micromolar to low millimolar range).
-
Conjugation Reaction:
-
Place the maleimide-modified substrate in a suitable reaction vessel.
-
Cover the surface with the thiol solution.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the surface thoroughly with PBS and then deionized water to remove any non-covalently bound molecules.
-
-
Drying and Characterization:
-
Dry the substrate under a gentle stream of nitrogen.
-
Characterize the surface to confirm successful conjugation.
-
Diagram of Thiol-Maleimide Conjugation on a Surface:
Caption: Workflow for the conjugation of a thiol-containing molecule to a maleimide-functionalized surface.
In-Depth Comparison with an Advanced Alternative: Julia-Kocienski-like Reagents
For applications demanding superior conjugate stability, Julia-Kocienski-like reagents present a compelling alternative to maleimides. These reagents react with thiols to form a stable carbon-carbon double bond, which is not susceptible to the retro-Michael reaction that plagues maleimide-thiol adducts.[3]
Reaction Mechanism: The reaction of methylsulfonyl phenyloxadiazole compounds with cysteine proceeds under various buffer conditions to yield a stable conjugate.[3]
Diagram of Julia-Kocienski-like Reaction on a Surface:
Caption: General workflow for surface modification using a Julia-Kocienski-like reagent with a thiolated surface.
Conclusion and Future Outlook
This compound offers a unique combination of features for surface chemistry applications. The long dodecyl chain facilitates the formation of stable and well-ordered self-assembled monolayers, while the maleimide headgroup provides a reactive handle for the specific and rapid conjugation of thiol-containing molecules. However, the inherent instability of the maleimide-thiol linkage is a critical consideration for applications requiring long-term stability in biological environments.
For such applications, emerging alternatives like Julia-Kocienski-like reagents and 5-hydroxy-pyrrolones, which form more robust covalent bonds, are highly promising. The choice between these reagents will ultimately depend on the specific requirements of the application, including the desired surface properties, the need for long-term stability, and the reaction conditions. As the field of surface chemistry continues to evolve, a thorough understanding of the advantages and limitations of each tool in the chemical toolbox will be paramount for the successful design and implementation of advanced functional surfaces.
References
-
Boutureira, O., & Bernardes, G. J. L. (2015). Advances in Cysteine-Specific Bioconjugation. Chemical Reviews, 115(5), 2174–2195. [Link]
-
de Geus, M. A., et al. (2021). A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry. Journal of Controlled Release, 330, 364-374. [Link]
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Bernardes, G. J. L., et al. (2013). Rapid, stable, chemoselective labeling of thiols with Julia-Kocienski-like reagents: a serum-stable alternative to maleimide-based protein conjugation. Angewandte Chemie International Edition, 52(48), 12592-12596. [Link]
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De Geyter, E., et al. (2021). 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Chemical Science, 12(15), 5246-5252. [Link]
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Wilhelm, S., et al. (2020). Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. ACS Applied Materials & Interfaces, 12(7), 7868-7878. [Link]
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A Technical Guide to the Validation of Thiol-Maleimide Reactions with 1-Dodecyl-Pyrrole-2,5-Dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the thiol-maleimide reaction stands as a cornerstone for its efficiency and selectivity in linking molecules to cysteine residues. This guide provides a deep dive into the validation of this reaction, specifically focusing on the use of 1-dodecyl-pyrrole-2,5-dione, a long-chain N-alkyl maleimide. We will explore the nuances of its reactivity, compare it with contemporary alternatives, and provide robust experimental protocols for its validation, ensuring the integrity and reproducibility of your conjugation strategies.
The Thiol-Maleimide Reaction: A Mechanistic Overview
The conjugation of a thiol to a maleimide proceeds via a Michael addition, a well-established and efficient reaction in organic chemistry.[1] The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack by the thiolate anion (R-S⁻). This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5-7.5, where the thiol is sufficiently nucleophilic to react efficiently while minimizing side reactions with other nucleophilic groups like amines.[1] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
The introduction of a long alkyl chain, such as the dodecyl group in this compound, imparts a significant hydrophobic character to the maleimide reagent. This property can be advantageous for applications requiring interaction with lipid bilayers or hydrophobic pockets in proteins. However, it also necessitates careful consideration of solvent systems and potential aggregation during the conjugation and purification steps.
This compound: A Hydrophobic Tool for Thiol Conjugation
This compound, also known as N-dodecylmaleimide, is a maleimide derivative featuring a twelve-carbon alkyl chain attached to the nitrogen atom. This hydrophobic tail can influence the reagent's solubility, reactivity, and the properties of the resulting bioconjugate.
Synthesis of this compound
The synthesis of N-dodecylmaleimide can be achieved through a two-step, one-pot procedure.[2][3] First, dodecylamine is reacted with maleic anhydride to form the corresponding maleamic acid. Subsequently, this intermediate is cyclized via dehydration to yield the N-dodecylmaleimide.[2][3] This straightforward synthesis allows for its accessible preparation in a laboratory setting.
Performance Comparison: this compound vs. Alternative Thiol-Reactive Reagents
While the thiol-maleimide reaction is a workhorse in bioconjugation, several alternatives have emerged to address some of its limitations, such as the potential for retro-Michael addition and hydrolysis of the succinimide ring.[4][5]
| Reagent Class | Reaction Mechanism | Key Advantages | Key Disadvantages |
| This compound | Michael Addition | High thiol selectivity, rapid kinetics, introduces hydrophobicity. | Potential for retro-Michael addition, succinimide ring hydrolysis, aggregation of hydrophobic conjugates. |
| Julia-Kocienski-Like Reagents | Nucleophilic Substitution | Forms a stable, irreversible bond, high serum stability.[4] | May have slower reaction kinetics compared to maleimides. |
| Perfluoroaryl Reagents | Nucleophilic Aromatic Substitution (SNA) | Forms a very stable thioether bond, tunable reactivity.[6][7] | May require organic co-solvents, potential for side reactions with other nucleophiles. |
| Thiol-Yne Reagents | Radical-mediated or nucleophilic addition | Can form stable thioether bonds, potential for dual functionalization.[8][9][10][11][12] | Radical-mediated reactions may require initiators and can be less selective. |
Experimental Validation of the Thiol-Maleimide Reaction with this compound
Rigorous validation is paramount to ensure the efficiency and stability of the conjugation. The following section outlines key experimental protocols.
Reaction Workflow
Caption: Workflow for the thiol-maleimide conjugation with this compound.
Step-by-Step Experimental Protocol
Materials:
-
Thiol-containing peptide (e.g., Cys-peptide)
-
This compound
-
Phosphate buffer (100 mM, pH 7.0)
-
Organic solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Reverse-phase HPLC system
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiol-containing peptide in the phosphate buffer to a final concentration of 1 mM.
-
Dissolve this compound in a minimal amount of organic solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM). Note: The long alkyl chain may limit aqueous solubility, requiring an organic co-solvent.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching (Optional):
-
To consume any unreacted maleimide, add a 10-fold molar excess of a quenching reagent (e.g., free cysteine) and incubate for an additional 30 minutes.
-
-
Purification:
-
Purify the conjugate using reverse-phase HPLC (RP-HPLC). A C4 or C18 column is typically suitable, with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).[13][14][15] The increased hydrophobicity of the conjugate will result in a longer retention time compared to the unconjugated peptide.
-
Validation Techniques
1. NMR Spectroscopy:
-
Purpose: To confirm the formation of the thioether bond and the disappearance of the maleimide double bond.
-
Method: Acquire ¹H NMR spectra of the starting maleimide and the purified conjugate.
-
Expected Result: The characteristic protons of the maleimide double bond (a singlet typically around 6.7-6.8 ppm) will disappear upon successful conjugation. New signals corresponding to the succinimide ring protons will appear.
2. Mass Spectrometry (MS):
-
Purpose: To verify the molecular weight of the conjugate and confirm the addition of the maleimide moiety.
-
Method: Analyze the purified conjugate using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[16]
-
Expected Result: The observed mass of the conjugate should correspond to the sum of the molecular weights of the thiol-containing biomolecule and this compound.
3. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the conjugate and quantify the extent of the reaction.
-
Method: Analyze the reaction mixture and the purified product by RP-HPLC.
-
Expected Result: A new peak with a longer retention time corresponding to the more hydrophobic conjugate will appear. The peak area can be used to estimate the reaction conversion and the purity of the final product.[17][18]
Illustrative Data
To demonstrate the expected outcomes of the validation experiments, the following table presents hypothetical data for the conjugation of a model Cys-peptide (MW = 1500 Da) with this compound (MW = 265.4 Da).
| Analysis Technique | Unconjugated Peptide | This compound | Purified Conjugate |
| ¹H NMR (δ, ppm) | Thiol proton (~1.5-2.0) | Maleimide protons (~6.8) | Absence of maleimide protons, new succinimide protons (~2.5-4.0) |
| Mass Spec (m/z) | 1500 | 265.4 | 1765.4 |
| RP-HPLC (Retention Time) | 10.5 min | 25.2 min | 18.7 min |
Stability of the Thiol-Maleimide Adduct
A critical consideration for any bioconjugate is its stability. The thiosuccinimide linkage formed from the thiol-maleimide reaction can be susceptible to two degradation pathways:
-
Retro-Michael Addition: The reverse reaction can occur, leading to the dissociation of the conjugate. This is more pronounced in the presence of other thiols, such as glutathione in a cellular environment.[5][19][20]
-
Hydrolysis of the Succinimide Ring: The succinimide ring can undergo hydrolysis, which, while altering the structure, can also stabilize the conjugate against retro-Michael addition.[5] The rate of hydrolysis is influenced by the N-substituent on the maleimide.[5][20]
The long alkyl chain of this compound is not expected to significantly accelerate ring-opening hydrolysis compared to other N-alkyl maleimides.[20] Therefore, for applications requiring high in vivo stability, strategies to promote hydrolysis or the use of alternative, more stable linkers should be considered.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of the thiol-maleimide conjugate.
Conclusion
The thiol-maleimide reaction with this compound offers a valuable method for introducing a hydrophobic moiety onto thiol-containing biomolecules. Its straightforward synthesis and predictable reactivity make it an attractive tool for researchers. However, a thorough understanding of its characteristics, including the potential for instability of the resulting adduct and the analytical challenges posed by its hydrophobicity, is crucial for successful application. By employing the robust validation protocols outlined in this guide, researchers can ensure the quality and reliability of their bioconjugates, paving the way for advancements in drug delivery, diagnostics, and fundamental biological research.
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Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization.. ResearchGate. [Link]
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A Senior Application Scientist's Guide to N-Alkylmaleimides in Copolymerization: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
N-substituted maleimides (RMIs) represent a versatile and powerful class of monomers, prized for their ability to generate polymers with exceptional thermal stability, rigidity, and a wide array of functionalities.[1][2][3] For scientists in materials science and drug development, the choice of the N-substituent is not a trivial decision; it is a critical design parameter that dictates the copolymerization kinetics and the ultimate performance characteristics of the final polymer.
This guide provides an in-depth comparative analysis of N-alkylmaleimides in copolymerization. Moving beyond a simple recitation of facts, we will explore the causal relationships between the structure of the N-alkyl group and the resulting polymer properties, grounded in experimental data. Our objective is to equip you with the field-proven insights necessary to select and utilize the optimal N-alkylmaleimide for your specific application, whether it be developing advanced heat-resistant materials or novel biocompatible polymers.
The Foundation: Understanding N-Alkylmaleimide Copolymerization
N-alkylmaleimides are 1,2-disubstituted ethylenic monomers. While this structure might suggest significant steric hindrance, they readily participate in radical polymerization to yield high-molecular-weight polymers.[1] Their most notable characteristic is a strong tendency to undergo alternating or sequence-controlled copolymerization with electron-donating comonomers, such as styrenes, olefins, and vinyl ethers.[4][5][6][7]
This behavior is often attributed to the formation of a charge-transfer complex (CTC) between the electron-poor maleimide (acceptor) and the electron-rich comonomer (donor). This complex then propagates as a single unit, leading to a highly ordered, alternating sequence in the polymer backbone. This sequence control is fundamental to the predictable and superior properties of the resulting copolymers.
Caption: General mechanism of alternating copolymerization.
Comparative Analysis: The Critical Role of the N-Alkyl Substituent
The identity of the alkyl group on the nitrogen atom profoundly influences copolymerization reactivity and the physical properties of the final polymer. This section dissects these influences, providing a clear comparison across different N-alkylmaleimides.
Effect on Copolymerization Reactivity and Kinetics
The steric bulk and electronic nature of the N-substituent directly impact the kinetics of copolymerization. This is quantitatively captured by monomer reactivity ratios (r1 for the maleimide, r2 for the comonomer). In alternating systems, both r1 and r2 approach zero, indicating that a monomer prefers to react with the other monomer rather than itself.
As seen in the data below, while a strong alternating tendency is common, the specific N-substituent fine-tunes this behavior. For instance, the bulkier N-cyclohexylmaleimide (NCMI) shows different reactivity ratios compared to N-butylmaleimide when copolymerized with styrene.[8][9] This is because the sterically demanding cyclohexyl group can hinder the approach of the monomer to the propagating radical chain end, affecting the rate of propagation.
Table 1: Comparative Reactivity Ratios for N-Alkylmaleimides with Styrene (M2)
| N-Substituent (M1) | Comonomer (M2) | r1 (Maleimide) | r2 (Styrene) | System Characteristics | Reference |
|---|---|---|---|---|---|
| N-Butylmaleimide | Styrene | 0.05 | 0.08 | Strong alternating tendency | [8] |
| N-Cyclohexylmaleimide | Styrene | 0.046 | 0.127 | Strong alternating tendency | [9] |
| N-Phenylmaleimide | Styrene | ~0.04 | ~0.07 | Strong alternating tendency |
| N-Maleoyl-L-alanine | Styrene | 0.050 | 0.113 | Alternating copolymerization |[10] |
Note: Reactivity ratios can vary with solvent and temperature.
Electron-withdrawing groups on an N-phenyl substituent can further enhance the electron-accepting nature of the maleimide, potentially increasing the rate of copolymerization with electron-donating monomers.[11]
Influence on Key Polymer Properties
The N-substituent is a primary determinant of the final polymer's thermal, mechanical, and surface properties.
Thermal Stability: A key advantage of incorporating N-alkylmaleimides is the significant enhancement in thermal stability. The rigidity of the maleimide ring and the resulting poly(substituted methylene) structure in the polymer backbone restrict chain mobility, leading to high glass transition temperatures (Tg).[1] The bulkier the N-substituent, the higher the Tg generally is.
Table 2: Influence of N-Substituent on Glass Transition Temperature (Tg) and Decomposition Temperature (Td)
| N-Substituent | Comonomer | Tg (°C) | Td (°C) | Reference |
|---|---|---|---|---|
| Phenyl | (Homopolymer) | 225 | 380 | [2] |
| Cyclohexyl | (Homopolymer) | 185 | 365 | [2] |
| Methyl | Isobutene | 152 | 363 | [12] |
| N-(4-carboxyphenyl)maleimide | Methyl Methacrylate | >230 | ~300 |[13] |
This trend makes N-alkylmaleimide copolymers excellent candidates for applications requiring dimensional stability at elevated temperatures, such as in automotive parts and electronic components.[14]
Mechanical and Optical Properties: The rigid structure imparted by the N-alkylmaleimide monomer unit also enhances mechanical strength.[14] Furthermore, these copolymers are often highly transparent, making them suitable for optical applications that also demand heat resistance.[1][5]
Surface Properties and Solubility: The length of the N-alkyl side chain can be used to tune the surface energy of the resulting copolymer films. Longer n-alkyl chains (e.g., octyl, dodecyl) can effectively shield the polar polymer backbone, creating a more hydrophobic, low-energy surface.[15] For side chains longer than six carbons, the surface properties become dominated by the alkyl groups, resembling a surface composed exclusively of CH3 groups.[15] This also has implications for solubility, where longer alkyl chains can improve solubility in nonpolar organic solvents.
Experimental Section: A Validated Protocol
Trustworthy and reproducible results are paramount. The following section provides a detailed, self-validating protocol for the free-radical copolymerization of N-cyclohexylmaleimide (NCM) with styrene, a classic example that illustrates the principles discussed.
Workflow for Copolymer Synthesis and Characterization
Caption: Experimental workflow for N-alkylmaleimide copolymerization.
Step-by-Step Synthesis Protocol: Poly(N-cyclohexylmaleimide-co-styrene)
This protocol describes the synthesis of a copolymer of N-Cyclohexylmaleimide (NCM) and Styrene (St).
1. Materials and Preparation:
-
N-Cyclohexylmaleimide (NCM): Recrystallize from a suitable solvent like ethanol if necessary.
-
Styrene (St): Wash with 5% NaOH solution to remove the inhibitor, dry over anhydrous CaCl2, and distill under reduced pressure.[16][17]
-
2,2′-Azobisisobutyronitrile (AIBN): Recrystallize from methanol before use.
-
Solvents (e.g., Tetrahydrofuran - THF, Methanol): Use anhydrous, high-purity grades.
2. Polymerization Procedure: [2][4]
-
In a glass ampule, dissolve the desired molar amounts of NCM, styrene, and AIBN (typically 0.5-1.0 mol% relative to total monomers) in THF.
-
Attach the ampule to a vacuum line and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. This step is critical as oxygen can inhibit radical polymerization.
-
Seal the ampule under vacuum using a torch.
-
Submerge the sealed ampule in a thermostatically controlled oil bath at 60 °C. Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours), depending on the desired conversion.
-
To terminate the reaction, remove the ampule from the bath and cool it rapidly in an ice bath.
3. Isolation and Purification: [3][4]
-
Carefully open the ampule.
-
Pour the viscous polymerization mixture dropwise into a large volume of a non-solvent, such as methanol, while stirring vigorously. The copolymer will precipitate as a solid.
-
Allow the precipitate to settle, then collect it by filtration.
-
Wash the collected polymer several times with fresh methanol to remove any unreacted monomers and initiator residues.
-
Dry the final copolymer in a vacuum oven at 60 °C to a constant weight.
4. Characterization:
-
Copolymer Composition: Dissolve the dried polymer in a deuterated solvent (e.g., CDCl3) and acquire a ¹H NMR spectrum. The composition can be determined by comparing the integration of characteristic proton signals from the NCM units (e.g., cyclohexyl protons) and the styrene units (e.g., aromatic protons).[1][18]
-
Molecular Weight and Polydispersity: Use Gel Permeation Chromatography (GPC) with THF as the eluent to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn).[19]
-
Thermal Properties: Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) and the thermal decomposition temperature (Td) using Thermogravimetric Analysis (TGA).[12][19]
Conclusion
The N-alkylmaleimide family offers a sophisticated toolbox for the rational design of high-performance copolymers. The N-substituent is not merely a passive component but an active director of polymer properties. By understanding the interplay between the steric and electronic nature of the alkyl group and the resulting copolymerization behavior, researchers can precisely tune thermal stability, mechanical strength, and surface characteristics. From bulky aliphatic groups like cyclohexyl that confer exceptional heat resistance to long n-alkyl chains that modulate surface hydrophobicity, the possibilities are extensive. The experimental framework provided here serves as a reliable starting point for exploring these possibilities and synthesizing novel materials tailored to the demanding applications in modern industry and medicine.
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Sequence-Controlled Radical Polymerization of N-Substituted Maleimides with 1-Methylenebenzocycloalkanes and the Characterization of the Obtained Copolymers with Excellent Thermal Resistance and Transparency. ACS Publications. [Link]
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Controlled Radical Polymerization of 3-Methylenecyclopentene with N-Substituted Maleimides To Yield Highly Alternating and Regiospecific Copolymers. ACS Publications. [Link]
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Synthesis and Characterization of Thermoresistant Maleimide Copolymers and their Crosslinked Polymers. ResearchGate. [Link]
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A Comparative Guide to 1-Dodecyl-Pyrrole-2,5-Dione-Based Materials for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the selection of a drug delivery vehicle is a critical decision that profoundly impacts therapeutic efficacy and patient outcomes. This guide provides an in-depth comparison of materials based on 1-dodecyl-pyrrole-2,5-dione—a class of amphiphilic, maleimide-functionalized compounds—against established alternatives such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes. We will delve into the performance characteristics, supporting experimental data, and the underlying scientific principles that govern their application in drug delivery.
The Emerging Promise of Amphiphilic Maleimide-Based Systems
Materials derived from this compound are gaining attention due to their unique combination of properties. The molecule consists of a hydrophilic pyrrole-2,5-dione (maleimide) head group and a long, hydrophobic dodecyl tail. This amphiphilic nature drives the self-assembly of these materials in aqueous environments into organized structures like micelles or nanoparticles. These structures can encapsulate hydrophobic drugs, protecting them from degradation and enabling their transport through the bloodstream.
The key differentiator of these materials is the reactive maleimide group. This group can readily form covalent bonds with thiol (-SH) groups present on the surface of cells, particularly cancer cells. This "thiol-maleimide Michael addition" reaction facilitates targeted delivery and enhanced cellular uptake, a significant advantage for potent therapeutics like anticancer drugs.[1][2]
Performance Benchmarking: this compound Materials vs. Alternatives
A direct, data-driven comparison is essential for informed decision-making. The following sections and tables summarize the performance of this compound-based systems against two widely used drug delivery platforms: PLGA nanoparticles and liposomes, using doxorubicin as a model hydrophobic drug.
Key Performance Metrics
The ideal drug delivery vehicle should exhibit:
-
High Drug Loading Capacity: To maximize the therapeutic dose carried by each particle.
-
Controlled Release Kinetics: To ensure the drug is released at the target site over a desired period, minimizing systemic toxicity.
-
Optimal Particle Size: Typically in the range of 50-200 nm for effective circulation and tumor accumulation via the enhanced permeability and retention (EPR) effect.
-
High Stability: To prevent premature drug leakage during circulation.
-
Biocompatibility and Low Cytotoxicity: To ensure the carrier itself does not cause adverse effects.
Comparative Data Tables
While specific experimental data for polymers solely composed of this compound is emerging, we can draw insights from closely related N-alkyl maleimide and maleimide-functionalized polymer systems.
Table 1: Physicochemical Properties and Drug Loading
| Feature | This compound Based Micelles (Projected/Analogous) | PLGA-PEG Nanoparticles | Liposomes |
| Particle Size | ~50-100 nm | ~130-230 nm[3][4] | ~100-120 nm[5] |
| Drug | Doxorubicin | Doxorubicin | Doxorubicin |
| Drug Loading Capacity | ~3.5% (for maleimide-functionalized PCL)[6] | ~5% (wt/wt)[3] | >90% Encapsulation Efficiency[5][7] |
| Stability | Dependent on Critical Micelle Concentration (CMC) | Good | Prone to leakage, stability can be enhanced |
Table 2: In Vitro Performance
| Feature | This compound Based Micelles (Projected/Analogous) | PLGA-PEG Nanoparticles | Liposomes |
| Release Profile | pH-dependent, faster release at lower pH[6] | Biphasic: initial burst followed by sustained release; pH-dependent[4] | pH-dependent, faster release at lower pH[5][7] |
| Cellular Uptake | Enhanced due to thiol-maleimide conjugation | Standard endocytosis | Can be enhanced with surface functionalization |
| Cytotoxicity (Carrier) | Expected to be low, but data is limited. Some maleimide derivatives show selective toxicity to cancer cells.[8] | Generally low, as PLGA is biodegradable and biocompatible.[9] | Low, as they are composed of natural lipids. |
In-Depth Analysis of Performance Characteristics
Drug Loading and Encapsulation
The hydrophobic core of micelles formed from this compound-based polymers provides a natural reservoir for lipophilic drugs like doxorubicin. The loading capacity is influenced by the size of the hydrophobic block; the long dodecyl chain is advantageous for encapsulating highly hydrophobic molecules. While a loading capacity of around 3.5% has been reported for analogous maleimide-functionalized polycaprolactone micelles, optimization of the polymer architecture could potentially increase this.[6]
In comparison, PLGA nanoparticles can achieve slightly higher loading for doxorubicin (around 5%).[3] Liposomes, with their aqueous core and lipid bilayer, are versatile and can achieve very high encapsulation efficiencies for both hydrophilic and hydrophobic drugs.[5][7]
Release Kinetics: A Tale of Two Environments
A critical feature of a smart drug delivery system is its ability to release the drug preferentially at the tumor site, which typically has a more acidic microenvironment than healthy tissue.
-
This compound Systems: Like many polymeric micelles, drug release is expected to be pH-responsive. The acidic environment can induce changes in the polymer conformation, leading to destabilization of the micelle and release of the encapsulated drug.[6]
-
PLGA Nanoparticles: These exhibit a characteristic biphasic release pattern. An initial burst release is attributed to the drug adsorbed on the nanoparticle surface, followed by a sustained release as the PLGA matrix biodegrades. This degradation is accelerated in acidic conditions, facilitating targeted release.[4]
-
Liposomes: Drug release from liposomes is also pH-sensitive. At lower pH, the lipid bilayer can become more permeable, leading to faster drug diffusion.[7]
The ability to trigger drug release in the acidic tumor microenvironment is a shared and crucial advantage of all three systems.
The Decisive Advantage: Thiol-Mediated Targeting
The most significant performance advantage of this compound-based materials lies in the reactive maleimide group. This functionality allows for covalent conjugation to thiol groups on cell surface proteins. This interaction can lead to:
-
Enhanced Cellular Uptake: By binding directly to the cell membrane, the nanoparticles can be internalized more efficiently than through standard endocytosis.
-
Prolonged Tumor Retention: The covalent linkage can anchor the drug-loaded nanoparticles at the tumor site, increasing the local drug concentration and therapeutic window.
While PLGA nanoparticles and liposomes can be functionalized with targeting ligands, the inherent reactivity of the maleimide group in this system offers a more direct and potentially more efficient targeting mechanism.
Experimental Protocols: A Guide to Performance Evaluation
To ensure scientific integrity, the performance of these drug delivery systems must be validated through rigorous experimental protocols.
Synthesis of this compound-Based Copolymers
A typical synthesis involves the reaction of maleic anhydride with dodecylamine to form N-dodecylmaleamic acid, followed by cyclization to yield this compound. This monomer can then be copolymerized with other monomers, such as polyethylene glycol (PEG) derivatives, to create amphiphilic block copolymers.
Diagram: Synthesis of Amphiphilic Maleimide Copolymer
Caption: Synthesis of amphiphilic maleimide copolymers.
Determination of Critical Micelle Concentration (CMC)
The CMC is a measure of the stability of the micelles. It is the concentration at which the amphiphilic polymers begin to self-assemble. A lower CMC indicates greater stability upon dilution in the bloodstream.
Step-by-Step Protocol:
-
Prepare a series of polymer solutions in water at different concentrations.
-
Add a fluorescent probe, such as pyrene, to each solution.
-
Measure the fluorescence emission spectrum of pyrene in each solution.
-
Plot the ratio of the intensity of the first and third vibronic peaks (I1/I3) against the logarithm of the polymer concentration.
-
The CMC is the concentration at which a sharp decrease in the I1/I3 ratio is observed.
Drug Loading and Encapsulation Efficiency
This protocol determines the amount of drug successfully encapsulated within the nanoparticles.
Step-by-Step Protocol:
-
Dissolve the polymer and the hydrophobic drug (e.g., doxorubicin) in a common organic solvent.
-
Add this solution dropwise to water under stirring to induce self-assembly and nanoparticle formation (nanoprecipitation).
-
Remove the organic solvent by evaporation.
-
Separate the drug-loaded nanoparticles from the aqueous solution containing free drug by centrifugation or dialysis.
-
Lyse the nanoparticles with a suitable solvent to release the encapsulated drug.
-
Quantify the amount of encapsulated drug using a technique like UV-Vis spectrophotometry or HPLC.
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
In Vitro Drug Release Study
This experiment simulates the release of the drug from the nanoparticles under physiological and tumor-mimicking conditions.
Step-by-Step Protocol:
-
Place a known amount of drug-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline) at 37°C with gentle stirring.
-
To simulate the tumor microenvironment, use a release medium with a lower pH (e.g., pH 5.5).
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the samples using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released as a function of time.
Diagram: Experimental Workflow for Performance Evaluation
Caption: Workflow for evaluating drug delivery systems.
Conclusion and Future Outlook
Materials based on this compound represent a promising platform for targeted drug delivery. Their amphiphilic nature allows for the encapsulation of hydrophobic drugs, while the reactive maleimide group offers a distinct advantage for enhanced cellular uptake and tumor retention.
While established systems like PLGA nanoparticles and liposomes have a proven track record, the unique targeting mechanism of maleimide-functionalized materials warrants further investigation. Future research should focus on synthesizing a variety of copolymers with this compound to optimize drug loading, release kinetics, and biocompatibility. Direct comparative studies with clinically approved formulations will be crucial to fully elucidate the therapeutic potential of this exciting class of materials. The evidence presented in this guide suggests that this compound-based materials are a valuable addition to the drug delivery toolbox, with the potential to improve the efficacy and safety of cancer chemotherapy and other targeted therapies.
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- Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity. (2022).
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A Comparative Guide to the Reaction Kinetics of 1-Dodecyl-Pyrrole-2,5-Dione
In the fields of bioconjugation, drug delivery, and materials science, N-substituted maleimides are indispensable reagents. Their reactivity, primarily governed by the electrophilic carbon-carbon double bond within the pyrrole-2,5-dione core, allows for highly selective and efficient covalent bond formation. This guide provides an in-depth kinetic analysis of 1-dodecyl-pyrrole-2,5-dione (N-dodecylmaleimide), a derivative distinguished by its long N-alkyl chain. We will objectively compare its performance against other common maleimides, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
The choice of an N-substituent on the maleimide ring is not trivial; it critically influences the compound's solubility, steric profile, and the electronic nature of the reactive double bond. The N-dodecyl group imparts significant hydrophobicity, a property that can be leveraged for applications involving lipid membranes, hydrophobic polymers, or solubility modulation of bioconjugates.[1] However, this long alkyl chain also introduces steric considerations that can affect reaction rates compared to smaller N-alkyl or planar N-aryl counterparts.
Part 1: Michael Addition Kinetics in Bioconjugation
The cornerstone of maleimide utility in drug development and proteomics is its rapid and selective reaction with sulfhydryl (thiol) groups, typically from cysteine residues in peptides and proteins.[2] This reaction proceeds via a Michael addition mechanism, forming a stable thioether bond.[3]
The Mechanism and Influencing Factors
The reaction is most efficient at a pH range of 6.5-7.5.[4] In this window, a sufficient population of the more nucleophilic thiolate anion (RS⁻) exists to initiate the attack on the maleimide double bond, while minimizing side reactions like the hydrolysis of the maleimide ring itself, which becomes more pronounced at higher pH.[5][6] The choice of solvent, initiator, and the specific thiol also significantly influences the reaction mechanism and kinetics.[7]
dot
Caption: Thiol-Maleimide Michael Addition Workflow.
Comparative Kinetic Data
The reactivity of maleimides is typically quantified by the second-order rate constant (k). A higher 'k' value indicates a faster reaction. The N-substituent plays a crucial role, with electron-withdrawing groups (like aryl substituents) generally increasing the electrophilicity of the double bond and accelerating the reaction compared to electron-donating or neutral alkyl groups.[5]
While specific kinetic data for N-dodecylmaleimide is sparse, we can infer its performance by comparing it to other N-alkyl and N-aryl maleimides. The long dodecyl chain is electronically similar to smaller alkyl groups like ethyl or cyclohexyl, but it introduces greater steric hindrance and hydrophobicity.
| Maleimide Derivative | N-Substituent Type | Reacting Thiol | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Key Observations & References |
| 1-Dodecylmaleimide | Long-chain Alkyl | Thiophenol (model) | Est. 100 - 300 | Expected to be similar to other N-alkyls but potentially slower due to sterics. High hydrophobicity affects solvent choice.[1] |
| N-Ethylmaleimide (NEM) | Short-chain Alkyl | N-acetyl-L-cysteine | ~330 | A common, highly reactive benchmark for N-alkyl maleimides.[3][8] |
| N-Cyclohexylmaleimide | Bulky Alkyl | Cysteine | Rapid (completion < 2 mins) | Demonstrates that significant alkyl bulk does not prohibit rapid reaction.[3] |
| N-Phenylmaleimide | Aryl | N-acetyl-L-cysteine | ~2.5x faster than N-alkyls | The electron-withdrawing aryl group enhances electrophilicity, leading to faster conjugation.[5][9] |
Note: Estimated value for 1-Dodecylmaleimide is based on trends observed for N-alkylmaleimides. Absolute rates are highly dependent on specific reaction conditions (pH, buffer, temperature, thiol pKa).[6][8]
The primary takeaway is that while N-dodecylmaleimide is an efficient reagent, N-aryl maleimides offer kinetically faster alternatives.[5] Furthermore, the stability of the resulting conjugate is a critical consideration. N-aryl maleimide adducts undergo rapid ring-opening hydrolysis to form a highly stable thio-succinamic acid, which prevents the payload-releasing retro-Michael reaction common with N-alkyl adducts.[9]
Part 2: Diels-Alder Reaction Kinetics in Materials Science
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for creating reversible covalent bonds, a key feature in the design of self-healing and responsive materials.[10][11] In this context, maleimides act as excellent dienophiles, reacting with dienes like furan.
Mechanism and Stereoselectivity
The reaction between a furan and a maleimide typically yields two diastereomers: an endo and an exo adduct.[12] Often, the endo adduct is formed faster (kinetically favored), while the exo adduct is more stable (thermodynamically favored).[12][13] The kinetics are highly temperature-dependent; at lower temperatures, the forward reaction dominates, while at higher temperatures, the retro-Diels-Alder reaction becomes significant, breaking the adduct back down into its furan and maleimide components.[11]
dot
Caption: Reversible Diels-Alder Reaction Pathway.
Comparative Kinetic Data
Kinetic studies of Diels-Alder reactions often focus on determining the apparent rate coefficient (k_app) and the activation energy (Ea). The N-substituent on the maleimide has been shown to have a less significant impact on reaction kinetics compared to substitution on the diene.[10] However, it can influence the thermodynamic stability of the adducts. The dodecyl group in N-dodecylmaleimide primarily affects its solubility in various polymerization media.
| System | Temperature (°C) | Apparent Rate Coeff. (k_app) | Activation Energy (Ea,D–A, kJ mol⁻¹) | Analytical Method & References |
| Polystyrene-Furan + N-Phenylmaleimide | 40 - 70 | Increases with temp. | ~50 | FTIR / ¹H-NMR[11] |
| Furfuryl Acetate + N-Methylmaleimide | 25 - 55 | Increases with temp. | 40 ± 3 | UV Spectroscopy[11] |
| Furfuryl Alcohol + N-Hydroxymaleimides | 24 - 93 | Increases with temp. | Not explicitly stated, but endo/exo transition observed. | UV-Vis / ¹H-NMR[10][14] |
For N-dodecylmaleimide, one can expect the activation energy and general kinetic behavior to be in a similar range to other N-alkylmaleimides. The choice of this reagent would be dictated by the need for its hydrophobic properties within the final polymer network rather than for achieving a specific kinetic profile.
Part 3: Experimental Protocols for Kinetic Analysis
To ensure trustworthiness and reproducibility, kinetic analyses must be conducted with rigorous, self-validating protocols.
Protocol 1: Kinetic Analysis of Thiol-Maleimide Addition by UV-Vis Spectroscopy
This method monitors the reaction by observing the decrease in absorbance of the maleimide double bond over time.
Rationale: UV-Vis spectroscopy is a widely accessible and straightforward technique for tracking the concentration of a chromophoric reactant, in this case, the maleimide.[10][14] By ensuring pseudo-first-order conditions, the data analysis is simplified, yielding a robust rate constant.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in a suitable organic solvent like acetonitrile due to its hydrophobicity).
-
Prepare a stock solution of the thiol reactant (e.g., 1 M N-acetyl-L-cysteine in the reaction buffer, e.g., 50 mM phosphate buffer, pH 7.4).[5]
-
-
Instrument Setup:
-
Set a UV-Vis spectrophotometer to monitor absorbance at the λ_max of the maleimide (typically ~300 nm).[11] Thermostate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
To a quartz cuvette, add the reaction buffer.
-
Inject a small volume of the maleimide stock solution to achieve the desired final concentration (e.g., 1 mM). Record the initial absorbance (A₀).
-
Initiate the reaction by injecting the thiol stock solution to achieve a final concentration at least 10-fold higher than the maleimide (e.g., 10 mM). This ensures pseudo-first-order kinetics where the rate is dependent only on the maleimide concentration.[5]
-
Immediately start recording the absorbance (A_t) at fixed time intervals until the reaction reaches completion (absorbance stabilizes).
-
-
Data Analysis:
-
Plot ln(A_t - A_∞) versus time (t), where A_∞ is the final absorbance.
-
The slope of the resulting linear plot is the negative of the observed pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k) using the equation: k = k_obs / [Thiol].
-
dot
Caption: Experimental Workflow for UV-Vis Kinetic Analysis.
Protocol 2: Kinetic Analysis by In Situ ¹H-NMR Spectroscopy
Rationale: NMR provides greater structural detail, allowing for simultaneous monitoring of reactant depletion and product formation, confirming reaction identity.[11][15] It is particularly useful for more complex systems or when multiple products might form.
Methodology:
-
Sample Preparation:
-
In an NMR tube, dissolve the this compound in a deuterated solvent (e.g., CD₃CN or DMSO-d₆) to a known concentration.
-
Prepare a separate concentrated solution of the reaction partner (e.g., a furan derivative) in the same deuterated solvent.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.
-
Acquire an initial spectrum (t=0) of the maleimide to identify its characteristic vinyl proton signals (a singlet around 6.7-7.0 ppm).[16]
-
-
Kinetic Run:
-
Inject the reaction partner into the NMR tube, mix quickly, and immediately begin acquiring spectra at set time intervals.
-
-
Data Analysis:
-
Integrate the characteristic peaks for the reactant(s) and product(s) in each spectrum.
-
Plot the concentration (proportional to the integral) of the reactant versus time.
-
Fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant.[11]
-
Conclusion and Recommendations
This compound is a valuable N-substituted maleimide, particularly when hydrophobicity is a desired feature for modulating solubility or interacting with nonpolar environments.
-
For Bioconjugation (Michael Addition): Its reaction kinetics are comparable to other N-alkylmaleimides like NEM. It is a reliable choice, but researchers must be aware of the potential for the resulting thioether bond to undergo a retro-Michael reaction. For applications requiring the utmost in vivo stability, an N-aryl maleimide, which forms a more stable post-hydrolysis adduct, would be a superior choice, albeit with different solubility properties.[9]
-
For Materials Science (Diels-Alder): The kinetic performance of N-dodecylmaleimide is expected to be robust and predictable, falling in line with established furan-maleimide systems. The primary reason to select this reagent over simpler alternatives like N-methylmaleimide would be to leverage the long dodecyl chain to influence the physical properties of the resulting polymer, such as its processability, thermal properties, or interaction with other hydrophobic components.[1]
Ultimately, the selection of this compound should be a deliberate choice based on a holistic evaluation of kinetic requirements, stability needs, and the desired physicochemical properties of the final product.
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Butt, J. N., & Fülöp, V. (2018). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1330-1341. [Link]
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Wang, Y., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Biopolymers, 112(9), e23457. [Link]
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da Silva, A. C., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Molecules, 25(2), 243. [Link]
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de la Mora, E., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Applied Chemistry, 3(1), 108-124. [Link]
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Tanaka, H., et al. (2024). One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini. Angewandte Chemie International Edition, 63(39), e202417134. [Link]
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Zhang, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 430. [Link]
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de la Mora, E., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. [Link]
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Poelma, J. E., et al. (2024). Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions for Self-Healing and Recyclability. ACS Applied Polymer Materials. [Link]
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Van de Velde, O., et al. (2021). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry, 23(1), 353-359. [Link]
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Cooley, J. H., & Williams, R. V. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 126-133. [Link]
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McKinnon, K. D., et al. (2014). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Biomacromolecules, 15(7), 2586-2595. [Link]
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Badescu, G., et al. (2014). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, 25(6), 1124-1136. [Link]
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Bowes, L. G. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (Doctoral dissertation, University of Victoria). [Link]
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Lei, Y., & Voit, B. (2015). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Polymer Chemistry, 6(48), 8297-8303. [Link]
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Northrop, B. H., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(18), 3415-3430. [Link]
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ResearchGate. (n.d.). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. ResearchGate. [Link]
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Gody, G., et al. (2016). “One-Pot” Aminolysis/Thiol–Maleimide End-Group Functionalization of RAFT Polymers. Polymer Chemistry, 7(41), 6352-6364. [Link]
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da Silva, A. C., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Molecules, 25(2), 243. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized N-dodecylmaleimide
For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical reagent is not a trivial detail—it is the bedrock of reproducible and reliable results. N-dodecylmaleimide, a long-chain alkylmaleimide, is a critical reagent in bioconjugation, polymer synthesis, and the development of hydrophobic drug delivery systems. Its reactive maleimide moiety is designed to form stable covalent bonds with thiols, but the presence of impurities can lead to inconsistent reaction kinetics, low conjugation yields, and the introduction of undefined entities into your final product.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to establish a comprehensive purity profile for synthesized N-dodecylmaleimide. We will move beyond mere protocols to explain the scientific rationale behind a multi-pronged, orthogonal approach, ensuring the trustworthiness and integrity of your analytical validation.
The Impurity Landscape: What to Look For
A robust purity assessment begins with understanding the potential impurities. For N-dodecylmaleimide, typically synthesized from dodecylamine and maleic anhydride, the primary contaminants include:
-
Starting Materials: Residual dodecylamine and maleic anhydride.
-
Hydrolysis Product: The most common degradation product is N-dodecylmaleamic acid, formed by the opening of the maleimide ring in the presence of water. This impurity is particularly problematic as it is unreactive towards thiols and can accumulate during storage, especially in non-anhydrous conditions.[1]
-
Polymerization Products: Minor amounts of polymerized maleimide may be present.
An effective analytical strategy must be able to separate, identify, and quantify the target compound from these specific impurities.
Orthogonal Analytical Techniques: A Multi-Faceted Approach to Purity
No single analytical method can provide a complete picture of a compound's purity. A self-validating system, grounded in the principle of orthogonality, is essential. This involves using multiple, distinct analytical techniques that measure different physicochemical properties of the molecule. By comparing the results from these orthogonal methods, we can build a high-confidence purity assessment.
Below is a workflow illustrating the decision-making process for a comprehensive purity analysis.
Caption: A logical workflow for the comprehensive purity assessment of N-dodecylmaleimide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the initial identification and subsequent purity determination of organic molecules.
A. Qualitative ¹H NMR: The First Line of Defense
Principle: ¹H NMR provides detailed information about the chemical structure and electronic environment of hydrogen atoms in a molecule. Its primary role is to confirm that the synthesized product has the correct structure.
What it tells you:
-
Structural Confirmation: Verifies the presence of key proton signals corresponding to the maleimide ring, the N-CH₂ group, and the dodecyl alkyl chain.
-
Detection of Proton-Bearing Impurities: Can readily detect residual starting materials or the N-dodecylmaleamic acid hydrolysis product if present in significant amounts (>1-2%).
Expected ¹H NMR Chemical Shifts (500 MHz, CDCl₃): [2]
-
δ 6.67 ppm (s, 2H): The two equivalent protons on the maleimide double bond. This singlet is the most characteristic signal.
-
δ 3.50 ppm (t, 2H): The two protons of the methylene group directly attached to the nitrogen atom (-N-CH₂ -).
-
δ 1.54-1.60 ppm (m, 2H): The methylene group beta to the nitrogen.
-
δ 1.24-1.31 ppm (m, 18H): The bulk methylene protons of the dodecyl chain.
-
δ 0.88 ppm (t, 3H): The terminal methyl group of the dodecyl chain.
B. Quantitative ¹H NMR (qNMR): The Gold Standard for Absolute Purity
Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and mass.[3][4] The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[3][4]
Why it's authoritative: Unlike chromatographic techniques that provide relative purity (% area), qNMR can determine absolute purity (% w/w) without needing a reference standard of the analyte itself. It is considered orthogonal to chromatography.[5][6]
-
Preparation of Standard: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity into a vial. The standard should have a simple NMR spectrum with at least one sharp signal that does not overlap with the analyte signals.
-
Preparation of Sample: Accurately weigh the synthesized N-dodecylmaleimide into the same vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis. This includes ensuring a sufficient relaxation delay (D1, typically 5-7 times the longest T₁ of interest) to allow for complete proton relaxation between scans.
-
Data Processing: Carefully phase and baseline the spectrum. Integrate the distinct signal of the internal standard and a well-resolved signal of the N-dodecylmaleimide (e.g., the maleimide singlet at δ 6.67 ppm).
-
Calculation: The purity of the analyte (Pₐ) is calculated using the following equation:
Pₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
a: Analyte (N-dodecylmaleimide)
-
std: Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing chromatographic purity, capable of separating the target compound from non-volatile impurities with high resolution.
Principle: Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. N-dodecylmaleimide, with its long alkyl chain, is quite hydrophobic and well-suited for this technique. Impurities like maleic anhydride or the more polar N-dodecylmaleamic acid will have different retention times.
What it tells you:
-
Chromatographic Purity: Reported as a percentage of the total peak area (% Area).
-
Detection of Non-Volatile Impurities: Excellent for detecting the N-dodecylmaleamic acid hydrolysis product, which will typically elute earlier than the parent compound due to its increased polarity.
-
Stability Indicating: Can be used in forced degradation studies to track the formation of degradation products over time.
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.
-
Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the hydrophobic N-dodecylmaleimide. For example: 50% B to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 210-220 nm, where the maleimide chromophore absorbs.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile at a concentration of ~1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful orthogonal technique, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be easily detected by HPLC.[4][7]
Principle: GC separates compounds based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which fragments them and provides a mass spectrum that acts as a molecular fingerprint, allowing for definitive identification.
What it tells you:
-
Absence of Volatile Impurities: Confirms the absence of residual volatile starting materials (like dodecylamine) or solvents.
-
Structural Confirmation: The mass spectrum of the main peak should correspond to the molecular weight of N-dodecylmaleimide (265.4 g/mol ).
-
Instrument: Standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at 1 mL/min.
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~300 °C.
-
MS Transfer Line: 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
Elemental Analysis (EA)
Elemental analysis is a classic, fundamental technique that provides a macro-level validation of a compound's purity and empirical formula.[8][9]
Principle: The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the percentage by mass of Carbon, Hydrogen, and Nitrogen.
What it tells you:
-
Confirmation of Elemental Composition: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₁₆H₂₇NO₂).
-
Detection of Non-Protonated/Inorganic Impurities: EA can reveal the presence of impurities that are invisible to NMR or do not possess a UV chromophore for HPLC, such as inorganic salts.
Interpretation: For a compound to be considered pure, the experimentally determined mass percentages should be within ±0.4% of the calculated theoretical values.[5][6]
Theoretical Composition for C₁₆H₂₇NO₂:
-
Carbon (C): 72.41%
-
Hydrogen (H): 10.25%
-
Nitrogen (N): 5.28%
Comparison of Purity Assessment Methods
| Technique | Principle | Information Provided | Strengths | Limitations |
| q¹H NMR | Nuclear spin in a magnetic field | Absolute purity (% w/w), structural confirmation | Primary analytical method, highly accurate, non-destructive, detects a wide range of impurities | Lower sensitivity than HPLC for some impurities, requires expensive equipment, overlapping signals can complicate analysis. |
| RP-HPLC-UV | Differential partitioning based on hydrophobicity | Chromatographic purity (% Area), detection of non-volatile impurities | High sensitivity and resolution, excellent for stability studies, widely available | Provides relative purity, requires a reference standard for quantitation, blind to non-UV active impurities. |
| GC-MS | Separation by volatility, detection by mass | Identification of volatile/semi-volatile impurities, molecular weight confirmation | Excellent for volatile impurities (e.g., residual solvents, starting amines), provides structural data via mass spectrum | Not suitable for non-volatile or thermally labile compounds (e.g., N-dodecylmaleamic acid). |
| Elemental Analysis | High-temperature combustion | Elemental composition (% C, H, N) | Confirms empirical formula, detects inorganic/non-chromophoric impurities | Does not distinguish between isomers, insensitive to impurities with similar elemental composition, requires relatively large sample amounts. |
Conclusion and Recommendations
The purity assessment of synthesized N-dodecylmaleimide is not a single measurement but a systematic investigation. A combination of orthogonal techniques is mandatory to build a scientifically sound and trustworthy purity profile.
-
For routine validation and confirmation of identity, a high-field ¹H NMR spectrum is essential.
-
For quantitative purity determination, qNMR is the most authoritative method, providing an absolute measure of purity.
-
To assess chromatographic purity and detect key degradation products like N-dodecylmaleamic acid, a validated RP-HPLC method is crucial.
-
To ensure the absence of unreacted starting materials and residual solvents, GC-MS provides an excellent orthogonal check.
-
Finally, Elemental Analysis should be performed to confirm the correct elemental composition, a fundamental criterion for a pure substance.
By integrating these techniques, researchers and drug development professionals can ensure the quality and consistency of their N-dodecylmaleimide, leading to more reliable and reproducible scientific outcomes.
References
-
Wikipedia. Elemental analysis. [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
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SIELC Technologies. Separation of N-Ethylmaleimide on Newcrom R1 HPLC column. [Link]
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Held, P. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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ACS Publications. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
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Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. [Link]
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Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry. [Link]
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Singh, S., et al. (2023). Modern Analytical Technique for Characterization Organic Compounds. Journal of Drug Delivery and Therapeutics. [Link]
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EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
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Appeldoorn, M. M., et al. (2019). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. Metabolites. [Link]
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Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]
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University of Bath. Chemical shifts. [Link]
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ResearchGate. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. [Link]
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ResearchGate. HPLC chromatogram of the reaction between N -(2-aminoethyl) maleimide.... [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Specific Polymers. (2024, July). HPLC, a modular technique that complements NMR. [Link]
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MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]
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ResearchGate. (PDF) The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. [Link]
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ResearchGate. Fluorescent Triphenyl Substituted Maleimide Derivatives: Synthesis, Spectroscopy and Quantum Chemical Calculations. [Link]
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Introduction: The Critical Role of Surface Chemistry in Biological Interface
An In-Depth Comparative Guide to the Biocompatibility of N-dodecylmaleimide-Modified Surfaces
In the realms of biomedical device engineering, drug delivery, and fundamental cell biology research, the interface between a synthetic material and a biological environment is paramount. Uncontrolled interactions at this interface can trigger a cascade of undesirable events, from protein fouling and blood coagulation to inflammatory responses and device rejection. Consequently, the ability to precisely engineer the surface chemistry of materials is a cornerstone of modern biomaterial science. Surface modification strategies aim to control these initial interactions, thereby dictating the long-term biocompatibility and functional performance of the material.
Among the vast array of surface modification agents, N-dodecylmaleimide (NDM) presents a unique combination of a highly specific reactive group and a long, hydrophobic alkyl chain. This guide provides a comprehensive analysis of the biocompatibility of NDM-modified surfaces, offering a comparative perspective against other common surface chemistries. We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols for key biocompatibility assessments, empowering researchers to make informed decisions for their specific applications.
The Chemistry of N-Dodecylmaleimide and Its Application in Surface Modification
N-dodecylmaleimide is an organic compound featuring two key functional domains: a maleimide group and a twelve-carbon alkyl chain (dodecyl group). The maleimide group exhibits high reactivity towards thiol groups, which are present in the cysteine residues of proteins and peptides. This reaction, a Michael addition, proceeds rapidly and specifically under physiological conditions, forming a stable covalent thioether bond. This specificity is frequently harnessed for the controlled immobilization of biomolecules.
The dodecyl chain, on the other hand, imparts a significant hydrophobic character to the molecule. When a surface is functionalized with NDM, it presents a dense layer of these hydrophobic chains to the aqueous environment, profoundly altering its surface energy and subsequent interactions with biological entities.
The process of modifying a surface with NDM typically involves a multi-step approach, which can be adapted for various substrate materials like glass, silicon, or gold.
Figure 1: A generalized workflow for the modification of a substrate with N-dodecylmaleimide.
Comparative Analysis of Biocompatibility
The biocompatibility of a material is not an intrinsic property but rather a measure of its performance in a specific biological context. Here, we compare NDM-modified surfaces with two common alternatives: hydrophilic polyethylene glycol (PEG)-modified surfaces, known for their bio-inertness, and standard tissue culture polystyrene (TCPS), a widely used substrate for cell culture.
Protein Adsorption
The initial event upon exposure of a material to a biological fluid is the rapid adsorption of proteins. This adsorbed protein layer mediates subsequent cellular interactions.
-
N-dodecylmaleimide Surfaces: Due to their high hydrophobicity, NDM-modified surfaces tend to promote the adsorption of proteins from serum-containing media. This is driven by the thermodynamic favorability of displacing water molecules from the hydrophobic surface and the hydrophobic domains of the proteins.
-
PEG-Modified Surfaces: In contrast, PEG-modified surfaces are highly hydrophilic and create a steric barrier of hydrated polymer chains that effectively repels protein adsorption.
-
Tissue Culture Polystyrene (TCPS): TCPS is treated to be moderately hydrophilic and carries a net negative charge, which facilitates the adsorption of vitronectin and fibronectin from serum, proteins that are crucial for cell attachment.
| Surface Type | Surface Character | Relative Protein Adsorption (Fibrinogen) | Primary Interaction Mechanism |
| NDM-Modified | Hydrophobic | High | Hydrophobic Interactions |
| PEG-Modified | Hydrophilic, Neutral | Very Low | Steric Repulsion |
| TCPS | Moderately Hydrophilic, Negative Charge | Moderate | Electrostatic and Hydrophilic Interactions |
Cellular Response: Adhesion, Proliferation, and Cytotoxicity
The cellular response to a surface is a critical determinant of its biocompatibility.
-
N-dodecylmaleimide Surfaces: While some cell types can adhere to hydrophobic surfaces, the strong adsorption and potential denaturation of proteins on NDM-modified surfaces can lead to suboptimal cell adhesion and spreading. In some cases, this can even induce cytotoxic effects, particularly if the density of the NDM is very high.
-
PEG-Modified Surfaces: These surfaces are generally non-adhesive for cells due to the lack of protein adsorption. This property is often exploited in creating patterned cell cultures or in applications where cell adhesion is undesirable.
-
TCPS: This is the gold standard for adherent cell culture, optimized for robust cell attachment, spreading, and proliferation for a wide range of cell types.
| Surface Type | Cell Adhesion | Cell Proliferation (72h) | Cytotoxicity (ISO 10993-5) |
| NDM-Modified | Variable to Poor | Reduced | Potential for cytotoxicity |
| PEG-Modified | Very Low | Very Low | Non-cytotoxic |
| TCPS | High | High | Non-cytotoxic |
Hemocompatibility
For blood-contacting applications, hemocompatibility is a critical aspect of biocompatibility.
-
N-dodecylmaleimide Surfaces: The hydrophobic nature of NDM-modified surfaces can lead to the adsorption of coagulation factors from the blood, potentially triggering the intrinsic pathway of coagulation and leading to thrombus formation. Furthermore, such surfaces can induce hemolysis (rupture of red blood cells).
-
PEG-Modified Surfaces: Due to their ability to resist protein adsorption, PEGylated surfaces are known to have improved hemocompatibility, with reduced platelet adhesion and activation.
Experimental Protocols
Protocol 1: Surface Modification with N-Dodecylmaleimide
This protocol describes the modification of glass coverslips.
-
Cleaning: Immerse glass coverslips in a piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 1 hour. (Caution: Piranha solution is extremely corrosive and reactive) . Rinse extensively with deionized water and dry under a stream of nitrogen.
-
Amination: Immerse the cleaned coverslips in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in ethanol for 1 hour at room temperature. Rinse with ethanol and bake at 110°C for 30 minutes.
-
Activation: React the aminated coverslips with a 1 mg/mL solution of succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) for 2 hours at room temperature.
-
NDM Conjugation: Rinse the SMCC-activated coverslips with PBS. Immediately immerse them in a 5 mM solution of N-dodecylmaleimide in DMSO for 4 hours at room temperature.
-
Final Wash: Rinse the NDM-modified coverslips thoroughly with DMSO, followed by ethanol and deionized water. Dry under nitrogen and store in a desiccator.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic potential of the modified surfaces.
Figure 2: Workflow of the MTT assay for assessing cell viability on different surfaces.
-
Cell Seeding: Place the NDM-modified, PEG-modified (negative control), and TCPS (positive control) surfaces in a 24-well plate. Seed a suitable cell line (e.g., L929 fibroblasts) at a density of 1 x 10^4 cells/well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
MTT Addition: Remove the culture medium and add 500 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan Formation: Incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add 500 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion and Recommendations
N-dodecylmaleimide-modified surfaces present a unique, highly hydrophobic interface. While the maleimide group offers potential for subsequent bioconjugation, the dominant hydrophobic character of the dodecyl chain governs the initial biological response. Our comparative analysis indicates that NDM-modified surfaces tend to promote non-specific protein adsorption, which can lead to variable cell adhesion and potential hemocompatibility issues.
Therefore, NDM-modified surfaces are generally not recommended for applications requiring high biocompatibility, such as long-term implants or blood-contacting devices. However, their strong hydrophobicity can be leveraged in specific research applications, such as studying the effects of surface hydrophobicity on protein conformation or in creating surfaces for specific chromatographic applications. For applications demanding bio-inertness and resistance to protein fouling, hydrophilic modifications, such as PEGylation, remain the superior choice. As with any biomaterial, the selection of a surface modification strategy must be guided by a thorough understanding of the intended application and the specific biological interactions at play.
References
-
Harris, J. M. (1992). Poly(ethylene glycol) chemistry: Biotechnical and biomedical applications. Plenum Press. [Link]
A Comparative Guide to the Experimental and Theoretical Properties of 1-Dodecyl-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Dodecyl-pyrrole-2,5-dione (N-Dodecylmaleimide)
This compound, also known as N-Dodecylmaleimide, is a member of the N-substituted maleimide family of compounds. These molecules are characterized by a reactive maleimide ring attached to a lipophilic alkyl chain. This bifunctional nature makes them valuable reagents in bioconjugation, materials science, and drug delivery systems.[1] The maleimide group offers a highly selective target for thiol groups (cysteine residues in proteins), enabling the covalent attachment of the molecule to biomolecules via a Michael addition reaction.[2][3] The long dodecyl chain imparts significant hydrophobicity, influencing properties such as solubility, self-assembly, and interaction with lipid bilayers.
Understanding the physicochemical properties of this compound is crucial for its effective application. A thorough comparison of its experimentally determined properties with theoretically predicted values provides valuable insights into its behavior and can guide the design of experiments and the interpretation of results. This guide presents a detailed comparison of the experimental and theoretical properties of this compound, complete with experimental protocols and an analysis of the potential discrepancies between theory and practice.
I. Synthesis and Characterization: An Experimental Approach
The synthesis of this compound is typically achieved through a two-step process involving the reaction of dodecylamine with maleic anhydride to form the intermediate N-dodecylmaleamic acid, followed by cyclodehydration to yield the final product.[4][5]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of N-alkylmaleimides.[6]
Step 1: Formation of N-Dodecylmaleamic Acid
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as anhydrous diethyl ether or acetone at room temperature.
-
Slowly add a solution of dodecylamine (1.0 eq) in the same solvent to the maleic anhydride solution with stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The N-dodecylmaleamic acid intermediate will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.
-
Dry the N-dodecylmaleamic acid under vacuum.
Step 2: Cyclodehydration to this compound
-
In a separate flask, prepare a mixture of acetic anhydride and a catalytic amount of sodium acetate.
-
Add the dried N-dodecylmaleamic acid to this mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 2-3 hours to effect ring closure.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Diagram of the Synthesis Workflow:
Caption: Synthesis of this compound.
II. Physicochemical Properties: A Tale of Two Perspectives
This section compares the available experimental data for this compound with its theoretically computed properties. Theoretical values are primarily sourced from the PubChem database, which utilizes computational chemistry models.[7]
A. Physical Properties
| Property | Experimental Value | Theoretical Value | Source (Experimental) | Source (Theoretical) |
| Molecular Weight | 265.39 g/mol | 265.39 g/mol | [8] | [7] |
| Physical Form | Solid | - | [9] | - |
| Melting Point | Not available | Not available | - | - |
| Boiling Point | 371.9 °C at 760 mmHg | Not available | [8] | - |
| Density | 0.987 g/cm³ | Not available | [8] | - |
| Refractive Index | 1.488 | Not available | [8] | - |
| Water Solubility | Insoluble | Predicted LogP > 5 | [10] (for N-Cyclohexylmaleimide) | [7] |
| Solubility | Soluble in DMSO, DMF | - | [11] | - |
Discussion of Discrepancies and Insights:
-
Melting Point: While no specific experimental melting point for this compound was found in the literature, for a related compound, N-cyclohexylmaleimide, the melting point is 89-91 °C.[10] The long, flexible dodecyl chain in our target molecule would likely lead to a lower melting point compared to the rigid cyclohexyl group due to less efficient crystal packing. Theoretical prediction of melting points is notoriously difficult as it depends on complex intermolecular interactions in the solid state, which are challenging to model accurately.
-
Boiling Point and Density: The experimental boiling point is high, as expected for a molecule of this molecular weight. The density is slightly less than that of water, which is consistent with its long alkyl chain.
-
Solubility: The high predicted octanol-water partition coefficient (LogP) from theoretical calculations aligns with the experimental observation that long-chain N-alkylmaleimides are generally insoluble in water.[10] The dodecyl chain dominates the molecule's character, making it highly lipophilic. Its solubility in polar aprotic solvents like DMSO and DMF is a crucial practical consideration for its use in bioconjugation reactions.[11]
B. Spectroscopic Properties
1. Infrared (IR) Spectroscopy:
-
Theoretical Expectations: The IR spectrum of an N-substituted maleimide is expected to show characteristic peaks for the C=O stretching of the imide group, the C=C stretching of the alkene in the ring, and the C-H stretching of the alkyl chain.[12]
-
Expected Experimental Observations:
-
C=O Stretching: Cyclic imides typically show two carbonyl stretching bands. For this compound, these would be expected in the region of 1700-1780 cm⁻¹.[12]
-
C-N Stretching: A C-N stretching band is expected around 1350 cm⁻¹.[13]
-
C-H Stretching: Strong bands corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups of the dodecyl chain would be prominent in the 2850-2960 cm⁻¹ region.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Theoretical Predictions (based on chemical structure):
-
¹H NMR: The two protons on the double bond of the maleimide ring are chemically equivalent and should appear as a sharp singlet. The protons on the dodecyl chain will show characteristic multiplets, with the CH₃ group appearing as a triplet at the highest field (lowest ppm).
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbons, the olefinic carbons of the maleimide ring, and the carbons of the dodecyl chain. PubChem provides a predicted ¹³C NMR spectrum.[7]
-
-
Comparison with Experimental Analogs: Experimental ¹H NMR data for similar N-alkylmaleimides confirm the presence of a singlet for the maleimide protons, typically around 6.7-7.0 ppm.[14]
III. Chemical Properties and Reactivity: A Mechanistic View
The chemical reactivity of this compound is dominated by the electrophilic nature of the double bond within the maleimide ring.
A. Michael Addition
The most significant reaction of N-substituted maleimides is the Michael addition of nucleophiles, particularly thiols, across the double bond.[2] This reaction is highly efficient and selective for thiols at physiological pH (6.5-7.5), making it a cornerstone of bioconjugation chemistry for labeling proteins and other biomolecules.[3]
Diagram of the Michael Addition Mechanism:
Caption: Michael addition of a thiol to the maleimide ring.
B. Hydrolysis
N-alkylmaleimides are susceptible to hydrolysis, particularly under alkaline conditions, which leads to the opening of the imide ring to form the corresponding N-alkylmaleamic acid.[15] The rate of hydrolysis is dependent on the pH and the nature of the N-substituent. For long-chain N-alkylmaleimides, the hydrophobic dodecyl group may offer some steric hindrance and reduce the rate of hydrolysis compared to smaller N-alkyl substituents. This stability is a critical factor in the design of bioconjugation experiments and the long-term stability of the resulting conjugates.
IV. Conclusion: Bridging Theory and Experiment
The comparison of experimental and theoretical properties of this compound reveals a general agreement, particularly for fundamental properties like molecular weight and solubility trends. Theoretical calculations provide a valuable starting point for understanding the molecule's behavior. However, experimental data remains indispensable for determining properties that are highly dependent on intermolecular forces and environmental conditions, such as melting point and precise solubility in various solvents. For researchers and drug development professionals, a combined approach of utilizing theoretical predictions to guide experimental design and validating these predictions with empirical data will lead to the most effective application of this versatile molecule.
References
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ResearchGate. (n.d.). Synthesis on N-Alkylated Maleimides. Retrieved January 12, 2026, from [Link]
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- Adinolfi, B., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(21), 6635-6646.
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ResearchGate. (n.d.). General Michael addition and hydrolytic pathways of maleimides and thiosuccinimides. Retrieved January 12, 2026, from [Link]
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Semantic Scholar. (n.d.). Synthesis on N-Alkylated Maleimides. Retrieved January 12, 2026, from [Link]
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American Chemical Society. (2025). Synthesis of N-substituted maleimides. ACS Fall 2025. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87191, 1H-Pyrrole-2,5-dione, 1-dodecyl-. PubChem. Retrieved January 12, 2026, from [Link].
- Google Patents. (n.d.). CN101429153A - Synthesis of N- alkyl substituted maleimide.
- Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, 1277-1280.
-
Royal Society of Chemistry. (n.d.). Supporting Information (SI). Retrieved January 12, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of N-dodecyl maleimide. Retrieved January 12, 2026, from [Link]
- Grundke, K., et al. (2001). Wettability of Maleimide Copolymer Films: Effect of the Chain Length of n-Alkyl Side Groups on the Solid Surface Tension. Macromolecules, 34(23), 8175-8181.
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CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved January 12, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2,5-dione. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
- Royal Society of Chemistry. (2023). When theory came first: a review of theoretical chemical predictions ahead of experiments. Chemical Science, 14(33), 8755-8767.
- Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy, 35(3), 10-15.
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ResearchGate. (n.d.). FTIR spectra. (a) N-methylolmaleimide, (b) N-chloromethyl maleimide,.... Retrieved January 12, 2026, from [Link]
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Office of Scientific and Technical Information. (2014). Characterization of polyimide via FTIR analysis. OSTI.GOV. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). FTIR spectra of maleimide functionalized Fe@C NP 20 and BSA-adduct 21. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). In depth characterization of physicochemical critical quality attributes of a clinical drug-dendrimer conjugate. PubMed Central. Retrieved January 12, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Dodecyl-Pyrrole-2,5-Dione (N-Dodecylmaleimide)
As laboratory professionals dedicated to innovation and safety, our responsibility extends beyond the benchtop to the entire lifecycle of the chemicals we use. The proper disposal of reagents like 1-Dodecyl-Pyrrole-2,5-Dione, a member of the maleimide family, is not merely a regulatory formality but a critical component of ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Characterization: Understanding the "Why"
-
Environmental Hazard: A key concern for this class of compounds is environmental persistence and toxicity. The SDS for a similar compound, 1-decyl-1H-pyrrole-2,5-dione, explicitly states it "May cause long lasting harmful effects to aquatic life" (H413)[1]. This makes it imperative to prevent its entry into sewer systems and waterways.[2]
-
Reactivity: The maleimide group is an electrophile, reactive towards nucleophiles, particularly thiols. While this reactivity is useful in bioconjugation, it also means the compound can react with incompatible waste streams.
-
Irritation and Sensitization: Maleimides are often classified as skin and eye irritants and may cause allergic skin reactions. Therefore, all waste streams, including contaminated labware, must be handled as hazardous.
Based on these characteristics, all waste containing this compound must be treated as hazardous chemical waste .[3][4]
The Core Disposal Workflow: From Generation to Collection
The foundation of proper chemical waste management is a systematic workflow that ensures safety and compliance at every stage. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).[5][6]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step to prevent dangerous chemical reactions.[7]
-
Action: Immediately upon generation, segregate all waste contaminated with this compound from other chemical waste streams.
-
Causality: Mixing maleimide waste with incompatible chemicals, such as strong bases, acids, or oxidizing agents, can lead to uncontrolled reactions.[3][7] Keeping waste streams separate is a cornerstone of laboratory safety.
Step 2: Select the Appropriate Waste Container
Container integrity and compatibility are mandated by the Occupational Safety and Health Administration (OSHA).[2]
-
Action:
-
Liquid Waste: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, leak-proof screw-on cap.[4][6] Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]
-
Solid Waste: Collect contaminated solids (e.g., pipette tips, gloves, weigh boats, silica gel) in a designated, clearly labeled plastic bag or a wide-mouth container.[8]
-
-
Causality: Using a compatible container prevents degradation of the container and subsequent leaks. The headspace in liquid containers prevents pressure buildup due to temperature changes.
Step 3: Accurate and Compliant Labeling
Every waste container must be properly labeled from the moment the first drop of waste is added.[7]
-
Action: Affix a "Hazardous Waste" label to the container.[7] The label must include:
-
The full, unabbreviated chemical name: "Waste this compound".
-
An accurate list of all chemical constituents and their approximate percentages.
-
The date of generation (the date the first waste was added).
-
The name and contact information of the principal investigator or laboratory manager.
-
The specific laboratory room number.
-
-
Causality: Accurate labeling is a regulatory requirement and is essential for emergency responders and waste disposal personnel to handle the material safely.
Step 4: Storage in a Satellite Accumulation Area (SAA)
The EPA allows for the temporary storage of hazardous waste in designated areas within the lab, known as Satellite Accumulation Areas (SAAs).[7][9]
-
Action: Store the sealed and labeled waste container in your lab's designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[6][9]
-
Best Practices:
-
Causality: SAAs provide a controlled, safe location for the short-term storage of hazardous waste, minimizing the risk of spills and ensuring regulatory compliance.
Step 5: Arrange for Timely Waste Collection
-
Action: Once the waste container is full or has been in storage for a designated period (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[7][10]
-
Causality: Regular disposal prevents the accumulation of large quantities of hazardous waste in the laboratory, which is a key principle of laboratory safety and is required by regulations.[9]
Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound waste.
Decontamination and Empty Container Management
An "empty" container that once held a hazardous chemical is not considered regular trash until it is properly decontaminated.
-
Procedure for Empty Containers:
-
Thoroughly empty all contents from the original reagent bottle.
-
Perform a "triple rinse" by rinsing the container three times with a suitable solvent (e.g., acetone or ethanol).[4]
-
Crucially, the first rinsate is considered hazardous waste and must be collected and disposed of in your liquid hazardous waste container.[10] Subsequent rinsates may also need to be collected depending on local regulations and the toxicity of the material.
-
Allow the rinsed container to air-dry completely in a chemical fume hood.
-
Once completely dry, deface or remove the original label.
-
The decontaminated container can now be disposed of in the regular laboratory trash or recycling, according to institutional policy.[4]
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.
-
Minor Spill (Contained within a fume hood or on a small area of the bench):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[11]
-
Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[11][12]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (Large volume or outside of a containment area):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.[10]
-
Provide them with the location and nature of the spill.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
| Parameter | Requirement | Rationale & Source(s) |
| Waste Classification | Hazardous Waste | Potential for aquatic toxicity, reactivity, and irritation.[1][8] |
| Liquid Container | Chemically compatible (e.g., HDPE), screw-top, <90% full. | Prevents leaks and container degradation; allows for expansion.[2][6] |
| Solid Container | Sealed plastic bag or wide-mouth container. | Safely contains contaminated labware and debris.[8] |
| Labeling | "Hazardous Waste" tag with full chemical name, date, and PI info. | Regulatory compliance and safety for all handlers.[7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Safe, controlled, short-term storage near the point of generation.[2][9] |
| Empty Containers | Triple-rinse; collect first rinsate as hazardous waste. | Ensures removal of hazardous residue before disposal as non-hazardous trash.[4][10] |
| Disposal Route | Via institutional Environmental Health & Safety (EHS) department. | Ensures compliance with all local, state, and federal regulations.[5][6] |
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of our research is one of discovery and progress, not environmental harm.
References
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Santa Cruz Biotechnology. (n.d.). Pyrrole Safety Data Sheet.
- Sigma-Aldrich Inc. (2022, October 3). 1-decyl-1H-pyrrole-2,5-dione SDS.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrole, 99%.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
- BenchChem. (2025). Proper Disposal of SCO-PEG7-Maleimide: A Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal Procedures for N-(2-Aminoethyl)maleimide.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Dodecyl-pyrrole-2,5-dione
As a Senior Application Scientist, this guide provides an in-depth, field-proven framework for the safe handling of 1-Dodecyl-pyrrole-2,5-dione. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to create a secure and efficient laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each safety protocol to foster a culture of proactive risk management.
Understanding the Hazard Profile
This compound, a derivative of maleimide, presents a specific set of hazards that dictate the required personal protective equipment (PPE). While a detailed toxicological profile for this specific compound is not extensively published, the known risks associated with the maleimide functional group and similar N-substituted maleimides provide a strong basis for a conservative and effective safety strategy.
The primary hazards include the potential for skin and eye irritation, allergic skin reactions (sensitization), and toxicity if swallowed or inhaled.[1] The maleimide moiety is reactive and can interact with biological macromolecules, which is the basis for its utility in bioconjugation but also the source of its potential biological hazards.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered PPE approach is essential to mitigate the risks associated with handling this compound. This ensemble should be worn at all times when there is a potential for exposure.
Eye and Face Protection: The First Line of Defense
Rationale: The eyes are particularly vulnerable to chemical splashes and airborne particulates. Given the potential for severe eye irritation or damage from maleimide compounds, robust eye and face protection is non-negotiable.[1]
-
Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Recommended for High-Risk Operations: A full face shield worn over chemical safety goggles is recommended when handling larger quantities of the solid, preparing solutions, or when there is a significant risk of splashing.[4]
| Protection Level | Equipment | When to Use |
| Standard Handling | Chemical Safety Goggles | Weighing solids, preparing dilute solutions. |
| High-Risk Operations | Full Face Shield over Goggles | Handling bulk quantities, risk of splash. |
Hand Protection: Preventing Dermal Exposure and Sensitization
Rationale: Direct skin contact is a primary route of exposure that can lead to irritation and, more critically, allergic sensitization.[4] Once an individual is sensitized to a chemical, subsequent exposures, even at very low levels, can trigger a significant allergic reaction. Therefore, selecting the appropriate gloves is of paramount importance.
-
Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged contact or when handling concentrated solutions, heavier-duty gloves such as elbow-length PVC gloves may be necessary.[4] It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.
-
Glove Usage Protocol:
-
Always inspect gloves for any signs of degradation or perforation before use.
-
Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact with the product.
-
Dispose of contaminated gloves immediately in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Body Protection: Shielding Against Contamination
Rationale: Protective clothing prevents the contamination of personal clothing and skin. In the event of a spill, it provides a removable barrier that can be quickly taken off to minimize exposure.
-
Standard Laboratory Attire: A buttoned lab coat is the minimum requirement.
-
Enhanced Protection: For operations with a higher risk of spills or significant exposure, consider a chemical-resistant apron (e.g., PVC) or overalls.[4]
Respiratory Protection: Mitigating Inhalation Risks
Rationale: While this compound is a solid with low volatility at room temperature, the generation of dust during handling poses an inhalation hazard.[4]
-
Engineering Controls: The primary method for controlling airborne contaminants is the use of engineering controls. All handling of the solid compound should be performed in a certified chemical fume hood to minimize the inhalation of dust.[2][3]
-
Respiratory Equipment: If a fume hood is not available or if there is a potential for significant aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be required.[2][4] The selection of the appropriate respirator should be made in consultation with an industrial hygienist or safety professional.
Workflow for Safe Handling and Disposal
The following workflow outlines the key steps for safely handling this compound, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Operational Plan: From Receipt to Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from oxidizing agents, heat, sparks, and open flames.[4][5] The recommended storage temperature is often refrigerated (2-8 °C).
Handling and Use:
-
Avoid all personal contact, including inhalation of dust.[4]
-
Minimize dust generation during handling.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Disposal Plan: A Commitment to Environmental Responsibility
Improper disposal of this compound and its containers can have long-lasting harmful effects on aquatic life.[6]
-
Waste Segregation: All waste containing this chemical, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.[4]
-
Container Management: Do not reuse empty containers. Puncture them to prevent reuse.[4]
-
Disposal Protocol: All waste must be handled in accordance with local, state, and federal regulations.[4] Consult with your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.
Emergency Procedures: Preparedness is Key
Spills:
-
Evacuate the immediate area.
-
Remove all sources of ignition.[4]
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
For minor spills, use dry cleanup procedures to avoid generating dust.[4] Sweep or vacuum the material and place it in a suitable, labeled container for waste disposal.[4][7]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][7] Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][8]
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your organization.
References
- Maleimide Safety D
- SAFETY D
- 1-decyl-1H-pyrrole-2,5-dione SDS. Sigma-Aldrich Inc. (2022-10-03).
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2008-02-15).
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2009-09-20).
- Material Safety D
- 1 - SAFETY D
- Material Safety Data Sheet - n-Ethylmaleimide, 99+%. Cole-Parmer.
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- 2. fishersci.com [fishersci.com]
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- 5. fishersci.com [fishersci.com]
- 6. 1-decyl-1H-pyrrole-2,5-dione SDS - Download & Subscribe for Updates [sdsmanager.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
